2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Description
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNSHCKTGFAMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936353 | |
| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-80-2, 759-12-6 | |
| Record name | 4,4,4,4′,4′,4′-Hexafluorovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC270745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Abstract
The strategic incorporation of fluorine atoms into amino acids has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, make fluorinated amino acids highly sought-after building blocks for novel therapeutics. This technical guide provides a comprehensive overview of a proposed synthetic pathway for a particularly challenging and novel target: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. Due to the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach based on well-established transformations in organofluorine chemistry and amino acid synthesis. We will delve into the mechanistic underpinnings of each proposed step, offering field-proven insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated molecules.
Introduction: The Significance of Highly Fluorinated Amino Acids
The introduction of multiple fluorine atoms or trifluoromethyl groups into a molecule can dramatically alter its biological activity. The target molecule of this guide, this compound, possesses two trifluoromethyl groups, which are expected to confer a high degree of lipophilicity and steric bulk. Such features can be instrumental in designing potent and selective enzyme inhibitors or in creating peptide-based therapeutics with enhanced proteolytic resistance. The synthesis of this molecule is, however, a formidable challenge due to the steric hindrance and the strong electron-withdrawing nature of the two trifluoromethyl groups. This guide proposes a scientifically sound pathway to navigate these synthetic hurdles.
Proposed Synthetic Strategy: A Multi-pronged Approach
Given the novelty of the target compound, a robust synthetic strategy must be adaptable. We propose a convergent approach centered on the synthesis of a key intermediate, ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate , followed by the crucial α-amination step. Several methodologies for this key transformation will be explored, providing researchers with multiple avenues for success.
Synthesis of the Key Precursor: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
The synthesis of the bis(trifluoromethyl)propanoate core is the logical starting point. A plausible and documented approach involves the hydrolysis of a substituted precursor.[1]
dot
Caption: Electrophilic amination strategy.
Strategy B: Nucleophilic Substitution of an α-Bromo Precursor
A classical and often reliable method for the synthesis of α-amino acids involves the displacement of an α-halide with an azide, followed by reduction.
dot
Caption: Nucleophilic substitution strategy.
Strategy C: Curtius Rearrangement
For a more convergent approach, the Curtius rearrangement offers a pathway from the corresponding carboxylic acid. This method avoids the direct amination of the sterically hindered α-carbon.
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Sources
physicochemical properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Introduction: Charting the Course for a Novel Fluorinated Amino Acid
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing metabolic stability and fine-tuning pharmacokinetic profiles.[1][2] The compound this compound represents a unique and highly fluorinated amino acid analog. Its structure, featuring two trifluoromethyl groups, suggests significant potential for creating novel peptidomimetics and small molecule therapeutics with enhanced properties.
This guide serves as a comprehensive technical roadmap for researchers, chemists, and drug development professionals aiming to characterize this specific molecule. As experimental data for this compound is not extensively available in public literature, this document focuses on the robust, field-proven methodologies required to determine its key physicochemical properties. We will not only detail the "how" but also the critical "why" behind each experimental choice, providing a self-validating framework for its complete scientific profile.
Compound Profile:
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IUPAC Name: this compound
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Molecular Formula: C₅H₅F₆NO₂
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Molecular Weight: 237.09 g/mol
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Chemical Structure:
Fundamental Physical Properties: Establishing Identity and Purity
The initial characterization of any new chemical entity begins with its fundamental physical properties. These measurements are crucial for confirming identity, assessing purity, and informing downstream formulation and handling processes.
Melting Point Determination
The melting point is a rapid and essential indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[3]
This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).[4]
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Sample Preparation:
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Instrument Setup:
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Place the packed capillary tube into the heating block of the apparatus.[5]
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Set an initial rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.
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Measurement:
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Allow the block to cool sufficiently before performing a precise measurement.
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For the accurate determination, set a slow heating ramp of 1-2°C per minute once the temperature is ~15°C below the approximate melting point found in the initial run.[3]
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire solid mass has liquefied (T₂).
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The melting point is reported as the range T₁ - T₂.
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Validation:
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Perform the measurement in triplicate to ensure reproducibility. Consistent values are a hallmark of a reliable determination.
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Caption: Step-by-step workflow for the shake-flask equilibrium solubility assay.
Ionization and Lipophilicity: Predicting In Vivo Behavior
pKa Determination
The pKa values of the acidic (carboxyl) and basic (amino) groups dictate the ionization state of the molecule at different pH levels. This is fundamental to its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly lower the pKa of both the carboxylic acid and the amino group compared to non-fluorinated counterparts.
Potentiometric titration is a precise method for determining the pKa values of ionizable groups. [6][7]
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Solution Preparation:
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Accurately weigh the compound and dissolve it in a known volume of water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup:
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Place the solution in a jacketed beaker with a calibrated pH electrode and a stirrer.
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To determine the carboxyl pKa (pKa₁), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes. [6] * To determine the amino pKa (pKa₂), first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~1.5-2.0) to ensure full protonation, then titrate with the standardized strong base.
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Data Collection:
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Record the pH of the solution after each addition of the titrant.
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Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. [7] * The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. [7]This point corresponds to the flattest region (inflection point) of the buffer zone on the curve.
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Lipophilicity (LogP / LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
The presence of six fluorine atoms will dramatically increase the lipophilicity of the molecule. The LogD at physiological pH (7.4) is of particular interest, as it accounts for the equilibrium between the neutral and ionized forms of the molecule.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis provides unambiguous confirmation of the chemical structure and can reveal details about the electronic and conformational environment of the atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The proton on the alpha-carbon (CH) is expected to show coupling to both the adjacent amino group protons and the proton on the beta-carbon.
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¹³C NMR: Will show distinct signals for each of the five carbon atoms. The carbons bearing the trifluoromethyl groups will exhibit significant splitting due to C-F coupling.
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¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. [8][9]The two CF₃ groups are diastereotopic and are thus expected to give rise to distinct signals, providing a sensitive probe of the local chemical environment. [10]
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Mass Spectrometry (MS):
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Mass spectrometry will confirm the molecular weight of the compound.
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High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.
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Analysis of the fragmentation pattern in MS/MS experiments can yield structural information. Common fragmentation pathways for trifluoromethyl-containing compounds include the loss of a CF₃ radical. [11][12]
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Stability Assessment: Ensuring Robustness
A drug candidate must be stable under storage and physiological conditions. The high strength of the carbon-fluorine bond generally imparts significant metabolic stability. [1]
Chemical Stability
The compound's stability should be assessed under various conditions, including different pH values, temperatures, and light exposure, to identify potential degradation pathways. [13][14]This is typically done by incubating the compound under stress conditions and monitoring its concentration over time using HPLC.
Metabolic Stability
Fluorine atoms are often used to "block" sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes. [1][2]An in vitro microsomal stability assay is a standard method to evaluate this.
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Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound at a known concentration (e.g., 1 µM), and buffer.
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Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.
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Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
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Calculation: The percentage of compound remaining is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance. A longer half-life indicates greater metabolic stability. [1]
Caption: General workflow for an in vitro liver microsomal stability assay.
Summary of Physicochemical Properties
The following table summarizes the key and indicates their status.
| Property | Value / Method | Significance in Drug Development |
| Molecular Formula | C₅H₅F₆NO₂ | Defines elemental composition. |
| Molecular Weight | 237.09 g/mol | Used in all concentration and molarity calculations. |
| Melting Point | TBD (Capillary Method) | Indicator of purity and solid-state stability. |
| Aqueous Solubility | TBD (Shake-Flask Method) | Crucial for formulation and bioavailability. |
| pKa₁ (Carboxyl) | TBD (Potentiometric Titration) | Determines charge state and solubility at acidic pH. |
| pKa₂ (Amino) | TBD (Potentiometric Titration) | Determines charge state and interactions at physiological pH. |
| LogP / LogD₇.₄ | TBD (Shake-Flask or HPLC method) | Predicts membrane permeability and ADME properties. |
| Metabolic Stability (t₁/₂) | TBD (In Vitro Microsomal Assay) | Indicates resistance to metabolism, affecting in vivo half-life. |
Conclusion
This compound is a molecule of significant interest due to its unique, heavily fluorinated structure. While its full physicochemical profile is yet to be published, the methodologies detailed in this guide provide a robust and validated framework for its complete characterization. By systematically determining the properties from melting point and solubility to pKa and metabolic stability, researchers can unlock the full potential of this novel building block for the next generation of therapeutics.
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2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid NMR spectroscopic data
An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for this structurally unique fluorinated amino acid. The guide explains the causal basis for experimental choices, offers detailed protocols, and presents predicted spectroscopic data to facilitate the unambiguous characterization of this compound.
Introduction: The Significance of Fluorinated Amino Acids
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into amino acid scaffolds can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of peptide-based therapeutics. This compound, with its two trifluoromethyl groups, presents a particularly intriguing case for structural analysis. NMR spectroscopy is the most powerful tool for the detailed structural elucidation of such molecules in solution.[1][2] This guide will provide a detailed roadmap for its NMR characterization.
Predicted NMR Spectroscopic Data
While a complete experimental dataset for this compound is not publicly available, we can predict the key features of its NMR spectra based on established principles of NMR spectroscopy and data from analogous fluorinated compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with two main multiplets corresponding to the protons on the α- and β-carbons. The key feature will be the complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hα | 3.5 - 4.5 | Doublet of quartets (dq) or more complex multiplet | ³J(HH) ≈ 3-5 Hz, ³J(HF) ≈ 5-10 Hz |
| Hβ | 3.0 - 4.0 | Doublet of quartets (dq) or more complex multiplet | ³J(HH) ≈ 3-5 Hz, ³J(HF) ≈ 20-30 Hz |
-
Causality of Chemical Shifts: The α-proton is deshielded by the adjacent carboxylic acid and amino groups. The β-proton is deshielded by the two strongly electron-withdrawing trifluoromethyl groups.
-
Causality of Couplings: The α- and β-protons will exhibit vicinal coupling to each other (³J(HH)). Additionally, they will couple to the fluorine nuclei of the trifluoromethyl groups. The magnitude of H-F coupling decreases with the number of bonds, but ³J and ⁴J couplings are commonly observed.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the strong coupling between carbon and fluorine atoms, leading to quartets for the trifluoromethyl carbons and the carbons attached to them. Proton decoupling is standard for ¹³C NMR, but C-F coupling will remain.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C1 (COOH) | 170 - 180 | Singlet or narrow multiplet | - |
| C2 (Cα) | 50 - 60 | Quartet of quartets (qq) or complex multiplet | ²J(CF) ≈ 20-30 Hz, ³J(CF) ≈ 5-10 Hz |
| C3 (Cβ) | 40 - 50 | Quartet of quartets (qq) or complex multiplet | ²J(CF) ≈ 20-30 Hz, ²J(CF) ≈ 20-30 Hz |
| C4 (CF₃) | 120 - 130 | Quartet | ¹J(CF) ≈ 250-300 Hz |
| C(CF₃ on C3) | 120 - 130 | Quartet | ¹J(CF) ≈ 250-300 Hz |
-
Causality of Chemical Shifts: The carboxylic carbon will be the most downfield. The trifluoromethyl carbons will also be significantly downfield due to the strong deshielding effect of the fluorine atoms.[4]
-
Causality of Couplings: The one-bond C-F coupling (¹J(CF)) is very large.[5] Two- and three-bond C-F couplings (²J(CF), ³J(CF)) will also be observed, leading to complex splitting patterns for C2 and C3.[6]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for studying fluorinated compounds.[3] For the title compound, the two trifluoromethyl groups are diastereotopic, and thus they are expected to be chemically non-equivalent, giving rise to two distinct signals.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CF₃ at C4 | -60 to -80 | Quartet | ⁴J(FF) ≈ 5-15 Hz |
| CF₃ at C3 | -60 to -80 | Quartet | ⁴J(FF) ≈ 5-15 Hz |
-
Causality of Chemical Shifts: The chemical shifts of trifluoromethyl groups typically appear in this upfield region relative to the standard CFCl₃.[7] The exact chemical shifts are highly sensitive to the local electronic environment.[8]
-
Causality of Couplings: The two trifluoromethyl groups will exhibit through-space or through-bond coupling to each other (⁴J(FF)), resulting in each signal appearing as a quartet.[3]
Experimental Protocols for NMR Analysis
To obtain high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is essential.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For a polar amino acid, D₂O or DMSO-d₆ are common choices. The choice of solvent can influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing. For ¹H and ¹³C NMR in D₂O, DSS or TSP can be used. For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like trifluorotoluene may be used.
NMR Data Acquisition Workflow
The following workflow ensures a comprehensive structural elucidation.
Caption: Recommended workflow for the comprehensive NMR analysis of this compound.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will establish the connectivity between the α- and β-protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of C2 and C3.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This will be crucial for assigning the quaternary carbons (C1, C4, and the other CF₃ carbon).
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons and fluorine atoms, which can help in confirming the spatial proximity of the Hα and Hβ to the different trifluoromethyl groups.
Advanced Considerations: Fluorine Decoupling
For complex spectra, selective fluorine decoupling techniques can be employed. For instance, acquiring a ¹³C spectrum while decoupling ¹⁹F can simplify the multiplets of the carbon signals, making the interpretation of C-H couplings more straightforward. This technique, sometimes referred to as fluorine-decoupled carbon spectroscopy (FDCS), can be valuable for confirming assignments.[9][10][11]
Conclusion
The NMR spectroscopic characterization of this compound requires a multi-faceted approach that leverages the power of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments. The presence of two diastereotopic trifluoromethyl groups leads to complex but informative spectra, with C-F and F-F couplings providing a wealth of structural information. The predictive data and experimental strategies outlined in this guide provide a robust framework for researchers to successfully elucidate the structure of this and other similarly complex fluorinated molecules.
References
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a molecule of significant interest in drug development and chemical research. Its unique structure, characterized by two trifluoromethyl groups, presents distinct analytical challenges and opportunities. This document will delve into the core principles of method development, from sample preparation to data interpretation, empowering researchers and drug development professionals to achieve robust and reliable analytical outcomes. The incorporation of fluorine atoms into amino acid structures can significantly enhance metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical applications.[1]
Introduction to this compound: A Molecule of Interest
This compound is a synthetic amino acid analog. The presence of two trifluoromethyl groups bestows unique physicochemical properties, including high electronegativity, metabolic stability, and altered lipophilicity. These characteristics make it a valuable building block in medicinal chemistry for designing novel therapeutic agents. Accurate and sensitive quantification of this molecule in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies.
Foundational Principles of Mass Spectrometry for Fluorinated Compounds
The analysis of highly fluorinated compounds like this compound by mass spectrometry, particularly with electrospray ionization (ESI), is influenced by the unique properties of the C-F bond. The high electronegativity of fluorine can impact the ionization process. Fluorinated compounds, similar to per- and polyfluoroalkyl substances (PFAS), can exhibit high surface activity in ESI droplets, which may enhance their ionization efficiency compared to their non-fluorinated counterparts.[2]
Experimental Workflow: A Step-by-Step Guide
A successful mass spectrometry analysis begins with meticulous sample preparation and chromatographic separation, followed by optimized mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique is dictated by the sample matrix (e.g., plasma, urine, tissue homogenate). The primary goal is to extract the analyte of interest while minimizing matrix effects that can suppress or enhance the analyte signal.
Protocol: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
Rationale: Acetonitrile is a common choice for protein precipitation due to its efficiency in denaturing and precipitating a wide range of plasma proteins. The use of a stable isotope-labeled internal standard is highly recommended for quantitative accuracy, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.
Liquid Chromatography
Chromatographic separation is essential to resolve the analyte from endogenous interferences and potential isomers, which is a common challenge in amino acid analysis.[4]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 or a mixed-mode column | A C18 column is a good starting point for retaining the relatively nonpolar fluorinated analyte. A mixed-mode column, combining reversed-phase and ion-exchange properties, can offer enhanced retention and selectivity for polar and charged analytes like amino acids.[5] |
| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion mode ESI and helps in achieving good peak shapes. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | An organic modifier to elute the analyte from the reversed-phase column. |
| Gradient | A linear gradient from 5% to 95% B over 10 minutes | A standard starting gradient to ensure elution of the analyte. Further optimization may be required based on the retention behavior. |
| Flow Rate | 0.4 mL/min | A typical flow rate for standard analytical LC columns. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Mass Spectrometry
Electrospray ionization (ESI) is the preferred ionization technique for amino acids due to its soft nature, which typically produces intact molecular ions.[6]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated to form a positive ion. |
| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. Optimization is necessary to maximize signal intensity. |
| Source Temperature | 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Temperature | 350 °C | Facilitates the evaporation of the solvent to generate gas-phase ions. |
| Cone Gas Flow | 50 L/hr | Assists in the desolvation process. |
| Desolvation Gas Flow | 800 L/hr | A high flow of nitrogen gas to aid in efficient desolvation. |
Fragmentation Analysis and MRM Method Development
Tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity in quantitative analysis. This involves the selection of a precursor ion and its characteristic product ions.
Predicted Fragmentation Pathway
While no direct experimental data for the fragmentation of this compound is available, a plausible fragmentation pathway can be predicted based on the fragmentation of other amino acids. The most common fragmentation pathways for protonated amino acids involve the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO), as well as the loss of the carboxylic acid group.
A key fragmentation is the loss of the carboxyl group as COOH (45 Da) or as CO and H₂O. Another likely fragmentation is the loss of one or both trifluoromethyl groups.
Caption: Predicted Fragmentation Pathway of the Analyte.
Multiple Reaction Monitoring (MRM)
For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves monitoring specific precursor-to-product ion transitions.
Hypothetical MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]⁺ | [M+H - HCOOH]⁺ | Loss of the carboxylic acid group |
| [M+H]⁺ | [M+H - CF₃]⁺ | Loss of a trifluoromethyl group |
Note: The exact m/z values would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.
Quantitative Analysis Workflow
A robust quantitative method requires a well-defined workflow from sample analysis to data processing.
Caption: Quantitative Analysis Workflow.
Method Validation
A developed LC-MS/MS method must be validated to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage conditions.
Conclusion
The mass spectrometric analysis of this compound, while presenting unique considerations due to its high degree of fluorination, can be robustly achieved through a systematic approach to method development. By leveraging the principles of electrospray ionization, tandem mass spectrometry, and careful chromatographic separation, researchers can develop sensitive and selective methods for its quantification in complex biological matrices. The insights and protocols provided in this guide serve as a foundational framework for professionals in drug development and related scientific fields to successfully analyze this and other novel fluorinated compounds.
References
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structural characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
An In-depth Technical Guide to the Structural Characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of two trifluoromethyl groups on its side chain. This extensive fluorination imparts unique physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. The strategic incorporation of fluorinated amino acids into peptides or small-molecule drug candidates can profoundly alter their conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The two bulky, highly electronegative trifluoromethyl groups create a sterically demanding and electronically distinct side chain, offering a powerful tool for modulating molecular interactions.[4]
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural characterization of this complex molecule. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow, explaining the causality behind the selection of each technique and the interpretation of the resulting data. We will delve into the core spectroscopic and crystallographic techniques that form the bedrock of modern chemical analysis, ensuring a self-validating system of protocols for researchers.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any molecule is to establish its basic physical and chemical properties. For novel or specialized compounds like this compound, this data serves as a crucial reference for all subsequent analyses. The Boc-protected version of the (R)-enantiomer is commercially available, providing a useful reference point for its properties.[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₅F₆NO₂ | Calculated |
| Molecular Weight | 225.09 g/mol | Calculated |
| Exact Mass | 225.02245 g/mol | Calculated |
| CAS Number (Boc-protected) | 1274904-36-7 | [5] |
| Appearance | White to off-white solid (Expected) | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemical relationships within a molecule in solution. For this particular compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
Workflow for NMR Analysis
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An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: The Role of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorinated amino acids, such as 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, are of particular interest. The presence of two trifluoromethyl groups on this non-proteinogenic amino acid imparts unique stereoelectronic properties that can profoundly influence the physicochemical and pharmacological profile of parent molecules. These modifications can enhance metabolic stability, modulate lipophilicity and pKa, and enforce specific conformational preferences, all of which are critical attributes in drug design.[1][2][3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterization. The protocols described herein are designed to be self-validating systems, grounded in authoritative regulatory standards.
Physicochemical Characterization: A Foundation for Development
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. For this compound, the two electron-withdrawing trifluoromethyl groups are expected to significantly impact its acidity (pKa) and lipophilicity (LogP/D).
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, we can infer its likely properties based on related fluorinated amino acids. The strong inductive effect of the two CF3 groups will lower the pKa of the carboxylic acid and the amino group compared to a non-fluorinated analogue like leucine.[5][6] This increased acidity can have significant implications for its formulation and interaction with biological targets.
Similarly, the presence of six fluorine atoms will substantially increase the molecule's lipophilicity.[][8][9][10] The calculated partition coefficient (LogP) for analogous, less fluorinated compounds is already indicative of reduced aqueous solubility.[11][12][13]
| Property | Predicted Impact of Bis(trifluoromethyl) Substitution | Rationale |
| pKa (Carboxylic Acid) | Lower (more acidic) | Strong electron-withdrawing effect of two CF3 groups stabilizes the carboxylate anion. |
| pKa (Amine) | Lower (less basic) | Inductive effect of CF3 groups reduces the electron density on the nitrogen atom. |
| LogP / LogD | Higher (more lipophilic) | The high hydrophobicity of fluorine atoms increases partitioning into non-polar solvents.[] |
| Aqueous Solubility | Lower | Increased lipophilicity and potentially strong crystal lattice energy can reduce solubility in water. |
Solubility Profiling: A Systematic Approach
Determining the solubility of this compound across a range of relevant solvents and pH conditions is critical for its application in drug development, from initial biological screening to final formulation.
Causality Behind Experimental Choices
A multi-solvent, pH-dependent approach is necessary. The choice of solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) reflects the common vehicles used in both in vitro and in vivo studies. Since the molecule has both an acidic and a basic functional group, its charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. A systematic approach, such as the one outlined in the protocol below, is essential for building a comprehensive solubility profile.
Experimental Workflow for Solubility Determination
The following diagram illustrates a standard workflow for determining the thermodynamic solubility of a compound.
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The Strategic Incorporation of Trifluoromethyl-Containing Amino Acids: Enhancing Biological Activity and Druglikeness
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between novel chemical matter and tangible therapeutic outcomes. In the landscape of modern drug discovery, particularly in peptide and small molecule therapeutics, few modifications offer the transformative potential of the trifluoromethyl (CF3) group. This guide moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of why and how the incorporation of trifluoromethyl-containing amino acids can fundamentally enhance the biological activity and pharmacokinetic profiles of drug candidates. We will explore the causal relationships behind their effects, detail validated experimental protocols for their evaluation, and provide a framework for their rational application in drug design.
The Trifluoromethyl Group: A Bioisostere with Unique Physicochemical Power
The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1][2] The CF3 group is not merely a sterically larger substitute; its unique electronic properties fundamentally alter a molecule's behavior in a biological system.[1][3]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch π value of +0.88), a property that can significantly enhance a drug candidate's ability to cross cellular membranes.[1] This improved permeability is critical for oral bioavailability and distribution within the body.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[1] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1][6] Replacing a metabolically vulnerable methyl group with a CF3 group can block a primary site of metabolism, significantly increasing a drug's half-life.[6]
-
Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can modulate the pKa of nearby functional groups.[7] For instance, it can increase the acidity of adjacent amide protons, enhancing their ability to act as hydrogen bond donors.[8] This can lead to stronger and more specific interactions with biological targets, improving binding affinity and potency.[1][3]
-
Conformational Control: The steric bulk of the CF3 group, which is nearly twice the size of a methyl group, can impose significant conformational constraints on the peptide backbone.[1][8] This restriction can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target and potentially increasing selectivity.
Logical Framework for CF3-Group Introduction
The decision to incorporate a CF3-amino acid should be driven by a clear understanding of the parent molecule's liabilities. This workflow illustrates the strategic rationale.
Caption: Strategic workflow for CF3-amino acid incorporation.
Enhancing Metabolic Stability: A Quantitative Comparison
One of the most impactful applications of trifluoromethyl-containing amino acids is the enhancement of metabolic stability. Replacing a metabolically labile group, such as a methyl group susceptible to hydroxylation, with a CF3 group can effectively block this metabolic pathway.[6] The data below, derived from typical outcomes in liver microsomal assays, quantitatively illustrates this advantage.
| Parameter | Methyl-Substituted Compound | Trifluoromethyl-Substituted Analog | Rationale for Improvement |
| Primary Metabolic Pathway | Oxidation (e.g., hydroxylation) | Blocked at the site of substitution | The C-F bond is exceptionally strong and resistant to enzymatic cleavage by CYP450s.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway prevents the formation of multiple downstream metabolites.[6] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6][9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[6][9] |
Mechanism of Action: Enzyme Inhibition
Trifluoromethyl groups are pivotal in designing potent enzyme inhibitors. α-Trifluoromethyl ketones, when incorporated into a peptide scaffold that mimics an enzyme's natural substrate, can act as powerful transition-state analog inhibitors, particularly for serine and cysteine proteases.[10][11]
The highly electrophilic carbonyl carbon of the trifluoromethyl ketone (TFMK) is readily attacked by a nucleophilic residue (like serine's hydroxyl or cysteine's thiol) in the enzyme's active site.[11] This forms a stable, covalent hemiketal or hemithioketal, an intermediate that closely resembles the tetrahedral transition state of peptide bond cleavage.[10][11] This stable complex effectively sequesters the enzyme, inhibiting its catalytic activity.
Caption: Mechanism of serine protease inhibition by a TFMK.
Synthesis and Analytical Characterization
The successful application of these powerful building blocks hinges on robust synthetic and analytical methodologies.
General Synthetic Strategies
The synthesis of α-CF3-α-amino acids often involves the use of highly functionalized imines derived from trifluoropyruvates.[12] This approach allows for the efficient production of structurally diverse compounds.[12] Other key strategies include Strecker-type reactions to introduce the carboxyl moiety or methods that install the amino group at a late stage.[12] More advanced techniques, such as palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters, are also being developed.[12] Recently, radical-based approaches have been developed to introduce CF3 groups into aromatic residues of unprotected peptides directly using photoredox catalysis.[13][14]
Analytical Probe: ¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally powerful, non-invasive tool for studying trifluoromethylated amino acids within peptides and proteins.[8] Its utility stems from several key advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[15][16]
-
Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing a large spectral dispersion (~350 ppm) that can resolve subtle conformational changes.[15][16]
-
Background-Free Signal: Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum is free from background signals, allowing for clear observation of the labeled molecule even in complex mixtures or in vivo.[17]
Researchers can use ¹⁹F NMR to monitor protein folding, detect ligand binding, and characterize conformational changes by observing shifts in the ¹⁹F signal of a site-specifically incorporated trifluoromethyl-containing amino acid.[16][17][18]
Experimental Protocols
Trustworthy data is built on validated protocols. The following methodologies represent standard, self-validating systems for assessing the key properties of molecules containing trifluoromethylated amino acids.
Protocol: In Vitro Microsomal Stability Assay
This protocol is designed to determine the rate of metabolic degradation of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated compound compared to its non-fluorinated analog.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds (CF3-analog and parent molecule)
-
Positive control (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer to the final desired concentration (typically 1 µM). Ensure the final organic solvent concentration is low (<1%).
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
Prepare the liver microsome solution by diluting the stock in cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before adding the NADPH system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) based on the rate of disappearance and protein concentration. A longer t½ and lower CLᵢₙₜ for the CF3-analog compared to the parent molecule validates the hypothesis of improved metabolic stability.
-
Conclusion and Future Perspectives
Trifluoromethyl-containing amino acids are not just another set of building blocks; they are powerful tools for rational drug design that allow scientists to address fundamental challenges in drug development, including metabolic instability, poor permeability, and insufficient target affinity.[1][4][5] By understanding the unique physicochemical properties of the CF3 group, researchers can strategically modify lead compounds to create more robust, potent, and effective therapeutics.[3] The continued development of novel synthetic methods for creating and incorporating these amino acids, coupled with advanced analytical techniques like ¹⁹F NMR, will undoubtedly expand their application and lead to the discovery of next-generation medicines.[5][13]
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- Protecting group free radical C–H trifluoromethylation of peptides. Royal Society of Chemistry.
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Fluorine's Enduring Impact on Amino Acid and Protein Engineering: A Technical Guide
Foreword: The Quiet Revolution of the Smallest Halogen
In the vast toolkit of protein engineering and drug design, few elements have sparked as quiet yet profound a revolution as fluorine. Though virtually absent in natural biology, its strategic introduction into amino acids has unlocked unprecedented control over protein structure, stability, and function.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a mere catalog of effects to elucidate the fundamental principles and practical applications of fluorinated amino acids. We will explore the nuanced interplay of stereoelectronics, hydrophobicity, and conformational biases that make fluorine an indispensable tool for rationally designing the next generation of therapeutics and biomaterials.
The Physicochemical Underpinnings of Fluorine's Influence
The unique properties of the fluorine atom are the bedrock of its utility. Its high electronegativity, combined with a van der Waals radius similar to that of a hydrogen atom, allows for isosteric replacement with minimal steric perturbation. However, the profound electronic changes introduced by the C-F bond are what truly drive its powerful effects.
Modulating Acidity and Hydrophobicity
The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. This inductive effect can be harnessed to fine-tune the charge state of amino acid side chains at physiological pH, influencing electrostatic interactions within a protein or with a binding partner.
While heavily fluorinated moieties are known for their hydrophobicity and even lipophobicity, leading to the "fluorous effect," the impact of limited fluorination is more nuanced.[3][4] A small number of fluorine atoms can introduce polar character into otherwise hydrophobic side chains, offering a way to subtly modulate the hydrophobic packing within a protein core.[4]
Table 1: Impact of Fluorination on Amino Acid Properties
| Amino Acid Derivative | Key Physicochemical Change | Implication for Protein Structure/Function |
| 4-Fluorophenylalanine | Increased hydrophobicity over Phe | Enhanced hydrophobic packing, altered aromatic interactions |
| Hexafluoroleucine | Significantly increased hydrophobicity | Increased protein stability through the hydrophobic effect[2][3] |
| 4(R)-Fluoroproline | Inductive effect stabilizes exo pucker | Promotes collagen triple helix stability[5] |
| 4(S)-Fluoroproline | Inductive effect stabilizes endo pucker | Disrupts collagen triple helix stability[5] |
| α-Trifluoromethylated Amino Acids | Increased steric bulk and altered electronics | Can act as enzyme inhibitors[6] |
Conformational Control: The Gauche Effect and Proline Puckering
Fluorine's stereoelectronic effects provide a powerful means of conformational control at the individual amino acid level.[7] The gauche effect , an atypical preference for a gauche conformation over an anti conformation, is particularly significant in 1,2-difluoroethane and can be exploited in amino acid side chains.[8][9] This arises from stabilizing hyperconjugative or electrostatic interactions.[8][10] For instance, in molecules with an N+–C–C–F moiety, an electrostatic attraction between the positively charged nitrogen and the partially negative fluorine favors a gauche alignment.[7]
This conformational control is elegantly demonstrated in fluorinated proline derivatives. The pucker of the proline ring is critical to the conformation of the peptide backbone. The strategic placement of an electron-withdrawing fluorine atom can predictably bias the ring pucker. For example, (4R)-fluoroproline favors an exo pucker, which is pre-organized for incorporation into the collagen triple helix, thus enhancing its stability.[5] Conversely, (4S)-fluoroproline favors an endo pucker, which disrupts the triple helix.[5][7]
Caption: Fluorine stereochemistry dictates proline ring pucker and collagen stability.
Engineering Protein Stability with Fluorinated Cores
One of the most significant applications of fluorinated amino acids is the enhancement of protein stability.[1][3][11] The incorporation of highly fluorinated analogs of hydrophobic amino acids, such as hexafluoroleucine, into the core of a protein can dramatically increase its resistance to thermal and chemical denaturation.[2][3]
The primary driving force behind this "fluoro-stabilization" is the hydrophobic effect.[3][11] Fluorinated side chains, while larger, can fit into the hydrophobic core with minimal structural perturbation, closely preserving the shape of the hydrocarbon residues they replace.[3][12] This results in an increase in the buried hydrophobic surface area in the folded state, which is thermodynamically favorable.[3][12] While the concept of a "fluorous effect"—a specific, favorable interaction between fluorinated side chains—was initially proposed, evidence suggests it is not the primary stabilizing force in protein cores.[1][3]
It's important to note that the stabilizing effect can be context-dependent. For instance, fluorination has been shown to have a more pronounced stabilizing effect in β-sheets compared to α-helices.[1][13]
Functional Applications in Drug Design and Discovery
Fluorinated amino acids are pivotal in modern drug discovery, offering solutions to common challenges in peptide and small molecule therapeutics.[14][15][16]
Enhancing Metabolic Stability and Pharmacokinetics
A major hurdle for peptide-based drugs is their rapid degradation by proteases.[15] Fluorination can enhance metabolic stability by shielding susceptible peptide bonds from enzymatic cleavage. The C-F bond is exceptionally strong, and its introduction can also sterically and electronically hinder the approach of proteases. For example, fluorination of an amino acid side chain can prevent P450 metabolism, leading to enhanced bioavailability.[7]
Mechanism-Based Enzyme Inhibition
Fluorine's unique electronic properties make it an excellent tool for designing mechanism-based enzyme inhibitors, also known as suicide substrates.[6][7] A fluorine atom strategically placed at the β-position of a substrate mimic can act as a latent leaving group.[7] This has been successfully applied to pyridoxal phosphate (PLP)-dependent enzymes, where the fluorinated analog enters the catalytic cycle, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[7][17]
Caption: Workflow for mechanism-based inhibition using a fluorinated amino acid.
A High-Sensitivity Probe: ¹⁹F NMR for Protein Studies
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][18][19] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of protons.[20] Crucially, the absence of endogenous fluorine in biological systems provides a background-free signal.[18][20]
The most powerful feature of ¹⁹F NMR is the exquisite sensitivity of the ¹⁹F chemical shift to its local environment, spanning a range of over 400 ppm.[19][20] This makes it a highly sensitive reporter of:
-
Conformational Changes: Subtle shifts in protein structure upon ligand binding or folding are readily detected.[18][19]
-
Protein-Ligand Interactions: Binding events can be monitored and quantified.[21]
-
Protein Dynamics: The exchange between different conformational states can be studied.[18][19]
Protocol: Site-Specific Labeling for ¹⁹F NMR Studies
This protocol outlines a general workflow for incorporating a fluorinated amino acid for ¹⁹F NMR analysis of protein-ligand interactions.
1. Selection of Fluorinated Amino Acid and Labeling Site:
- Rationale: Choose an amino acid analog (e.g., 3-fluoro-L-tyrosine, 4-fluoro-L-phenylalanine) that is likely to be accepted by the expression system.[22] Select a residue in a region of interest (e.g., a binding pocket) that can be mutated to the target amino acid without disrupting protein structure or function. Computational modeling can aid in this selection.[23]
2. Protein Expression and Purification:
- Method: Utilize an auxotrophic host strain or a cell-free expression system. For mammalian cells, replace the natural amino acid with its fluorinated counterpart in the expression medium.[22]
- Causality: Auxotrophic strains are unable to synthesize the target amino acid, ensuring efficient incorporation of the supplied fluorinated analog.
3. ¹⁹F NMR Data Acquisition:
- Experiment: Acquire a simple 1D ¹⁹F NMR spectrum of the purified, labeled protein in the absence of the ligand. This serves as the reference state.
- Titration: Sequentially add aliquots of a concentrated ligand solution to the protein sample and acquire a 1D ¹⁹F NMR spectrum after each addition.
4. Data Analysis:
- Observation: Monitor changes in the ¹⁹F chemical shift(s) upon ligand addition. A change in the chemical shift indicates that the environment of the fluorine probe is altered by the binding event.
- Quantification: Plot the change in chemical shift (Δδ) against the ligand concentration to determine the dissociation constant (Kd) of the interaction.
Methodologies for Incorporating Fluorinated Amino Acids
The synthesis and incorporation of fluorinated amino acids are now well-established, though challenges remain.[24][][26]
-
Chemical Synthesis: Advances in synthetic organic chemistry have made a wide variety of fluorinated amino acids accessible.[24][27][28] These building blocks are then incorporated into peptides using standard solid-phase peptide synthesis (SPPS), although the electronegativity of fluorine can sometimes slow coupling reactions.[15][29]
-
Biosynthetic Incorporation: Many fluorinated amino acids can be incorporated into proteins using native or engineered biosynthetic machinery.[30][31] This can be achieved by feeding fluorinated precursors to auxotrophic bacterial strains or by using expanded genetic code technology to site-specifically install the unnatural amino acid.[7][31]
Conclusion: An Ever-Expanding Role
The strategic incorporation of fluorine into amino acids has transitioned from a niche academic curiosity to a cornerstone of modern protein design and drug discovery. Its ability to subtly yet profoundly influence hydrophobicity, conformation, and metabolic stability provides an unparalleled level of control.[4][32] As synthetic methods become more robust and our understanding of the "fluorine code" deepens, the applications for these unique building blocks will only continue to expand, enabling the creation of more stable, potent, and effective protein-based therapeutics and materials.
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- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORM
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gauche effect - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. 19F NMR as a versatile tool to study membrane protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 24. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
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An In-Depth Technical Guide to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (Hexafluorovaline)
Introduction: The Strategic Imperative of Fluorination in Amino Acid Chemistry
In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of fluorine atoms into molecular scaffolds represents a paradigm of profound impact. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart significant advantages to parent molecules. These include enhanced metabolic stability, modulated lipophilicity, and altered conformational preferences, which can translate to improved bioavailability and bioactivity.[1][2]
This guide focuses on a particularly compelling fluorinated amino acid: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, commonly known by its trivial name, Hexafluorovaline (hfVal). Bearing two trifluoromethyl groups, this non-proteinogenic amino acid is a structural analog of valine and leucine, designed to leverage the powerful effects of dense fluorination. Its primary application lies in its incorporation into therapeutic peptides to enhance their resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and applications.
Physicochemical and Structural Data
Hexafluorovaline is a crystalline solid at room temperature. The presence of two electron-withdrawing trifluoromethyl groups significantly influences its chemical properties, including the acidity of the α-proton and the overall electronic profile of the molecule.
| Property | Value | Reference(s) |
| CAS Number | 16063-80-2 | [3] |
| Molecular Formula | C₅H₅F₆NO₂ | |
| Molecular Weight | 225.09 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 204°C (decomposes) | |
| Boiling Point | 165.9 ± 40.0 °C (Predicted) | |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.53 ± 0.10 (Predicted) | |
| Synonyms | 4,4,4,4',4',4'-Hexafluoro-DL-valine, Hexafluorovaline, (CF₃)₂CHCH(NH₂)COOH |
Asymmetric Synthesis of (-)-(R)-Hexafluorovaline: A Detailed Protocol
The synthesis of enantiomerically pure hexafluorovaline is a critical process for its application in chiral peptide structures. The following protocol is based on the asymmetric synthesis of the (R)-enantiomer, which leverages a diastereoselective anti-Michael addition as the key step.[3]
Experimental Protocol
Step 1: Synthesis of Benzyl 3-((R)-1-phenylethylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoate ((R,R)-3)
-
To a solution of benzyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate (1) in a suitable aprotic solvent, add (+)-(R)-1-phenylethylamine (2).
-
The reaction proceeds via an anti-Michael addition. The diastereoselectivity of this step is crucial for the final enantiomeric purity.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, a mixture of diastereomers.
Step 2: Diastereomeric Separation
-
Dissolve the crude mixture of diastereomers in a suitable solvent system.
-
Add p-Toluenesulfonic acid (TsOH) to form the corresponding tosylate salts of the diastereomeric amines.
-
The difference in solubility between the diastereomeric salts allows for their separation by fractional crystallization.
-
Isolate the desired (R,R)-3 tosylate salt by filtration.
Step 3: N-Debenzylation
-
Treat the isolated (R,R)-3 tosylate salt with a suitable debenzylation agent. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
This step removes the chiral auxiliary ((R)-1-phenylethylamine group) to yield the primary amine.
-
Filter off the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.
Step 4: Hydrolysis and Salt Formation
-
Hydrolyze the benzyl ester of the debenzylated intermediate under acidic conditions (e.g., using HCl).
-
This final step cleaves the ester to yield the free carboxylic acid, resulting in the hydrochloride salt of (-)-(R)-4,4,4,4′,4′,4′-Hexafluorovaline ((R)-5).
-
The final product can be purified by recrystallization to achieve high enantiomeric excess (e.g., 98% ee).[3]
Synthesis Workflow Diagram
Caption: Asymmetric synthesis of (-)-(R)-Hexafluorovaline.
Applications in Drug Development and Peptide Engineering
The primary utility of hexafluorovaline in drug development is its role as a building block for creating more robust peptide therapeutics. The introduction of the bis(trifluoromethyl) moiety into a peptide backbone confers several advantageous properties.
Enhanced Proteolytic Stability
A major liability of peptide drugs is their rapid degradation by proteases in vivo, leading to a short half-life and limited therapeutic efficacy. The bulky and electronically demanding bis(trifluoromethyl) group of hexafluorovaline provides steric shielding around the adjacent peptide bonds, hindering the approach and catalytic action of proteolytic enzymes.[1] This has been demonstrated in studies where the incorporation of hexafluorovaline into hormonal and antimicrobial peptides rendered them more stable to certain hydrolytic enzymes.[1] For instance, its inclusion in analogs of Glucagon-like peptide-1 (GLP-1) has been explored to improve resistance to proteolytic cleavage.[1]
Modulation of Bioactivity and Conformation
Beyond improving stability, the strong electron-withdrawing nature of the trifluoromethyl groups can influence the local electronic environment and conformational preferences of the peptide. This can lead to altered binding affinities and efficacies at target receptors. The strategic placement of hexafluorovaline can enforce specific secondary structures or influence the overall three-dimensional fold of a peptide, which is critical for its interaction with biological targets. While enhancing stability, it is crucial to ensure that the incorporation of hexafluorovaline does not abrogate the desired biological activity. Studies on fluorinated GLP-1 analogues have shown that it is possible to achieve higher proteolytic stability while retaining biological efficacy.[1]
Probing Ligand-Receptor Interactions
Fluorinated amino acids, including hexafluorovaline, serve as valuable tools for structure-activity relationship (SAR) studies. The ¹⁹F nucleus is a sensitive NMR probe, allowing for detailed spectroscopic analysis of peptide conformation and binding dynamics without the need for isotopic labeling. By systematically replacing native amino acids with hexafluorovaline, researchers can gain insights into the specific interactions between a peptide ligand and its receptor, guiding the design of more potent and selective drug candidates.
Conceptual Workflow: Enhancing Peptide Drugs with Hexafluorovaline
The following diagram illustrates the conceptual workflow of leveraging hexafluorovaline to improve the therapeutic potential of a bioactive peptide.
Caption: Improving peptide drug properties via hexafluorovaline.
Conclusion and Future Outlook
This compound is a powerful and specialized building block in the arsenal of medicinal chemists and peptide scientists. Its dense fluorination offers a predictable and effective means to enhance the proteolytic stability of peptide-based drug candidates, a critical step towards improving their pharmacokinetic profiles and overall therapeutic viability. The synthetic route, though multi-stepped, provides access to enantiomerically pure forms of this valuable amino acid.
Future research will likely focus on expanding the application of hexafluorovaline to a broader range of therapeutic peptides, including those targeting cancer, metabolic disorders, and infectious diseases. Furthermore, a deeper understanding of the precise conformational effects of hexafluorovaline incorporation, aided by advanced spectroscopic and computational methods, will enable a more rational and predictive design of next-generation, highly stable, and potent peptide therapeutics.
References
-
Muttenthaler, M., et al. (2010). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 53(5), 2056-2062. [Link]
-
Eberle, M. K., Keese, R., & Stoeckli-Evans, H. (2004). New Synthesis and Chirality of (−)‐4,4,4,4′,4′,4′‐Hexafluorovaline. Helvetica Chimica Acta, 87(10), 2689-2695. [Link]
-
Bellucci, M. C., Romani, C., Sani, M., & Volonterio, A. (2024). Synthesis of hexafluorovaline-containing di- and tripeptides. Journal of Fluorine Chemistry, 278, 110315. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Sources
Navigating the Procurement and Application of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Bis-Trifluoromethylated Amino Acids in Advanced Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing metabolic stability, bioavailability, and binding affinity.[1][2] Fluorinated amino acids, serving as non-canonical building blocks, are particularly valuable in the design of novel peptides and peptidomimetics.[2] This guide focuses on a highly specialized and potent building block: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid .
The presence of two trifluoromethyl groups imparts unique steric and electronic properties, making it an intriguing analogue for natural amino acids in drug discovery programs. This document serves as a comprehensive technical resource for researchers, providing critical information on its commercial availability, quality control, handling, and application context.
Chapter 1: Chemical Identity and Physicochemical Profile
A precise understanding of the molecule's fundamental properties is paramount before procurement and use.
-
IUPAC Name: this compound
-
CAS Number: 16063-80-2[3]
-
Molecular Formula: C₅H₅F₆NO₂
-
Molecular Weight: 225.09 g/mol
The structure is characterized by a butanoic acid backbone with an amino group at the C2 position and two trifluoromethyl groups at the C3 and C4 positions. This high degree of fluorination significantly influences the compound's pKa, lipophilicity, and conformational preferences, which are critical parameters in drug design.
Protected forms are common for peptide synthesis, such as the Boc-protected variant, (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS No. 1274904-36-7), which has a molecular weight of 325.20 g/mol .[4]
Chapter 2: Commercial Availability and Strategic Procurement
Identifying reliable commercial sources for this specialized reagent is a critical first step. Availability can be limited due to its complex synthesis. Below is a summary of identified suppliers.
| Supplier | Product Name | CAS Number | Purity/Form | Notes |
| Chem-Gold | This compound | 16063-80-2 | 98% | Direct supplier of the free amino acid.[3] |
| Smolecule | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | 1274904-36-7 | Not Specified | Supplier of the Boc-protected version, essential for solid-phase peptide synthesis (SPPS).[4] |
Note: Researchers may also find suppliers for structurally related, but distinct, compounds such as (S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid, which lacks the second trifluoromethyl group.[5] It is crucial to verify the CAS number to ensure procurement of the correct molecule.
Procurement Strategy: For researchers engaged in peptide synthesis, acquiring the Boc- or Fmoc-protected versions is often more practical. The choice between these protecting groups depends on the specific peptide synthesis chemistry being employed (Boc-SPPS or Fmoc-SPPS).
Chapter 3: Quality Control and Analytical Verification
Ensuring the identity and purity of the supplied material is a non-negotiable step in any research workflow. As a self-validating system, a multi-step analytical approach is recommended upon receipt of the compound.
Recommended QC Workflow
Caption: Recommended quality control workflow for incoming specialty amino acids.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the proton environment, while ¹⁹F NMR is crucial for verifying the presence and integrity of the two distinct trifluoromethyl groups. The acidic proton of the carboxyl group is expected to appear far downfield (10-12 ppm) in ¹H NMR and its signal will disappear upon a D₂O shake.[6]
-
Mass Spectrometry (MS): This technique provides definitive confirmation of the molecular weight, ensuring the correct compound has been received.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Many specialty chemical suppliers provide a certificate of analysis with an HPLC trace indicating a purity of ≥98%.[5]
Chapter 4: Synthesis and Application Insights
Synthetic Considerations
The synthesis of complex fluorinated amino acids is non-trivial, often involving multi-step processes that may utilize photoredox catalysis or chiral phase-transfer catalysts to establish the correct stereochemistry.[7][8][9] The cost and limited availability of such reagents reflect this synthetic complexity. Understanding this provides context for procurement lead times and cost.
Application in Peptide Synthesis
The primary application for this amino acid is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The electron-withdrawing nature of the two -CF₃ groups can significantly reduce the nucleophilicity of the α-amino group. This presents a key challenge: coupling the next amino acid onto the N-terminus of the trifluoromethylated residue.
Workflow: Incorporation via SPPS (Fmoc-Strategy)
Caption: Incorporation of the bis-trifluoromethylated amino acid into a peptide chain using SPPS.
To overcome the challenge of reduced nucleophilicity, experienced peptide chemists often employ high-potency coupling reagents like HATU or HCTU and may utilize a "double coupling" strategy, where the coupling step is repeated to drive the reaction to completion.[10]
Chapter 5: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this high-value reagent.
-
Storage: Like most protected amino acids, this compound should be stored in a tightly sealed container at low temperatures (typically 2-8°C) to minimize degradation.[11] For long-term storage, -20°C is recommended.[11] Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation.[11]
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Safety: While specific toxicology data for this compound is not widely available, it should be handled with the care afforded to all novel research chemicals. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound represents a powerful but specialized tool for drug discovery professionals. Its unique structure offers the potential to create peptides and small molecules with superior pharmacological profiles. Successful utilization, however, depends on a strategic approach to procurement from qualified vendors like Chem-Gold and Smolecule, rigorous analytical verification of material quality, and the application of optimized protocols that account for the chemical challenges posed by its heavily fluorinated structure. This guide provides the foundational knowledge for researchers to confidently integrate this promising building block into their discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem-gold.com [chem-gold.com]
- 4. Buy (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | 1274904-36-7 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Sterically Hindered Fluorinated Amino Acids in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Advanced Peptide Synthesis
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids are of paramount importance, offering a unique toolkit to modulate peptide conformation, enhance metabolic stability, and improve target affinity.[1][2] The introduction of trifluoromethyl (CF₃) groups, in particular, can profoundly alter the physicochemical properties of a peptide due to the group's high electronegativity, steric bulk, and hydrophobicity.[2][3]
This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing highly fluorinated, sterically demanding residues. While a structure such as 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid presents extreme synthetic challenges due to the cumulative steric and electronic effects of two vicinal trifluoromethyl groups, the principles for its incorporation can be effectively demonstrated using the well-characterized and accessible analogue, (S)-2-Amino-4,4,4-trifluorobutanoic acid . This molecule serves as an excellent model for addressing the difficulties inherent in coupling bulky, electron-deficient amino acids.
As a bioisostere of leucine, (S)-2-Amino-4,4,4-trifluorobutanoic acid provides a valuable tool for probing and enhancing peptide-protein interactions.[4] This document provides a comprehensive technical overview and detailed protocols for its successful incorporation using Fmoc-based SPPS, with a focus on overcoming the primary hurdles of steric hindrance and reduced nucleophilicity.
The Scientific Rationale: Why Incorporate Fluorinated Residues?
The substitution of hydrogen with fluorine or a CF₃ group can induce significant, often beneficial, changes in a peptide's biological profile:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated analogues more resistant to enzymatic degradation by proteases, which can significantly extend the in-vivo half-life of peptide therapeutics.[5]
-
Modulation of Bioactivity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding networks, potentially leading to tighter binding with biological targets.[3]
-
Conformational Control: The steric bulk of the CF₃ group can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures such as β-sheets or helices, which can be crucial for bioactivity.[3]
-
Improved Pharmacokinetics: The increased lipophilicity imparted by fluorination can enhance a peptide's ability to cross cellular membranes, improving its bioavailability.[2]
-
¹⁹F NMR Probe: The presence of fluorine provides a sensitive spectroscopic handle for non-invasive monitoring of peptide conformation and interactions via ¹⁹F NMR.[1]
Core Challenge: Overcoming Steric and Electronic Hurdles in SPPS
The primary difficulty in incorporating residues like 2-Amino-4,4,4-trifluorobutanoic acid lies in the coupling step. Two main factors contribute to this challenge:
-
Steric Hindrance: The bulky trifluoromethyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain. This slows down reaction kinetics dramatically.[6][7]
-
Reduced Nucleophilicity: The potent electron-withdrawing effect of the CF₃ group can decrease the electron density of the α-amino group, reducing its nucleophilicity and thus its reactivity towards the activated ester. This effect has been noted in other fluorinated amino acids, such as α-trifluoromethylproline.[8]
Standard coupling conditions are often insufficient to drive these reactions to completion, leading to low yields and deletion sequences.[9] Therefore, a specialized and optimized protocol is required.
Experimental Protocol: Fmoc-SPPS of Peptides Containing (S)-2-Amino-4,4,4-trifluorobutanoic acid
This protocol is designed for standard Fmoc/tBu-based solid-phase peptide synthesis.[][11] It assumes the use of a suitable solid support, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected C-terminal acids.
Workflow Overview
The following diagram illustrates the key steps in a single coupling cycle for incorporating the sterically hindered fluorinated amino acid.
Caption: SPPS cycle for incorporating a hindered fluorinated amino acid.
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30-60 minutes.
-
If starting with a pre-loaded resin, proceed to step 3. If loading the first amino acid onto a resin like 2-chlorotrityl chloride, follow standard manufacturer protocols.
-
-
Fmoc-Deprotection (Standard Cycle):
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Protocol for (S)-2-Amino-4,4,4-trifluorobutanoic acid:
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq.) and allow the solution to pre-activate for 1-5 minutes.
-
First Coupling: Add the activated amino acid solution to the deprotected, resin-bound peptide. Agitate at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser (ninhydrin) test.
-
Negative Result (blue beads): Coupling is likely incomplete. Proceed to the second coupling.
-
Positive Result (colorless beads): This is highly unlikely for the first coupling but if it occurs, proceed to washing (Step 4).
-
-
Second Coupling (Recommended): Drain the reaction vessel and add a freshly prepared solution of activated Fmoc-(S)-2-Amino-4,4,4-trifluorobutanoic acid (using the same equivalents as the first coupling). Agitate for another 2-4 hours.
-
Final Monitoring: Perform a second Kaiser test. If the test is still positive, capping is required to terminate any unreacted chains.
-
-
Washing:
-
After successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to prepare for the next cycle.
-
-
Capping (If Necessary):
-
If the Kaiser test remains positive after double coupling, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. This will acetylate any unreacted N-terminal amines, preventing the formation of deletion peptides.
-
Wash thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Repeat the cycle of deprotection (Step 2) and coupling (using standard protocols for non-hindered amino acids or this specialized protocol for other difficult residues) until the desired sequence is assembled.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.
-
Dry the crude peptide and purify using reverse-phase HPLC.
-
Recommended Coupling Reagent Stoichiometry
| Reagent/Component | Equivalents (vs. Resin Loading) | Purpose |
| Fmoc-(S)-Tfa-OH | 4.0 - 5.0 | Amino acid building block. |
| HATU | 3.9 - 4.9 | High-efficiency aminium coupling reagent; forms highly reactive OAt esters. |
| HOAt | 4.0 - 5.0 | Additive that minimizes racemization and accelerates coupling via anchimeric assistance. |
| DIEA | 8.0 - 10.0 | Non-nucleophilic base for activating the carboxylic acid and maintaining basicity.[12] |
| Coupling Time | 2-4 hours per coupling | Extended time is critical to allow the sterically hindered reaction to proceed to completion. |
| Protocol | Double Coupling | A second, fresh addition of reagents is strongly recommended to maximize yield. |
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Positive Kaiser test after double coupling. | Incomplete coupling due to extreme steric hindrance or peptide aggregation. | 1. Capping: Immediately cap unreacted amines with acetic anhydride to prevent deletion sequences. 2. Increase Temperature: Cautiously raise the reaction temperature to 35-40°C to improve kinetics. Monitor for side reactions. 3. Alternative Reagents: Consider phosphonium salts like PyAOP, which can sometimes be effective where uronium salts are not. |
| Low final peptide yield. | 1. Incomplete coupling at the fluorinated residue. 2. Peptide aggregation on the resin.[9] | 1. Implement the capping strategy during synthesis. 2. Address Aggregation: Add LiCl (0.5 M) to the DMF or switch to N-Methyl-2-pyrrolidone (NMP) as the solvent to disrupt secondary structures. |
| Presence of deletion sequences in mass spectrometry. | Failure to drive coupling to completion and lack of a capping step. | Rigorously follow the double coupling and monitoring protocol. Always cap if the Kaiser test is not completely negative. |
Conclusion
The successful incorporation of 2-Amino-4,4,4-trifluorobutanoic acid and other sterically hindered, fluorinated amino acids into peptides is a challenging but achievable goal. Success hinges on moving beyond standard SPPS protocols and adopting a strategy that directly confronts the issues of poor reaction kinetics and reduced nucleophilicity. The use of high-potency coupling reagents like HATU, extended reaction times, and a double-coupling methodology provides a robust framework for synthesizing these advanced peptides. By leveraging these powerful tools, researchers can unlock the potential of fluorination to create next-generation peptide therapeutics with enhanced stability, efficacy, and novel biological functions.
References
-
Tinker, A., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PubMed Central. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
-
Mykhailiuk, P. K., & Afonin, S. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
-
Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Yakugaku Zasshi. [Link]
-
Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [Link]
-
D'SOUZA, A. A., & ERANDE, R. D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Jiang, Z. X., et al. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry. [Link]
-
McBee, E. T., et al. (1956). Chemical Effects of the Trifluoromethyl Group: III. Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid. The Journal of Organic Chemistry. [Link]
-
Asante, V., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienmag.com [scienmag.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
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Application Notes and Protocols for the Incorporation of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid into Peptides
Introduction: The Transformative Potential of Fluorinated Peptides
In the landscape of modern drug discovery and materials science, the strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful tool for modulating their therapeutic and physicochemical properties.[1][2] Among these, fluorinated amino acids are of particular interest due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the metabolic stability of the carbon-fluorine bond.[3] The introduction of trifluoromethyl (CF3) groups, in particular, can significantly enhance a peptide's metabolic stability, hydrophobicity, and binding affinity for its biological target.[2][4][5] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of a highly fluorinated and sterically demanding building block, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, into peptide sequences. This novel amino acid presents both unique opportunities for peptide design and significant synthetic challenges. These application notes are designed for researchers, scientists, and drug development professionals to navigate these challenges and unlock the potential of peptides containing this unique residue.
Understanding the Building Block: this compound
The structure of this compound is characterized by the presence of two trifluoromethyl groups on the side chain. This high degree of fluorination imparts significant steric bulk and strong electron-withdrawing effects, which profoundly influence its reactivity and the properties of the resulting peptide.
Key Physicochemical Properties and Their Implications:
-
Steric Hindrance: The bulky bis(trifluoromethyl)ethyl side chain poses a significant steric challenge during peptide bond formation. This can lead to slower reaction rates and incomplete couplings, necessitating the use of highly efficient coupling reagents and optimized reaction conditions.[6]
-
Electronic Effects: The strong electron-withdrawing nature of the two CF3 groups can decrease the nucleophilicity of the α-amino group.[7] This deactivation further complicates the coupling of the subsequent amino acid onto the N-terminus of the trifluoromethylated residue.
-
Enhanced Hydrophobicity: The trifluoromethyl groups significantly increase the lipophilicity of the amino acid side chain.[4][8] This can be advantageous for improving membrane permeability of the final peptide but may also lead to aggregation and solubility issues during synthesis and purification, especially in hydrophobic sequences.[9][10]
-
Metabolic Stability: The robust C-F bonds are resistant to enzymatic degradation, which can significantly increase the in vivo half-life of the peptide.[2][4]
-
Conformational Constraints: The bulky and rigid nature of the side chain can induce specific conformational preferences in the peptide backbone, potentially leading to more stable secondary structures like helices and β-sheets.[8] However, the exact conformational impact is context-dependent.[8]
Strategic Considerations for Peptide Synthesis
The successful incorporation of this compound requires a departure from standard peptide synthesis protocols. The following considerations are crucial for achieving high yields and purity.
Protecting Group Strategy
For solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is generally preferred.[11][12] The Nα-Fmoc group is stable under the acidic conditions used for side-chain deprotection and cleavage from the resin, while being readily removed by a mild base like piperidine.[13][14] The side chains of other amino acids in the sequence should be protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc), depending on the specific residue.[13][14]
Choice of Coupling Reagents
Due to the steric hindrance and reduced nucleophilicity associated with this amino acid, the choice of coupling reagent is paramount. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient.[6][15] High-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended.[6][16]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Considered the "gold standard" for challenging couplings due to its high reactivity and ability to overcome steric hindrance.[17][18] |
| HCTU | Uronium Salt | A highly reactive and cost-effective alternative to HATU. |
| PyBOP | Phosphonium Salt | A strong coupling reagent with high reactivity, particularly useful in overcoming steric challenges.[17] |
| COMU | Uronium Salt | A newer generation reagent based on an Oxyma leaving group, known for high efficiency and low racemization.[6] |
Rationale for Reagent Choice: These reagents form highly reactive activated esters (OAt or Oxyma esters) that can effectively acylate the sterically hindered and electronically deactivated amino groups.[6] The use of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is often incorporated within these reagents and is crucial for accelerating the coupling and suppressing racemization.[6]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-protected this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol
This protocol outlines the manual synthesis on a standard solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
Materials:
-
Fmoc-protected amino acids (including the target fluorinated amino acid)
-
SPPS-grade resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.5 mmol/g loading)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (SPPS grade)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Capping Reagent: Acetic anhydride/DIPEA/DMF (1:1:8 v/v/v)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold Diethyl Ether
Workflow Diagram:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF).
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh deprotection solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of the Fluorinated Amino Acid (Double Coupling Recommended):
-
First Coupling:
-
In a separate vial, pre-activate the Fmoc-protected this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x).
-
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates incomplete coupling.[18]
-
Second Coupling (if Kaiser test is positive): Repeat the coupling step with a fresh solution of activated amino acid for another 2-4 hours.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.[18]
-
Add the capping solution (acetic anhydride/DIPEA/DMF) to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence. For coupling an amino acid to the N-terminus of the fluorinated residue, a double coupling is highly recommended due to the deactivated amine.[18]
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, DCM, and then dry it under vacuum.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[19]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[19]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A shallow gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is recommended to achieve good separation, especially if deletion sequences are present.[18]
-
Characterization: The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | Incomplete coupling of the fluorinated amino acid or the subsequent residue. | 1. Switch to a more potent coupling reagent like HATU or COMU.[18]2. Perform a "double coupling" for the difficult steps.[18]3. Increase the coupling reaction time and/or temperature (e.g., to 40°C). |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling followed by successful coupling of the next amino acid. | 1. Implement a capping step with acetic anhydride after the coupling of the fluorinated amino acid to block unreacted amines.[18]2. Optimize the coupling conditions (reagent, time, equivalents) for the difficult residue. |
| Difficulty in Purifying the Final Peptide | Presence of closely eluting deletion or modified peptides. | 1. Optimize the RP-HPLC gradient to improve separation (use a shallower gradient).[18]2. Ensure effective capping was used during synthesis to minimize deletion sequences. |
| Positive Kaiser Test After Double Coupling | Severe steric hindrance and/or electronic deactivation preventing complete reaction. | 1. Immediately cap the unreacted amines with acetic anhydride to prevent further side reactions.[18]2. Consider synthesizing the problematic dipeptide segment in solution phase and then incorporating it into the SPPS sequence.[18] |
Application Notes: Harnessing the Power of bis(Trifluoromethyl) Peptides
The incorporation of this compound can be leveraged to design peptides with enhanced therapeutic potential.
-
Enhanced Proteolytic Stability: The bulky, non-natural side chain can sterically shield adjacent peptide bonds from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[2][5] This is a critical advantage for developing peptide-based drugs that can be administered less frequently.[2]
-
Modulation of Bioactivity: The unique conformational constraints imposed by the fluorinated residue can lock the peptide into a bioactive conformation, leading to higher binding affinity and potency.[8] The altered electronic properties of the peptide backbone may also influence interactions with biological targets.[4]
-
Increased Cell Permeability: The high lipophilicity of the bis(trifluoromethyl) group can enhance the ability of the peptide to cross cell membranes, potentially enabling the targeting of intracellular proteins.[4]
-
Probing Protein-Protein Interactions: The fluorinated residue can serve as a ¹⁹F NMR probe for studying peptide-protein interactions and conformational changes in solution, providing valuable structural insights.[8]
Illustrative Pathway: Potential Mechanism of Action
The diagram below illustrates a hypothetical scenario where a peptide containing the fluorinated amino acid acts as an inhibitor of a protein-protein interaction (PPI) that is crucial for a disease signaling pathway.
Caption: Inhibition of a protein-protein interaction by a fluorinated peptide.
Conclusion
The incorporation of this compound into peptides is a challenging yet rewarding endeavor. The unique steric and electronic properties of this building block demand careful optimization of synthetic protocols, particularly in the selection of coupling reagents and the implementation of strategies like double coupling and capping. However, the potential benefits—including enhanced metabolic stability, modulated bioactivity, and improved pharmacokinetic profiles—make it a highly attractive tool for the development of next-generation peptide therapeutics and advanced biomaterials. By following the detailed protocols and considering the strategic insights provided in this guide, researchers can successfully harness the transformative potential of this novel fluorinated amino acid.
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. biosynth.com [biosynth.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 17. file.globalso.com [file.globalso.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: Navigating the Challenges of a Uniquely Demanding Amino Acid
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid presents a formidable challenge in peptide synthesis and bioconjugation. The presence of two trifluoromethyl groups on adjacent carbons (α and β) creates a unique combination of extreme steric hindrance and potent electron-withdrawing effects. These characteristics significantly impact the reactivity of both the amine and the carboxylic acid functionalities, rendering standard coupling protocols largely ineffective.
The trifluoromethyl groups decrease the nucleophilicity of the α-amino group, making it a less effective reactant in amide bond formation[1]. Concurrently, the electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, which can influence the activation step. Furthermore, the sheer bulk of the two trifluoromethyl groups physically obstructs the approach of coupling reagents and the incoming amine, dramatically slowing down reaction kinetics.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols to successfully couple this uniquely challenging amino acid. The methodologies presented are grounded in established principles for overcoming steric hindrance and reduced reactivity in peptide synthesis, with a specific focus on the idiosyncrasies of highly fluorinated compounds.
Protecting Group Strategy: A Critical First Step
Prior to any coupling reaction, the α-amino group of this compound must be protected. The choice of protecting group is critical and should be compatible with the chosen peptide synthesis strategy (e.g., Fmoc or Boc). For solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups typically employed[2][3][4]. The tert-butyloxycarbonyl (Boc) group, which is acid-labile, is another viable option, particularly in solution-phase synthesis or Boc-based SPPS[2][3].
The protocols outlined below assume the use of an N-terminally protected form of the amino acid (e.g., N-Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid).
Recommended Coupling Protocols
Given the extreme steric hindrance and electronic effects, high-potency coupling reagents are essential for achieving acceptable yields. Standard carbodiimide reagents like DCC or EDC are often insufficient for such demanding couplings. The following protocols detail the use of more powerful onium salt-based reagents and the acyl fluoride method, which are better suited for this substrate.
Protocol 1: High-Potency Onium Salt Coupling using HATU
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective coupling reagent, particularly for sterically hindered and N-methylated amino acids[5][6]. Its corresponding HOAt-based active esters are more reactive than HOBt esters, which is advantageous for difficult couplings.
Causality of Experimental Choices:
-
HATU: Chosen for its high reactivity and proven efficacy in challenging couplings.
-
DIPEA: A non-nucleophilic base is used to deprotonate the carboxylic acid without competing in the coupling reaction. A higher equivalence is often necessary for hindered amino acids.
-
Pre-activation: Allowing the carboxylic acid to form the active ester before introducing the amine component can improve yields by ensuring the activated species is readily available for reaction.
-
Double Coupling: A common and effective strategy to drive the reaction to completion when the first coupling is incomplete due to steric hindrance[1].
-
Elevated Temperature: Can help overcome the activation energy barrier for sterically demanding couplings, but must be used judiciously to minimize racemization.
Experimental Workflow:
Caption: Workflow for HATU-mediated coupling.
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (2.0-4.0 equivalents relative to the amine component) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Pre-activation: To the amino acid solution, add HATU (1.95-3.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0-8.0 equivalents). Allow the mixture to stir at room temperature for 5-10 minutes to pre-form the active ester.
-
Coupling: Add the pre-activated amino acid solution to the amine component (e.g., the deprotected N-terminus of a resin-bound peptide).
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended to 12-24 hours, or the temperature may be carefully increased to 40-50°C.
-
Monitoring: Monitor the reaction progress using a suitable method, such as a Kaiser test for solid-phase synthesis.
-
Second Coupling (if necessary): If the reaction is incomplete, drain the reaction vessel and repeat steps 1-5 with a fresh solution of the activated amino acid.
-
Work-up: Upon completion, wash the solid support (if applicable) thoroughly with DMF and dichloromethane (DCM). For solution-phase synthesis, the product can be isolated using standard aqueous work-up and purification procedures.
Protocol 2: Acyl Fluoride Formation for Enhanced Reactivity
For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a superior strategy[7][8]. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for the in situ generation of acyl fluorides[9]. Acyl fluorides are less sterically demanding than the active esters formed by many onium salt reagents, which can facilitate nucleophilic attack by the amine.
Causality of Experimental Choices:
-
TFFH: A stable, crystalline solid that efficiently converts carboxylic acids to acyl fluorides under mild conditions.
-
DIPEA: Used as a base to facilitate the formation of the acyl fluoride.
-
Elevated Temperature: Often required to drive the coupling of the relatively stable acyl fluoride with the poorly nucleophilic amine.
Experimental Workflow:
Caption: Workflow for acyl fluoride-mediated coupling.
Step-by-Step Methodology:
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve N-Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (1.5-2.0 equivalents) in anhydrous DCM or DMF. Add TFFH (1.5-2.0 equivalents) and DIPEA (3.0-4.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine component to the solution of the in situ generated acyl fluoride.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. If the reaction is sluggish, the temperature can be increased to 40-60°C.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Upon completion, perform the appropriate work-up for either solid-phase or solution-phase synthesis.
Quantitative Data and Reagent Comparison
| Feature | HATU | TFFH (Acyl Fluoride) |
| Reactivity | Very High | High |
| Steric Hindrance of Activated Species | Moderate | Low |
| Racemization Risk | Low with HOAt | Generally Low |
| Side Reactions | Potential for guanidinylation of the amine with excess reagent. | Generally clean. |
| Typical Equivalents (vs. Amine) | 2.0 - 4.0 | 1.5 - 2.0 |
| Typical Temperature | Room Temperature to 50°C | Room Temperature to 60°C |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Yield | Insufficient reactivity of coupling agent. | Switch to a more potent reagent (e.g., from a standard carbodiimide to HATU or COMU). Consider the acyl fluoride method. |
| Steric hindrance. | Increase reaction time, elevate temperature cautiously, or perform a double coupling. | |
| Poor solvation/aggregation. | Switch from DMF to NMP or a mixture of solvents. | |
| Racemization | Prolonged exposure to base or high temperatures. | Minimize pre-activation and reaction times. Use the weakest effective base at the lowest necessary concentration. |
| Side Product Formation | Guanidinylation of the amine. | Use a slight excess of the coupling reagent and add the amine after pre-activation of the carboxylic acid. |
Purification of Peptides Containing Highly Fluorinated Residues
The incorporation of this compound will significantly increase the hydrophobicity of the resulting peptide. This property must be considered during purification by reverse-phase high-performance liquid chromatography (RP-HPLC)[10][11][12][13].
-
Column Choice: A standard C18 stationary phase is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is the most common mobile phase system for peptide purification[12].
-
Gradient Optimization: Due to the increased hydrophobicity, a higher percentage of acetonitrile may be required for elution compared to non-fluorinated analogues. A shallower gradient may be necessary to achieve adequate separation from closely eluting impurities.
-
Fluorocarbon Columns: For peptides with very high fluorine content, specialized fluorocarbon-based HPLC columns can sometimes provide better separation when used with hydrocarbon eluents[10].
Conclusion
The successful coupling of this compound is a non-trivial synthetic challenge that requires a departure from standard peptide coupling protocols. By employing high-potency coupling reagents such as HATU, or by utilizing the acyl fluoride method, researchers can overcome the inherent difficulties posed by the steric bulk and electron-withdrawing nature of the two trifluoromethyl groups. Careful optimization of reaction conditions, including stoichiometry, reaction time, and temperature, along with the potential for double coupling, will be key to achieving high-yield and high-purity products. The insights and protocols provided in this guide offer a robust starting point for the successful incorporation of this unique and valuable building block into novel peptides and other molecular constructs.
References
-
Jing, W., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]
-
Clarke, C. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal. Available at: [Link]
-
Qiu, X., & Qing, F.-L. (2022). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. Available at: [Link]
-
Kadota, K., et al. (2023). Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency. Chemistry – A European Journal. Available at: [Link]
-
Zhang, W., et al. (2018). Studies on a landscape of perfluoroaromatic-reactive peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Okazoe, T., et al. (2023). Synthesis of amino acids bearing a perfluoroalkyl structure. ResearchGate. Available at: [Link]
-
AAPPTec (n.d.). Peptide Purification. Available at: [Link]
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTec (n.d.). Coupling Reagents. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Cole, K. P., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science. Available at: [Link]
-
Thompson, A. L., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Acyl fluoride synthesis by fluorination. Available at: [Link]
-
Wang, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem. Available at: [Link]
-
Wan, J.-P., et al. (2025). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Science Advances. Available at: [Link]
-
Thomson, R. J., et al. (2023). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. Available at: [Link]
-
Carpino, L. A., & El-Faham, A. (1999). New Trends in Peptide Coupling Reagents. Tetrahedron. Available at: [Link]
-
Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. Available at: [Link]
-
Diedrich, F., & Staab, H. A. (1984). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Schoenebeck, F., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature. Available at: [Link]
-
Mazzarella, D., et al. (2018). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Nature Communications. Available at: [Link]
-
Tulla-Puche, J., & Albericio, F. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schoenebeck, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. Available at: [Link]
-
AAPPTec (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]
-
Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC. Available at: [Link]
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Application Notes & Protocols: Leveraging 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid in Modern Drug Design
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and biological properties.[1][2] Fluorine-containing amino acids, in particular, are increasingly vital building blocks for enhancing the potency, metabolic stability, and bioavailability of novel therapeutics.[3] The trifluoromethyl (CF₃) group, with its unique combination of high electronegativity, lipophilicity, and steric bulk, can profoundly alter a molecule's profile.[4][5]
This guide focuses on a uniquely powerful, albeit sterically demanding, building block: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . With two vicinal trifluoromethyl groups, this hexafluorinated amino acid analog represents an extreme yet compelling tool for addressing persistent challenges in drug design, such as proteolytic instability in peptides and poor membrane permeability. Its structure offers a super-lipophilic, sterically shielded scaffold that can be considered a "super-bioisostere" of natural bulky amino acids like leucine and valine.
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, from fundamental principles to detailed experimental protocols.
Part 1: Physicochemical Profile and Design Rationale
The introduction of two trifluoromethyl groups onto the butanoic acid backbone creates a molecule with distinct properties compared to natural amino acids or even mono-fluorinated analogs. Understanding these properties is key to rationally designing its application.
The primary advantages conferred by the bis(trifluoromethyl) motif include:
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic.[5][6] The presence of two such groups drastically increases the hydrophobicity of the amino acid side chain, which can improve membrane permeability and facilitate entry into hydrophobic binding pockets of target proteins.[4][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.[5] Furthermore, the immense steric bulk of the two adjacent CF₃ groups can effectively shield nearby peptide bonds from cleavage by metabolic enzymes like proteases, significantly extending the in-vivo half-life of peptide-based drugs.[6]
-
Conformational Restriction: The steric hindrance imposed by the bulky side chain can lock the peptide backbone into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.
-
Bioisosterism: The trifluoromethyl group is often considered a bioisostere for the isopropyl group of valine or the isobutyl group of leucine.[8] This hexafluorinated analog serves as a much larger, more lipophilic mimic, enabling exploration of binding pockets that can accommodate significant bulk.
Comparative Physicochemical Properties
To illustrate the impact of hexafluorination, the following table compares calculated properties of the target amino acid with its natural and mono-fluorinated counterparts.
| Property | Leucine | (S)-2-Amino-4,4,4-trifluorobutanoic acid | This compound | Rationale for Change |
| Molecular Weight | 131.17 g/mol | 157.09 g/mol [9] | 225.08 g/mol [10] | Increased mass from fluorine substitution. |
| Calculated LogP | -1.7 | -1.9[9] | ~ -0.5 (Estimated) | Significant increase in lipophilicity due to the two CF₃ groups. |
| Van der Waals Volume | ~124 ų | ~118 ų | ~155 ų (Estimated) | Substantial increase in steric bulk. |
| pKa (α-COOH) | ~2.36 | Lowered | Significantly Lowered | Strong electron-withdrawing effect of two CF₃ groups increases acidity. |
| pKa (α-NH₃⁺) | ~9.60 | Lowered | Significantly Lowered | Inductive effect of CF₃ groups reduces the basicity of the amine. |
Conceptual Framework: A "Super-Leucine" Bioisostere
The strategic value of this compound is best understood through the lens of bioisosterism. By replacing a natural amino acid like leucine with this hexafluorinated analog, a researcher can dramatically amplify key properties while retaining the fundamental amino acid scaffold.
Caption: Progression of properties from natural to hexafluorinated amino acids.
Part 2: Core Applications in Drug Design
Peptidomimetics with Enhanced Stability and Bioactivity
A primary application for this building block is in the development of peptide-based therapeutics. Native peptides often fail as drugs due to rapid degradation by proteases and poor membrane permeability.[6][11] Incorporating our target amino acid can directly counter these liabilities.
Causality Behind the Application:
-
Proteolytic Shielding: When placed adjacent to a cleavage site in a peptide sequence, the sheer bulk of the bis(trifluoromethyl)propyl side chain acts as a physical barrier, preventing protease access to the scissile peptide bond.
-
Improved Pharmacokinetics: The enhanced lipophilicity can improve absorption and distribution (ADME properties).[12] For peptides targeting intracellular proteins or the central nervous system (CNS), this modification can be critical for enabling the molecule to cross biological membranes.[11][13]
Caption: Workflow for incorporating the hexafluorinated amino acid via SPPS.
Design of Potent Enzyme Inhibitors
The unique electronic properties of the hexafluorinated scaffold make it an attractive component for designing enzyme inhibitors.[14] The two strongly electron-withdrawing CF₃ groups significantly lower the pKa of both the carboxylic acid and the α-amino group. This modulation can be exploited to:
-
Enhance Binding: The altered electronics can lead to stronger hydrogen bonds or novel electrostatic interactions within an enzyme's active site.
-
Mechanism-Based Inhibition: The compound can serve as a scaffold for mechanism-based inhibitors, where the enzyme's own catalytic action unmasks a reactive species that covalently modifies the enzyme.[14] The stability of the C-F bond ensures the inhibitor itself is relatively inert until activated.[15]
Engineering CNS-Penetrant Therapeutics
Crossing the blood-brain barrier (BBB) is a major hurdle for many drugs targeting the CNS.[4] One successful strategy to increase BBB penetration is to increase a molecule's lipophilicity. The incorporation of the bis(trifluoromethyl) moiety offers a dramatic increase in lipophilicity, potentially transforming a peripherally-restricted drug into a CNS-active agent.[4][11]
Part 3: Experimental Protocols
Protocol 3.1: Incorporation into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid onto a solid support.
Rationale for Key Choices:
-
Coupling Reagent: Due to the severe steric hindrance of the amino acid, standard coupling reagents like HBTU may be inefficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high reactivity, which is necessary to overcome the steric barrier and achieve a high coupling yield.
-
Extended Reaction Time: A longer coupling time (4-6 hours) is recommended to ensure the reaction proceeds to completion.
-
Double Coupling: A second coupling step is included as a standard precaution for difficult amino acids to maximize yield and minimize deletion sequences.
Materials:
-
Fmoc-protected this compound
-
Peptide synthesis-grade Dimethylformamide (DMF)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and shake for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min).
-
Preparation of Coupling Solution: In a separate vial, dissolve Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
First Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 4-6 hours.
-
Washing: Drain the vessel and wash the resin with DMF (3 x 1 min).
-
(Optional but Recommended) Second Coupling: Repeat steps 4 and 5 to ensure maximal coupling efficiency (a "double couple").
-
Washing: Wash the resin thoroughly with DMF (6 x 1 min).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Continuation: Proceed with the deprotection of the newly added amino acid and coupling of the next residue in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM, dry it, and treat it with the TFA cleavage cocktail for 3 hours at room temperature.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm mass by LC-MS.
Protocol 3.2: Conceptual Asymmetric Synthesis of the Building Block
Caption: Proposed asymmetric synthesis route for the target amino acid.
This method is advantageous as it is often scalable, employs a recyclable chiral auxiliary, and can produce the target amino acid with high enantiomeric purity.[8] Experimental validation would be required to optimize the specific hexafluorinated electrophile and reaction conditions.
Part 4: Analysis and Characterization
Characterizing Modified Peptides
-
Reverse-Phase HPLC (RP-HPLC): Peptides incorporating this highly lipophilic amino acid will exhibit significantly longer retention times compared to their non-fluorinated counterparts. This shift provides immediate evidence of successful incorporation.
-
Mass Spectrometry: ESI-MS or MALDI-TOF should be used to confirm the exact mass of the final peptide, matching the theoretical mass of the sequence containing the hexafluorinated residue.
-
¹⁹F NMR Spectroscopy: The two CF₃ groups provide a strong and sensitive NMR handle.[12] ¹⁹F NMR can be used to study the peptide's folding, conformational dynamics, and binding interactions with its target, as the chemical shift of the fluorine signals is highly sensitive to the local electronic environment.
Protocol Outline: In Vitro Metabolic Stability Assay
This assay compares the stability of a native peptide versus the modified peptide in the presence of metabolic enzymes.
-
Preparation: Prepare solutions of the native and modified peptides (e.g., 1 µM) in a suitable buffer.
-
Incubation: Incubate the peptides separately with either rat liver microsomes (to assess oxidative metabolism) or human plasma (to assess proteolytic degradation) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quench solution (e.g., cold acetonitrile with an internal standard).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS to quantify the amount of remaining parent peptide.
-
Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the in-vitro half-life (t₁/₂) for each peptide. A significantly longer t₁/₂ for the modified peptide demonstrates enhanced metabolic stability.
Hypothetical Stability Data
| Peptide | Half-life (t₁/₂) in Human Plasma |
| Native Peptide (e.g., Tyr-Gly-Gly-Phe-Leu ) | 15 minutes |
| Modified Peptide (Tyr-Gly-Gly-Phe-[Hexafluoro-Analog] ) | > 240 minutes |
Conclusion
This compound is a specialized but exceptionally potent building block for drug discovery. While its steric bulk presents synthetic challenges, the profound benefits it offers in terms of metabolic stability, lipophilicity, and conformational control make it an invaluable tool for overcoming common obstacles in the development of peptide and small molecule therapeutics. Its rational application can transform drug candidates with poor pharmacokinetic profiles into robust clinical contenders, particularly in the fields of peptidomimetics, enzyme inhibition, and CNS-targeted therapies.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). PubMed Central.
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.). Wuhan Alfa Chem Co., Ltd.
- The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (n.d.).
- Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. (2022). Royal Society of Chemistry.
- Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry.
- This compound. (n.d.). PubChem.
- (2S)-2-amino-4,4,4-trifluorobutanoic acid. (n.d.). PubChem.
- Applications of fluorine-containing amino acids for drug design. (2020).
- Utilization of fluorinated α-amino acids in small molecule drug design. (2021). PubMed.
- The Role of Fluorinated Amino Acids in Modern Peptide Therapeutics. (n.d.).
- Welch, J. T., et al. (2018). Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience.
- Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. (2018). PubMed Central.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scitoys.com [scitoys.com]
- 11. Tyr1-ψ[( Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid as a Novel Building Block for Advanced Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorinated amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview of 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a unique and sterically demanding building block for creating novel peptidomimetics. We will explore its synthesis, protocols for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and discuss its potential impact on peptide structure and biological activity. The protocols and recommendations herein are grounded in established principles of peptide chemistry and provide a robust framework for researchers to leverage the unique properties of this highly fluorinated amino acid.
Introduction: The Power of Fluorination in Peptide Design
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility.[3][4] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution to these challenges.[3][4] The introduction of non-canonical amino acids is a key strategy in peptidomimetic design, and fluorinated amino acids have emerged as particularly valuable tools.[5][6]
The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a peptide.[6] Specifically, the incorporation of trifluoromethyl groups can:
-
Enhance Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, protecting the peptide from degradation.[7]
-
Modulate Lipophilicity: Fluorination can increase the lipophilicity of a peptide, potentially improving its membrane permeability.[7]
-
Induce Conformational Constraints: The bulky and electron-withdrawing nature of trifluoromethyl groups can restrict bond rotation, leading to more defined secondary structures.[8][9]
-
Improve Binding Affinity: The altered electronic environment can lead to enhanced interactions with biological targets.[5]
This compound presents a particularly intriguing scaffold for peptidomimetic design due to the presence of two trifluoromethyl groups on adjacent carbons. This high degree of fluorination is expected to impart significant steric hindrance and unique electronic properties, making it a powerful tool for creating novel peptide architectures with potentially enhanced therapeutic properties.
Synthesis of the Building Block
The synthesis of this compound is not yet widely reported in the literature, suggesting its status as a novel building block. However, a plausible synthetic route can be extrapolated from established methods for preparing similar fluorinated amino acids, such as 2-amino-4,4,4-trifluorobutanoic acid.[1][10][11] A potential asymmetric synthesis is outlined below, employing a chiral auxiliary for stereocontrol.
Caption: Proposed synthesis of the Fmoc-protected building block.
A key step involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base with a suitable fluorinated electrophile.[1] The chiral auxiliary directs the stereoselective formation of the new C-C bond. Subsequent acidic hydrolysis removes the chiral auxiliary and the Schiff base to yield the free amino acid. For use in solid-phase peptide synthesis, the amine is then typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support presents a significant challenge due to the steric hindrance imposed by the two trifluoromethyl groups.[12] Standard coupling conditions may result in low yields and incomplete reactions. Therefore, the choice of coupling reagent and optimization of reaction conditions are critical for success.
Recommended Coupling Reagents
For sterically hindered amino acids, potent activating reagents are essential. The following table summarizes recommended coupling reagents and their key features.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium Salt | Highly reactive, forms OAt active esters, generally low racemization.[13] |
| HBTU | Aminium Salt | Effective and widely used, but can lead to guanidinylation of the N-terminus.[13] |
| PyBOP | Phosphonium Salt | High solubility in DMF, clean reactions, but can be more expensive.[13] |
| COMU | Aminium Salt | Based on OxymaPure, avoiding potentially explosive HOBt/HOAt byproducts.[13] |
Expert Recommendation: For the initial attempts at incorporating this building block, HATU is the recommended coupling reagent due to its high reactivity and proven efficacy with sterically demanding amino acids.
Detailed SPPS Protocol
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (or other chosen coupling reagent)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the Hindered Amino Acid:
-
In a separate vial, dissolve Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time may be necessary.
-
Self-Validation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.
-
-
Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence. Standard coupling times (30-60 minutes) can be used for non-hindered amino acids.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Caption: Workflow for incorporating the hindered amino acid.
Conformational Impact and Structural Considerations
The incorporation of this compound is expected to have a profound impact on the conformational properties of the resulting peptidomimetic.[20][21] The steric bulk of the two trifluoromethyl groups will likely restrict the rotation around the chi (χ) and phi (φ)/psi (ψ) dihedral angles, leading to a more rigid and predictable peptide backbone.[8] This conformational constraint can be advantageous for several reasons:
-
Pre-organization for Receptor Binding: A more rigid conformation can lock the peptide into a bioactive structure, reducing the entropic penalty upon binding to its target.
-
Induction of Specific Secondary Structures: The steric demands of this amino acid may favor the formation of specific secondary structures, such as β-turns or helical motifs.[9]
-
Enhanced Proteolytic Resistance: A constrained conformation can mask cleavage sites from proteases.
Researchers should employ techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise conformational changes induced by this building block.[8]
Potential Biological Applications and Future Directions
Peptidomimetics containing this compound hold promise in various therapeutic areas. The enhanced metabolic stability and potential for improved cell permeability make them attractive candidates for the development of orally bioavailable peptide drugs.[22][23] Furthermore, the unique structural constraints imposed by this amino acid could be exploited to design highly selective agonists or antagonists for a range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[3][4]
Future research should focus on synthesizing a library of peptidomimetics incorporating this building block to explore its effects on a diverse range of peptide sequences and biological targets. Structure-activity relationship (SAR) studies will be crucial for understanding how to best leverage the properties of this novel amino acid in drug design.
References
-
Han, J., Takeda, R., Liu, X., Konno, H., Abe, H., Hiramatsu, T., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Mykhailiuk, P. K., Afonin, S., Chernega, A. N., Rusanov, E. B., Platonov, M. O., Dubinina, G. G., Berditsch, M., Ulrich, A. S., & Komarov, I. V. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie (International ed. in English), 45(34), 5659–5661. [Link]
-
Jiang, Z.-X., Qin, Y.-Y., & Qing, F.-L. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 68(19), 7544–7547. [Link]
-
Kukhar, V. P., Soloshonok, V. A., & Svistunova, N. Y. (1994). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 15(3), 543-549. [Link]
-
Yamamoto, T., & Dansako, H. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Chemical Biology, 4(10), 823-832. [Link]
-
Mykhailiuk, P. K., Afonin, S., Chernega, A. N., Rusanov, E. B., Platonov, M. O., Dubinina, G. G., Berditsch, M., Ulrich, A. S., & Komarov, I. V. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition, 45(34), 5659-5661. [Link]
-
Filler, R. (1956). Chemical Effects of the Trifluoromethyl Group: III. Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid. The Journal of Organic Chemistry, 21(5), 533-535. [Link]
-
Merrifield, R. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Methods in Molecular Biology, vol 298. Humana Press.[Link]
-
Stewart, J. M., & Young, J. D. (2012). Solid Phase Peptide Synthesis. ResearchGate.[Link]
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Akaji, K., Fujii, N., Yajima, H., & Funakoshi, S. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-152. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides.[Link]
-
Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Chirality, 11(8), 623-629. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 11, 791950. [Link]
-
Kukhar, V. P., Soloshonok, V. A., & Svistunova, N. Y. (2016). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position. ResearchGate.[Link]
- Hansen, T., & Nielsen, P. K. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. CoLab.
-
Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Springer Nature Experiments.[Link]
-
Karki, S. (2021). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Digital Commons@Kennesaw State University.[Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]
-
Fields, G. B. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.[Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2021). Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology, 11, 791950. [Link]
-
Li, Z., & Liu, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 6(3), e00113-21. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Koksch, B., & Sewald, N. (2009). Fluorinated peptide biomaterials. PMC.[Link]
-
Carpino, L. A., & El-Faham, A. (2009). deprotection of various amino acids in the presence of other labile groups. ResearchGate.[Link]
-
Kumar, A., & Singh, S. K. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11802. [Link]
-
Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83. [Link]
-
Miller, M. J., & Malachowski, W. P. (1998). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic Letters, 1(11), 1701-1703. [Link]
-
Hofmann, H. J., & Cativiela, C. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 1-13. [Link]
-
Wessolowski, A., & Hoffmann, R. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 23(15), 8749. [Link]
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]
- 15. researchgate.net [researchgate.net]
- 16. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius | CoLab [colab.ws]
- 23. Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fmoc-Protection of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid for Peptide Synthesis
Abstract
The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational stability, proteolytic resistance, and overall bioactivity.[1][2] 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a highly fluorinated and sterically demanding building block, presents unique challenges for standard peptide synthesis protocols. This document provides a comprehensive guide to the successful Nα-Fmoc protection of this specialized amino acid, a critical first step for its use in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale for the selected protocol, address the inherent challenges posed by the substrate, and provide a detailed, validated experimental procedure designed for reproducibility and high yield.
Introduction: The Challenge and Rationale
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, prized for its stability to acidic conditions and its facile, base-labile removal.[3][4] This orthogonality is essential for Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the resin linkage.[4][5]
However, the Nα-protection of this compound is not a trivial undertaking. The strong electron-withdrawing effects of the two trifluoromethyl groups significantly decrease the nucleophilicity of the α-amino group, making it a less reactive substrate for acylation.[6] This inherent deactivation necessitates carefully optimized reaction conditions to achieve efficient protection.
This guide will focus on a robust protocol utilizing N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under aqueous basic conditions. Fmoc-OSu is generally preferred over the more reactive Fmoc-chloride (Fmoc-Cl) for its greater stability and reduced propensity for side reactions, such as the formation of dipeptides.[7][8][9][]
Experimental Workflow Overview
The following diagram outlines the key stages of the Fmoc-protection protocol for this compound.
Caption: Workflow for Fmoc-protection of the fluorinated amino acid.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)[11]
-
1,4-Dioxane or Acetone (ACS grade)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Step-by-Step Procedure
Reaction Setup:
-
Dissolve the Amino Acid: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 10% aqueous solution of sodium bicarbonate (using 2.0-2.5 equivalents of NaHCO₃).[] The use of a mild base like sodium bicarbonate is crucial to deprotonate the amino group without promoting significant hydrolysis of the Fmoc-OSu reagent.[11]
-
Prepare Fmoc-OSu Solution: In a separate flask, dissolve 1.05-1.1 equivalents of Fmoc-OSu in 1,4-dioxane or acetone. A slight excess of the protecting agent ensures the reaction goes to completion.
-
Reaction Initiation: Cool the amino acid solution in an ice bath to 0-5 °C. With vigorous stirring, add the Fmoc-OSu solution dropwise over 15-20 minutes. Maintaining a low temperature initially minimizes potential side reactions.
Reaction Monitoring:
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).
-
Monitoring: The progress of the reaction can be monitored by TLC or LC-MS. A typical mobile phase for TLC would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid. The disappearance of the starting amino acid spot indicates the completion of the reaction.
Work-up and Isolation:
-
Quenching and Initial Wash: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Acidification and Product Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[12] The Fmoc-protected amino acid, being less water-soluble, will precipitate out of the solution.
-
Extraction: Extract the precipitated product with ethyl acetate (3x).[12]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[12]
Purification:
-
Purification Strategy: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[12][13]
Characterization and Data
The identity and purity of the final product, Fmoc-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm) and signals corresponding to the amino acid backbone. |
| ¹⁹F NMR | Signals corresponding to the two distinct trifluoromethyl groups. |
| Mass Spec (ESI) | Observation of the expected molecular ion peak [M-H]⁻ or [M+H]⁺. |
| RP-HPLC | A single major peak indicating high purity.[12] |
Troubleshooting and Key Considerations
-
Low Reaction Yield: The reduced nucleophilicity of the fluorinated amine is the primary challenge. Ensure vigorous stirring and a slight excess of Fmoc-OSu. An extended reaction time may be necessary.
-
Hydrolysis of Fmoc-OSu: The presence of water can lead to the formation of fluorenylmethanol. Adding the Fmoc-OSu solution slowly at a low temperature helps to mitigate this side reaction.[11]
-
Dipeptide Formation: While Fmoc-OSu is less prone to this than Fmoc-Cl, it can still occur. Using the recommended stoichiometry and controlled addition helps to minimize this impurity.[8][9]
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the Fmoc-protection of the sterically hindered and electron-deficient this compound. By understanding the chemical principles and potential challenges, researchers can successfully synthesize this valuable building block for incorporation into advanced peptide structures, thereby enabling the exploration of novel peptide-based therapeutics and biomaterials. The use of Fmoc-OSu offers a balance of reactivity and control, leading to high yields of the desired product with minimal side reactions.[9]
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
National Institutes of Health. Fluorinated peptide biomaterials. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Available at: [Link]
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]
-
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
-
ResearchGate. How to perform Fmoc protection using Fmoc-Cl? Available at: [Link]
-
Oxford Academic. Purification of large peptides using chemoselective tags. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Available at: [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Amino Acid Chemistry
The introduction of fluorine into amino acid scaffolds represents a powerful strategy in modern medicinal chemistry and drug development. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, pKa, and binding affinity of peptides and small molecule drugs. Consequently, chiral fluorinated amino acids are highly sought-after building blocks for creating novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
Traditional chemical methods for the synthesis of these valuable compounds often require harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification strategies to resolve enantiomers. Biocatalysis, leveraging the exquisite selectivity of enzymes, has emerged as a green and efficient alternative. This guide provides an in-depth exploration of enzymatic strategies for the asymmetric synthesis of chiral fluorinated amino acids, complete with detailed protocols and expert insights to facilitate their practical implementation in the laboratory.
Core Principles: Why Choose Enzymes for Fluorinated Amino Acid Synthesis?
Enzymes offer several distinct advantages for the synthesis of chiral fluorinated amino acids:
-
Stereoselectivity: Enzymes can distinguish between enantiomers or prochiral centers with remarkable precision, often yielding products with very high enantiomeric excess (ee). This obviates the need for challenging chiral separations.
-
Regioselectivity: Enzymes can catalyze reactions at specific positions within a molecule, even in the presence of other reactive functional groups.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media under mild pH and temperature conditions, preserving sensitive functional groups and reducing energy consumption.
-
Environmental Sustainability: Biocatalytic processes are inherently "green," avoiding the use of heavy metals and harsh organic solvents.
This guide will focus on three robust enzymatic strategies: asymmetric synthesis using transaminases , kinetic resolution with lipases , and deracemization employing amidases .
Section 1: Asymmetric Synthesis via Transamination
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] This reaction is a powerful tool for the asymmetric synthesis of chiral amines and amino acids from their corresponding prochiral ketones.[2]
The Causality Behind Experimental Choices
The choice of ω-TA is critical and depends on the desired stereochemistry of the product ((R)- or (S)-selective) and the steric bulk of the fluorinated ketone substrate. Wild-type transaminases often exhibit limited activity towards bulky ketones.[3][4] Therefore, enzyme engineering plays a pivotal role in expanding the substrate scope. Key mutations in the active site can create space to accommodate larger fluorinated substituents.[5][6] Isopropylamine is a commonly used and inexpensive amine donor that drives the reaction equilibrium towards product formation by the volatilization of the acetone byproduct.[3] The use of co-solvents like DMSO is often necessary to solubilize hydrophobic fluorinated ketone substrates.[3][7]
Diagram 1: Asymmetric Synthesis of a Chiral Fluorinated Amino Acid using a ω-Transaminase.
Caption: Workflow for ω-transaminase-catalyzed asymmetric synthesis.
Protocol 1: ω-Transaminase-Mediated Asymmetric Synthesis of a Chiral Fluorinated Amino Acid
This protocol is a general guideline for the asymmetric synthesis of a chiral fluorinated amino acid from a prochiral fluorinated α-keto acid using an engineered ω-transaminase.
Materials:
-
Engineered ω-transaminase (e.g., a commercially available kit or a lab-developed variant)
-
Prochiral fluorinated α-keto acid
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (or other suitable buffer, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Hydrochloric acid (HCl) for pH adjustment and product extraction
-
Ethyl acetate for extraction
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
HPLC with a chiral column for enantiomeric excess (ee) analysis
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare a solution of the Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Add PLP to a final concentration of 0.5-1.0 mM and gently mix until dissolved.
-
Add the engineered ω-transaminase to the desired final concentration (e.g., 1-5 mg/mL).
-
In a separate vial, dissolve the prochiral fluorinated α-keto acid in a minimal amount of DMSO. Add this solution to the reaction buffer to a final substrate concentration of 10-50 mM. The final DMSO concentration should be optimized, typically between 10-30% (v/v), to ensure substrate solubility without significantly inactivating the enzyme.[3]
-
Initiate the reaction by adding isopropylamine to a final concentration of 100-500 mM.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of 1 M HCl.
-
Analyze the aliquot by HPLC to determine the conversion of the keto acid and the formation of the amino acid product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached completion (or the desired conversion), acidify the entire reaction mixture to pH 1-2 with HCl.
-
Extract the unreacted keto acid and other impurities with ethyl acetate.
-
The aqueous layer containing the fluorinated amino acid product can be further purified by ion-exchange chromatography or lyophilized.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess of the fluorinated amino acid product using HPLC equipped with a suitable chiral stationary phase (e.g., a crown ether-based or polysaccharide-based column). The mobile phase will need to be optimized for the specific amino acid.[5]
-
Section 2: Kinetic Resolution by Lipase-Catalyzed Hydrolysis
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. It relies on an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate scope, stability in organic solvents, and commercial availability.[8][9] The most common application is the enantioselective hydrolysis of racemic esters.
The Causality Behind Experimental Choices
The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), and Burkholderia cepacia are frequently used.[8][10] The reaction is typically performed in a biphasic system or in an organic solvent with a controlled amount of water to facilitate the hydrolysis. The choice of organic solvent can significantly impact both the reaction rate and enantioselectivity.[9] The ester group of the substrate can also be varied to optimize the resolution.
Diagram 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Amino Acid Ester.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Amino Acid Ester
This protocol describes a general procedure for the kinetic resolution of a racemic fluorinated β-amino acid ester via hydrolysis catalyzed by an immobilized lipase.[8][9]
Materials:
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or lipase PSIM from Burkholderia cepacia)
-
Racemic fluorinated β-amino acid ester hydrochloride
-
Diisopropyl ether (iPr₂O) or other suitable organic solvent
-
Triethylamine (Et₃N)
-
Deionized water
-
Reaction vessel with temperature control and magnetic stirring
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
To a solution of the racemic fluorinated β-amino acid ester hydrochloride (e.g., 0.025 M) in iPr₂O, add Et₃N (0.5 equivalents) to neutralize the hydrochloride.
-
Add deionized water (0.5 equivalents).
-
Add the immobilized lipase (e.g., 30 mg/mL).[8]
-
-
Reaction and Monitoring:
-
Stir the suspension at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by taking samples at regular intervals.
-
Analyze the samples by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the product acid. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both products.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (R)-ester and the (S)-amino acid product.
-
The (S)-amino acid can be extracted from the organic solvent with an aqueous acid solution.
-
The organic layer containing the (R)-ester can be concentrated under reduced pressure.
-
-
Characterization:
-
Determine the final yields and enantiomeric excess of the isolated (R)-ester and (S)-acid by chiral HPLC.
-
Section 3: Deracemization using Amidases
Deracemization is an elegant strategy that combines enantioselective hydrolysis with in situ racemization of the unreacted substrate, theoretically allowing for a 100% yield of a single enantiomer. This can be achieved using an amidase that selectively hydrolyzes one enantiomer of a racemic amino amide, coupled with a racemization of the remaining amino amide.
The Causality Behind Experimental Choices
The key to a successful deracemization is the selection of a highly enantioselective amidase and an efficient method for racemizing the unreacted amide. Amidases from various microbial sources have been identified and characterized for their stereoselectivity.[11] The racemization of the unreacted amide can sometimes be achieved under the reaction conditions for the enzymatic hydrolysis, especially at slightly elevated temperatures or pH. Alternatively, a separate racemization step can be employed, or a racemase enzyme can be used in a concurrent or sequential process.
Diagram 3: Amidase-Catalyzed Deracemization of a Racemic Fluorinated Amino Amide.
Caption: Workflow for amidase-catalyzed deracemization.
Protocol 3: Amidase-Catalyzed Deracemization of a Racemic Fluorinated α-Amino Amide
This protocol provides a general framework for the deracemization of a racemic fluorinated α-amino amide.
Materials:
-
Racemic fluorinated α-amino amide
-
Enantioselective amidase (from a commercial source or produced recombinantly)
-
Phosphate buffer (or other suitable buffer, pH 7-8)
-
Reaction vessel with temperature and pH control
-
HPLC with a chiral column
Procedure:
-
Enzyme Preparation (if necessary):
-
If using a recombinant amidase, express and purify the enzyme according to established protocols. This typically involves cell lysis, followed by chromatography steps such as Ni-NTA affinity chromatography for His-tagged proteins.[12]
-
-
Reaction Setup:
-
Dissolve the racemic fluorinated α-amino amide in the phosphate buffer (e.g., 50 mM, pH 7.5) to a final concentration of 10-100 mM.
-
Add the amidase (either as a whole-cell catalyst or purified enzyme) to the reaction mixture.
-
Maintain the reaction at an optimal temperature (e.g., 30-50 °C) with stirring.
-
-
Reaction Monitoring and Racemization:
-
Monitor the hydrolysis of the target enantiomer and the concentration of the remaining enantiomer by chiral HPLC.
-
The racemization of the unreacted amide may occur spontaneously under the reaction conditions. If not, conditions may need to be adjusted (e.g., by increasing the temperature or pH) to facilitate racemization. Alternatively, a racemase can be added.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (i.e., the starting amide is fully converted to the desired amino acid enantiomer), terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.
-
Remove the enzyme (e.g., by centrifugation if using whole cells or by filtration).
-
The product, an enantiomerically pure fluorinated amino acid, can be isolated from the aqueous solution by ion-exchange chromatography or crystallization.
-
-
Analysis:
-
Confirm the yield and enantiomeric purity of the final product by HPLC and other analytical techniques (e.g., NMR, mass spectrometry).
-
Section 4: Data Presentation and Analysis
Table 1: Comparison of Enzymatic Strategies for Chiral Fluorinated Amino Acid Synthesis
| Strategy | Enzyme Class | Starting Material | Key Advantages | Key Considerations | Typical ee |
| Asymmetric Synthesis | Transaminase | Prochiral Keto Acid | 100% theoretical yield, direct access to a single enantiomer | Requires a specific keto acid precursor, enzyme may need engineering for bulky substrates | >99% |
| Kinetic Resolution | Lipase | Racemic Ester | Broad substrate scope, commercially available enzymes | Maximum 50% yield for each enantiomer, requires separation of product and unreacted substrate | >99% for both enantiomers at ~50% conversion |
| Deracemization | Amidase (+ Racemization) | Racemic Amide | 100% theoretical yield, starts from a racemate | Requires an efficient in situ racemization of the unreacted substrate | >99% |
Chiral Analysis: A Critical Step
The accurate determination of enantiomeric excess is paramount in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.
Key considerations for chiral HPLC method development:
-
Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acid enantiomers.[5][13]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) for normal phase, or an aqueous buffer and an organic modifier (like acetonitrile or methanol) for reversed-phase, must be carefully optimized to achieve baseline separation.[5] The addition of acidic or basic modifiers may also be necessary.
-
Derivatization: In some cases, derivatization of the amino acid with a UV-active protecting group (e.g., Fmoc) can improve chromatographic behavior and detection sensitivity.
Section 5: Field-Proven Insights: The Role of Enzyme Engineering
The success of enzymatic synthesis of fluorinated amino acids often hinges on the ability to tailor the properties of the biocatalyst through protein engineering.
-
Expanding Substrate Scope in Transaminases: The active sites of many wild-type ω-TAs have a small binding pocket that restricts the size of the substituents on the ketone substrate. Site-directed mutagenesis to replace bulky amino acid residues (e.g., leucine, phenylalanine) in this pocket with smaller ones (e.g., alanine, glycine) can create the necessary space to accommodate fluorinated alkyl or aryl groups.[5] For example, the L57A mutation in the ω-transaminase from Ochrobactrum anthropi was shown to dramatically improve activity towards α-keto acids with substituents larger than an ethyl group.[5]
-
Enhancing Enantioselectivity in Lipases: The enantioselectivity of a lipase can be improved or even inverted by mutating residues in or near the substrate-binding site.[14][15] Homology modeling can be used to identify key residues that interact with the substrate. For instance, mutating residues within the hydrophobic substrate-binding pocket of the Yarrowia lipolytica lipase has been shown to significantly enhance enantioselectivity in the resolution of 2-bromo-arylacetic acid esters.[14]
Conclusion
The enzymatic synthesis of chiral fluorinated amino acids offers a powerful and sustainable alternative to traditional chemical methods. By leveraging the inherent selectivity of enzymes such as transaminases, lipases, and amidases, researchers can access these valuable building blocks with high enantiopurity under mild conditions. The continued advancement in enzyme discovery and protein engineering will undoubtedly expand the scope of biocatalysis in this exciting field, paving the way for the development of novel and improved pharmaceuticals.
References
-
Bordes, F., et al. (2009). Improvement of Yarrowia lipolytica lipase enantioselectivity by using mutagenesis targeted to the substrate binding site. ChemBioChem, 10(10), 1705-1713. [Link]
-
Yoon, S., et al. (2019). Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase. Advanced Synthesis & Catalysis, 361(15), 3559-3564. [Link]
-
Godfrey, L., et al. (2005). Expression and purification of a recombinant enantioselective amidase. Protein Expression and Purification, 40(1), 190-196. [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6010. [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]
-
Reetz, M. T. (2004). Rational control of enantioselectivity of lipase by site-directed mutagenesis based on the mechanism. Chemical Communications, (13), 1547-1549. [Link]
-
Han, S. W., et al. (2015). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology, 81(19), 6994-7002. [Link]
-
Rodrigues, C. J., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. [Link]
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Joosten, H. J., et al. (2012). Lipase improvement: goals and strategies. PLoS One, 7(10), e47665. [Link]
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Gotor-Fernández, V., et al. (2021). Main Structural Targets for Engineering Lipase Substrate Specificity. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Yoon, S., et al. (2019). Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase. ResearchGate. [Link]
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Guo, F., & Berglund, P. (2017). Protein engineering of amine transaminases. Frontiers in Microbiology, 8, 1747. [Link]
-
Rodrigues, C. J., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]
-
Xiang, C. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
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Wu, S. H., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
- May, O., et al. (1998). PROCEDURE FOR THE RACEMIZATION OF ACIDAMIDS.
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Park, J., & Kim, J. (2021). HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATION. HETEROCYCLES, 103(1), 217-223. [Link]
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Singh, R., et al. (2023). Microbial amidases: Characterization, advances and biotechnological applications. Biotechnology Advances, 63, 108098. [Link]
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Soloshonok, V. A., et al. (2013). Chemical deracemization and (S) to (R) interconversion of some fluorine-containing α-amino acids. Journal of Fluorine Chemistry, 152, 114-118. [Link]
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Kaczmarski, J., et al. (2019). Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. Applied and Environmental Microbiology, 85(2), e02290-18. [Link]
-
Park, E. S., et al. (2015). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. ResearchGate. [Link]
-
Intaraboonrod, K., et al. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. Catalysts, 11(1), 79. [Link]
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Martinez, A. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois. [Link]
-
Liu, P., et al. (2023). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Microorganisms, 11(4), 820. [Link]
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Lee, W., et al. (2014). Deracemization of Racemic Amino Acids Using (R)- and (S)-Alanine Racemase Chiral Analogues as Chiral Converters. Bulletin of the Korean Chemical Society, 35(7), 2185-2188. [Link]
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Lee, W., et al. (2014). Deracemization of Racemic Amino Acids Using (R)- and (S)-Alanine Racemase Chiral Analogues as Chiral Converters. INIS-IAEA. [Link]
-
Noorduin, W. L., et al. (2013). Complete deracemisation of proteinogenic amino acids using Viedma ripening. Chemical Communications, 49(54), 6045-6047. [Link]
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Andrade, L. H., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29757-29783. [Link]
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Halling, P. J., et al. (2001). Lipase-Catalysed Preparation of Aminoacyl Esters of Carbohydrates. ResearchGate. [Link]
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Analytical Strategies for Peptides Incorporating 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-canonical, fluorinated amino acids into peptides is a cornerstone of modern therapeutic design, offering enhancements in metabolic stability, conformational control, and binding affinity.[1][2] This guide provides a detailed analytical framework for peptides containing the novel, highly fluorinated amino acid, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . This residue, which we will abbreviate as Hfi (Hexafluoro-isoleucine analog), presents unique challenges and opportunities for characterization due to its two sterically demanding trifluoromethyl groups. We present a multi-platform approach leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to ensure comprehensive analysis, from purity assessment to definitive structural confirmation.
Introduction: The Analytical Challenge of Hfi
The Hfi residue is an isoleucine analog characterized by the replacement of the Cγ and Cδ methyl groups with trifluoromethyl (CF₃) groups. This extensive fluorination imparts significant changes to the physicochemical properties of a peptide.
-
Increased Hydrophobicity: The two CF₃ groups dramatically increase the hydrophobicity of the side chain, which strongly influences chromatographic retention and can promote aggregation.[3][4]
-
Steric Hindrance: The bulky CF₃ groups can protect adjacent peptide bonds from enzymatic cleavage, enhancing proteolytic stability, a desirable trait for peptide therapeutics.[2]
-
Unique Spectroscopic Handle: The presence of six magnetically equivalent fluorine atoms provides an exceptionally sensitive probe for ¹⁹F NMR, allowing for non-invasive studies of peptide conformation, dynamics, and interactions with binding partners.[5][6]
The successful development of peptide-based drugs containing Hfi is contingent on robust analytical methods that can precisely characterize these molecules. This document provides the foundational protocols and theoretical considerations to navigate the complexities of Hfi-containing peptide analysis.
Physicochemical Properties of Hfi
A precise understanding of the residue's mass and formula is critical for all subsequent analytical work.
| Property | Value |
| Full Name | This compound |
| Abbreviation | Hfi |
| Molecular Formula | C₅H₅F₆NO₂ |
| Monoisotopic Mass | 225.02245 Da |
| Residue Mass (in peptide) | 207.01188 Da |
| Calculated LogP | ~1.5 - 2.0 (Estimated) |
The Integrated Analytical Workflow
A multi-modal approach is essential for the unambiguous characterization of Hfi-peptides. Our recommended workflow integrates chromatographic separation with mass spectrometric and NMR analysis to provide orthogonal data, ensuring the highest confidence in peptide identity, purity, and structure.
Caption: Integrated workflow for Hfi-peptide analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of synthetic peptides. The extreme hydrophobicity of the Hfi side chain necessitates specific considerations for method development.
Causality Behind Experimental Choices
The Hfi residue contributes significantly to the peptide's retention on a reversed-phase column, far more than leucine or isoleucine. A standard gradient method used for non-fluorinated peptides may result in excessively long retention times or even irreversible binding.
-
Mobile Phase: An ion-pairing agent like trifluoroacetic acid (TFA) at 0.1% is crucial. It neutralizes the positive charges on the peptide at low pH and forms a hydrophobic ion pair, which improves peak shape and ensures predictable retention.[4]
-
Stationary Phase: A standard C18 column is a good starting point, but the high hydrophobicity of Hfi-peptides may require a less retentive phase (e.g., C8 or C4) or a shorter column length to achieve reasonable elution times.
-
Gradient: A shallow gradient is often necessary to resolve closely eluting impurities from the main Hfi-peptide peak. The increased retention allows for a wider "window" to separate isoforms or deletion sequences.
Protocol: HPLC Purity Analysis of an Hfi-Peptide
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX RRHD 300SB-C18, 2.1 x 100 mm, 1.8 µm (or a C8 equivalent).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 214 nm and 280 nm.
-
-
Gradient Program (Starting Point):
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 70 |
| 22.0 | 95 |
| 24.0 | 95 |
| 24.1 | 10 |
| 28.0 | 10 |
-
Data Analysis:
-
Integrate the chromatogram at 214 nm.
-
Calculate purity as the peak area of the main product divided by the total peak area of all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for confirming the identity and sequence of a peptide. For Hfi-peptides, it serves two primary purposes: confirming the correct mass, which validates successful incorporation of the Hfi residue, and providing fragmentation data to verify the amino acid sequence.
Data Acquisition and Interpretation
Caption: LC-MS/MS data-dependent acquisition workflow.
Protocol: LC-MS/MS Analysis of an Hfi-Peptide
-
LC Setup:
-
Use the HPLC conditions described in Section 3, but replace the TFA mobile phase modifier with 0.1% formic acid (FA) to reduce ion suppression in the MS source. Note that this will alter retention times and may reduce peak sharpness compared to TFA.
-
-
Mass Spectrometer Setup (Example: Thermo Orbitrap):
-
Ionization Mode: Positive ESI.
-
MS1 (Full Scan) Parameters:
-
Resolution: 60,000.
-
Scan Range: 350–2000 m/z.
-
-
Data-Dependent Acquisition (DDA):
-
Select the top 3 most intense precursor ions from the MS1 scan for fragmentation.
-
-
MS2 (Tandem MS) Parameters:
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Normalized Collision Energy (NCE) of 28-32%.
-
Resolution: 15,000.
-
-
-
Data Analysis:
-
Mass Confirmation: Extract the ion chromatogram for the expected m/z values of the Hfi-peptide (e.g., for charge states +2, +3, etc.). The deconvoluted mass spectrum should show a peak matching the calculated monoisotopic mass of the peptide.
-
Sequence Verification:
-
Add a custom modification to your database search software (e.g., Mascot, Proteome Discoverer) for the Hfi residue:
-
Target Amino Acid: Leucine (L) or Isoleucine (I).
-
Mass Shift: +67.9547 Da (Mass of Hfi residue minus mass of Leu/Ile residue: 207.01188 Da - 113.08406 Da = 93.92782 Da). Correction: The mass shift should be calculated relative to the residue it replaces. Let's assume it replaces Leucine (C6H11NO, residue mass 113.08406 Da). The mass shift is 207.01188 - 113.08406 = 93.92782 Da.
-
-
Perform the database search. The MS/MS spectrum should be annotated with b- and y-ion series that confirm the peptide backbone sequence, including the correct placement of the Hfi residue.[7] The strong C-F bonds are unlikely to cleave under standard CID conditions; fragmentation will primarily occur at the amide bonds.[8][9]
-
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a uniquely powerful technique for analyzing fluorinated molecules, offering high sensitivity and no background signal in biological systems.[10][11] For Hfi-peptides, it provides definitive proof of incorporation and offers insights into the local chemical environment.
Causality and Expected Observations
-
Proof of Incorporation: A ¹⁹F NMR spectrum showing signals in the expected region for trifluoromethyl groups provides unambiguous evidence that the fluorinated amino acid has been incorporated.
-
Structural Sensitivity: The two CF₃ groups on the Hfi side chain are diastereotopic, meaning they are chemically non-equivalent. They are expected to produce two distinct resonances in the ¹⁹F NMR spectrum. The precise chemical shifts of these signals are exquisitely sensitive to the peptide's local environment, including secondary structure (α-helix vs. β-sheet), solvent exposure, and binding to other molecules. Changes in these chemical shifts upon ligand binding can be used to map interaction surfaces.
Protocol: 1D ¹⁹F NMR of a Purified Hfi-Peptide
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified, lyophilized Hfi-peptide in 500 µL of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) prepared in 90% H₂O / 10% D₂O.
-
Add a known concentration of an internal standard, such as trifluoroacetic acid (TFA) or a custom fluorinated standard, for chemical shift referencing and quantification.
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker 600 MHz Avance III HD or equivalent, equipped with a cryoprobe capable of ¹⁹F detection.
-
Temperature: 298 K (25 °C).
-
Experiment: Standard 1D ¹⁹F pulse-acquire sequence, with ¹H decoupling.
-
Key Parameters:
-
Spectral Width: ~50 ppm (centered around -70 to -80 ppm, the typical range for CF₃ groups).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024, depending on sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply an exponential line-broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals corresponding to the two CF₃ groups. The 1:1 ratio of their integrals will confirm the presence of the intact Hfi side chain.
-
References
-
Fluorinated peptide biomaterials. PMC. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
-
Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. [Link]
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. NIH. [Link]
-
19F NMR as a tool in chemical biology. PMC. [Link]
-
Prediction of peptide retention at different HPLC conditions from multiple linear regression models. PubMed. [Link]
-
Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity. PMC. [Link]
-
Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. NIH. [Link]
-
Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography: Impact of Concentration of Trifluoroacetic Acid, Column Temperature, Gradient Slope and Type of Stationary Phase. ResearchGate. [Link]
-
Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
-
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. PMC. [Link]
Sources
- 1. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. uab.edu [uab.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Peptides Incorporating 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid by RP-HPLC
Abstract
The incorporation of highly fluorinated non-canonical amino acids, such as 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (ATFTMBA), into peptides offers a powerful strategy for modulating their conformational stability, metabolic resistance, and binding affinity. However, the unique physicochemical properties imparted by the dense fluorination, particularly the vicinal bis(trifluoromethyl) motif, present significant challenges for purification. This application note provides a detailed guide and robust protocols for the purification of ATFTMBA-containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the mechanistic basis for method development, addressing the profound impact of hexafluorination on peptide hydrophobicity and chromatographic behavior, and offer strategies to achieve high purity for downstream applications.
Introduction: The Challenge of Hexafluorinated Peptides
The strategic replacement of hydrogen with fluorine in peptide structures is a cornerstone of modern medicinal chemistry. Fluorination can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate pKa values and conformational preferences, often leading to improved biological activity and bioavailability.[1][2] The amino acid this compound, a hexafluorinated analog of valine, represents an extreme case of fluorination.
The two trifluoromethyl groups on adjacent carbons create a unique chemical environment characterized by:
-
Intense Hydrophobicity: The CF3 group is significantly more lipophilic than a methyl group, drastically increasing the overall hydrophobicity of the peptide.[2][3] This leads to very strong retention on standard RP-HPLC columns.
-
Steric Hindrance: The bulk of a CF3 group is comparable to an isopropyl group, meaning the ATFTMBA residue is sterically demanding.[4] This can influence peptide secondary structure and its interaction with the stationary phase.
-
Altered Electronic Effects: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can influence the acidity of nearby protons and the nature of the peptide backbone.[5]
-
Fluorophilicity: Heavily fluorinated molecules exhibit unique partitioning properties and can engage in favorable interactions with other fluorinated molecules or surfaces, a phenomenon known as "fluorophilicity".[3]
These properties necessitate a rational and tailored approach to RP-HPLC method development to overcome challenges such as poor peak shape, low recovery, and inadequate resolution from closely-eluting synthesis-related impurities.
Foundational Principles of RP-HPLC for Fluorinated Peptides
RP-HPLC separates molecules based on their hydrophobicity.[6] In a typical setup for peptides, a non-polar stationary phase (e.g., silica particles bonded with C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN). An acidic ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase.
The Critical Role of the Ion-Pairing Agent: TFA serves two primary functions:
-
pH Control: It maintains a low pH (around 2), ensuring that the carboxylic acid groups of the peptide are protonated (neutral) and the amino groups (N-terminus and basic side chains) are protonated (positive charge).
-
Ion Pairing: The trifluoroacetate anion (TFA-) forms an ion pair with the positively charged sites on the peptide.[7] This masks the positive charges, reducing unwanted ionic interactions with residual silanol groups on the silica surface and increasing the overall hydrophobicity of the peptide, thereby enhancing its retention.[7][8]
For peptides containing the highly hydrophobic ATFTMBA residue, optimizing the ion-pairing system is crucial for achieving sharp, symmetrical peaks and predictable retention.
Strategic Method Development
The purification of an ATFTMBA-containing peptide should be approached systematically. The workflow involves an initial analytical "scouting" run to determine the approximate retention, followed by optimization of the gradient for preparative scale purification.
Caption: General workflow for purification of ATFTMBA-peptides.
Column and Mobile Phase Selection
The choice of stationary and mobile phases is the most powerful way to influence selectivity in HPLC.[9]
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Stationary Phase | Wide-pore (300 Å) C4 or C8 silica | Peptides require wide pores for effective interaction with the bonded phase.[10] Given the extreme hydrophobicity of ATFTMBA, a less retentive C4 or C8 phase is often preferable to a C18 phase to avoid excessively long run times and the need for very high organic solvent concentrations, which can lead to poor solubility and recovery. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Standard for peptide purification. Ensures proper ionization and ion-pairing.[1] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | ACN is the preferred organic modifier for its low viscosity and UV transparency.[11] |
| Alternative Ion-Pair | 0.1% Heptafluorobutyric Acid (HFBA) | For difficult separations, stronger, more hydrophobic ion-pairing agents like HFBA can significantly increase retention and alter selectivity, potentially resolving co-eluting impurities.[7] Use with caution as they are less volatile and harder to remove from the final product and instrumentation. |
Protocol 1: Analytical Scouting Gradient
This initial run is designed to quickly determine the elution profile of the crude peptide.
Methodology:
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of Mobile Phase A (or a solution with a low percentage of organic, e.g., 5% ACN in 0.1% TFA) to a concentration of ~1 mg/mL. If solubility is an issue, small amounts of DMSO or formic acid can be added, but ensure the final injection volume is small to prevent peak distortion.
-
HPLC System Setup:
-
Column: Analytical C4 or C8, 4.6 x 150 mm, 3.5-5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 95 |
| 40.0 | 95 |
| 41.0 | 5 |
| 45.0 | 5 |
-
Analysis: Identify the retention time (t_R) of the main peak. The %B at this time is a good starting point for developing the preparative gradient. Due to the ATFTMBA residue, expect elution at a significantly higher %ACN than a non-fluorinated analogue.
Protocol 2: Preparative Purification Gradient
The goal of the preparative run is to maximize resolution between the target peptide and its impurities to achieve high purity. This is accomplished by using a much shallower gradient centered around the elution percentage determined in the scouting run.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the crude peptide (~10-50 mg/mL, depending on column size and loading capacity) in the same manner as the analytical sample. Filter the solution through a 0.45 µm filter before injection.
-
HPLC System Setup:
-
Column: Preparative C4 or C8, (e.g., 21.2 x 150 mm). Ensure the stationary phase chemistry is the same as the analytical column for predictable scaling.[5]
-
Flow Rate: Scale up from the analytical flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.
-
Detection: UV at 214 nm.
-
-
Optimized Gradient Program:
-
Let %B_elute be the percentage of ACN at which the peptide eluted in the scouting run.
-
The shallow gradient should span from (%B_elute - 10%) to (%B_elute + 10%) over a longer period (e.g., 30-60 minutes). A gradient slope of 0.5-1.0% B per minute is typical.[10]
-
Example Preparative Gradient (if peptide eluted at 55% ACN):
| Time (min) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 45 | Linear |
| 5.0 | 45 | Linear |
| 35.0 | 65 | Linear |
| 40.0 | 95 | Linear |
| 45.0 | 95 | Linear |
| 46.0 | 45 | Linear |
| 50.0 | 45 | Linear |
-
Fraction Collection: Collect fractions across the main peak.
-
Purity Analysis & Isolation: Analyze each fraction by analytical HPLC and/or mass spectrometry. Pool the fractions that meet the desired purity specification (>95% or >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder. The final product will be a TFA salt.
Troubleshooting and Advanced Considerations
Caption: Common HPLC problems and targeted solutions.
-
Peptide Aggregation: The high hydrophobicity of ATFTMBA-peptides can promote aggregation, leading to poor chromatography.[12] Ensure complete dissolution before injection, and consider analyzing at lower concentrations if aggregation is suspected.
-
TFA Removal: If the final application is sensitive to TFA, it can be exchanged for another counter-ion like acetate or hydrochloride. This typically involves re-dissolving the peptide in a dilute solution of the new acid (e.g., 100 mM HCl) and re-lyophilizing.
-
Alternative Selectivity: If co-eluting impurities cannot be resolved by optimizing the ACN/TFA system, changing the stationary phase (e.g., to a diphenyl or phenyl-hexyl column) or the organic modifier (e.g., methanol) can provide different selectivity and may achieve the desired separation.
Conclusion
The purification of peptides containing this compound by RP-HPLC is a challenging yet achievable task. Success hinges on a rational method development strategy that directly addresses the extreme hydrophobicity and unique steric and electronic properties conferred by the vicinal bis(trifluoromethyl) group. By starting with a less retentive stationary phase like C4 or C8, employing a systematic gradient optimization workflow, and understanding the principles of ion-pairing, researchers can consistently achieve high levels of purity. The protocols and insights provided in this note serve as a comprehensive guide for scientists and drug developers working to unlock the potential of these novel, highly fluorinated peptides.
References
-
Zhou, Y., & Liu, L. (2006). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1133(1-2), 177–184. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]
-
Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1142(1), 47-56. Available at: [Link]
- Kirkland, J. J., & Snyder, L. R. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons.
-
AAPPTec. (n.d.). Peptide Purification. Available at: [Link]
-
O'Mahony, G., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(14), 4563. Available at: [Link]
-
Salwiczek, M., et al. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 4(3), 1443-1467. Available at: [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]
-
Raines, R. T., et al. (2002). An electronic effect on protein structure. Protein Science, 11(11), 2804-2808. Available at: [Link]
Sources
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of 2-amino-3-fluoroacrylic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
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- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acid scaffolds offers a powerful tool for modulating the physicochemical and biological properties of peptides and proteins, leading to enhanced metabolic stability, binding affinity, and altered conformations.[1][2][3] Consequently, the demand for enantiomerically pure fluorinated amino acids as building blocks in pharmaceutical research and development has surged. This guide provides a detailed overview of robust and scalable methodologies for the synthesis of these critical compounds. We will delve into the mechanistic rationale behind key synthetic strategies, including asymmetric synthesis using chiral auxiliaries, catalytic enantioselective methods, and chemoenzymatic approaches. Detailed, field-tested protocols and data presentations are included to facilitate the practical application of these techniques on a large scale.
Introduction: The Impact of Fluorine in Amino Acid Chemistry
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to amino acids.[4][5] These modifications are not merely isosteric replacements but introduce profound electronic effects that can alter pKa values, dipole moments, and conformational preferences.[1][4]
Key benefits of incorporating fluorinated amino acids include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the in vivo half-life of peptide-based therapeutics.[6]
-
Modulation of Physicochemical Properties: Fluorination can increase hydrophobicity and lipophilicity, potentially improving cell permeability and bioavailability.[1][7]
-
Conformational Control: The steric and electronic influence of fluorine can be used to favor specific secondary structures in peptides, which can be crucial for receptor binding.[1][2]
-
Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F allows for its use as a sensitive probe in structural biology and for studying protein-ligand interactions.[8]
Given these advantages, the development of efficient and scalable methods for producing enantiomerically pure fluorinated amino acids is a critical endeavor in modern medicinal chemistry.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiopure fluorinated amino acids presents a significant challenge due to the potential for racemization and the difficulty of stereoselectively introducing the fluorine atom or the amino group.[4][9] Several successful strategies have emerged, which can be broadly categorized as follows:
-
Asymmetric Synthesis using Chiral Auxiliaries: This is a robust and well-established method for controlling stereochemistry, particularly for scale-up production.[1]
-
Catalytic Enantioselective Synthesis: The use of chiral catalysts offers an efficient and atom-economical approach to generating enantiomerically enriched products.[10][11][12]
-
Enzymatic and Chemoenzymatic Methods: Leveraging the high stereoselectivity of enzymes provides a green and efficient route to optically pure fluorinated amino acids.[13][14][15]
The choice of strategy often depends on the specific target molecule, the desired scale of production, and the availability of starting materials and reagents.
Asymmetric Synthesis via Chiral Ni(II) Complexes: A Scalable Approach
One of the most powerful and scalable methods for synthesizing a variety of non-canonical amino acids, including fluorinated ones, involves the use of chiral Ni(II) complexes of a Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone and glycine.[7][16] This method allows for the diastereoselective alkylation of the glycine enolate, with the chiral ligand effectively shielding one face of the complex.
Workflow for Gram-Scale Synthesis of Fluorinated Amino Acids
Caption: Workflow for the synthesis of enantiopure fluorinated amino acids using a chiral Ni(II) complex.
Detailed Protocol: Synthesis of a β-Branched Fluorinated Amino Acid
This protocol is adapted from methodologies demonstrated to be effective for the gram-scale synthesis of amino acids like trifluorovaline and trifluoroisoleucine.[16]
Materials:
-
(S)-2-[N-(N'-Benzylprolyl)amino]benzophenone
-
Nickel(II) nitrate hexahydrate
-
Glycine
-
Sodium hydroxide
-
Methanol
-
Fluorinated alkyl iodide (e.g., 1-trifluoro-3-iodobutane)
-
Sodium hydride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Dowex 50WX8 resin
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Step 1: Formation of the Chiral Ni(II) Complex
-
In a round-bottom flask, dissolve (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone and glycine in methanol.
-
Add an aqueous solution of nickel(II) nitrate hexahydrate, followed by an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours. The color should change to a deep red.
-
Cool the reaction mixture and collect the precipitated red solid by filtration. Wash with water and methanol, then dry under vacuum to yield the chiral Ni(II) complex.
Step 2: Diastereoselective Alkylation
-
Suspend the dried Ni(II) complex in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add sodium hydride portion-wise. Stir for 30 minutes.
-
Slowly add the fluorinated alkyl iodide (e.g., 1-trifluoro-3-iodobutane) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the alkylated Ni(II) complex.
Step 3: Hydrolysis and Purification
-
Dissolve the crude alkylated complex in a mixture of acetone and 6M HCl.
-
Heat the mixture at 60 °C for 4-6 hours.
-
Cool the mixture and filter to remove the chiral ligand.
-
Concentrate the filtrate, redissolve in water, and apply to a Dowex 50WX8 ion-exchange column.
-
Wash the column with water, then elute the amino acid with an aqueous ammonia solution.
-
Concentrate the eluate to obtain the free fluorinated amino acid.
Step 4: Fmoc Protection
-
Dissolve the purified amino acid in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in acetone.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the Fmoc-protected amino acid by column chromatography (silica gel, hexane/ethyl acetate gradient).
| Amino Acid | Alkylating Agent | Yield (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) |
| Trifluorovaline | 1-trifluoro-2-iodopropane | >60 | >95 | >98 |
| Trifluoroisoleucine | 1-trifluoro-3-iodobutane | >55 | >92 | >96 |
| Trifluoroleucine | 1-trifluoro-4-iodopentane | ~68 | >95 | >97 |
Table 1: Representative yields and stereoselectivities for the synthesis of β-branched fluorinated amino acids via the chiral Ni(II) complex method. Data synthesized from reported values.[7][16]
Catalytic Enantioselective Approaches
Asymmetric catalysis represents a highly efficient strategy for the synthesis of enantiopure compounds, minimizing the use of stoichiometric chiral reagents.[10][11] Organocatalysis and transition-metal catalysis have both been successfully applied to the synthesis of fluorinated amino acids.
Organocatalyzed Enantioselective Fluorination
Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can facilitate the enantioselective fluorination of various substrates.[8] For example, the fluorination of β-keto esters followed by a series of transformations can yield β-fluoro-α-amino acids.
Caption: General workflow for organocatalyzed enantioselective fluorination to produce β-fluoro-α-amino acids.
Chemoenzymatic and Enzymatic Strategies
Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them attractive for industrial-scale synthesis.[13][15] Kinetic resolution of racemic fluorinated amino acids or their precursors using enzymes like lipases or amino acid oxidases is a common approach.[14][17]
More recently, chemoenzymatic cascade reactions have been developed for the asymmetric synthesis of chiral fluorinated amino acids from simple starting materials.[13] For example, an aldolase can be used for a stereoselective aldol reaction, followed by chemical decarboxylation and reductive amination catalyzed by an ammonia lyase to produce fluorinated L-α-amino acids with high enantiomeric purity.[13]
Advantages of Chemoenzymatic Approaches:
-
High enantioselectivity (often >99% ee).[13]
-
Mild reaction conditions (aqueous media, room temperature).
-
Use of inexpensive and readily available starting materials.[13]
-
Reduced environmental impact compared to some traditional chemical methods.
Purification and Analysis
The purification and analysis of enantiomerically pure fluorinated amino acids are critical for ensuring their quality for downstream applications.
-
Purification: Ion-exchange chromatography is a powerful technique for purifying free amino acids.[7] For protected amino acids, silica gel column chromatography is commonly employed. Recrystallization can also be an effective method for enhancing enantiomeric purity.[8]
-
Analysis:
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee).
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.
-
Mass Spectrometry: Used to confirm the molecular weight of the synthesized compound.
-
Conclusion and Future Outlook
The large-scale synthesis of enantiomerically pure fluorinated amino acids is a dynamic field with significant implications for drug discovery and protein engineering. While chiral auxiliary-based methods, particularly those using Ni(II) complexes, offer a robust and scalable platform, advances in catalytic and chemoenzymatic strategies are providing more efficient and sustainable alternatives.[1][7][13] The continued development of novel fluorination reagents and catalytic systems will undoubtedly lead to even more versatile and cost-effective methods for producing these valuable building blocks. The semi-continuous flow synthesis of racemic fluorinated α-amino acids is also a promising avenue for large-scale production, although it requires a subsequent resolution step.[18]
References
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. Available at: [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC - NIH. Available at: [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. Available at: [Link]
-
Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. Wiley Online Library. Available at: [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. Available at: [Link]
-
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ResearchGate. Available at: [Link]
-
Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. R Discovery. Available at: [Link]
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available at: [Link]
-
Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. Available at: [Link]
-
Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC - NIH. Available at: [Link]
-
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Publications. Available at: [Link]
-
Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. Available at: [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Available at: [Link]
-
Enantiopure fluorinated amino acids. BioCIS - CY Cergy Paris Université. Available at: [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds. PubMed. Available at: [Link]
-
Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles. RSC Publishing. Available at: [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. Available at: [Link]
-
Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. ResearchGate. Available at: [Link]
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC - NIH. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiopure fluorinated amino acids - CY BioCIS [biocis.cyu.fr]
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- 11. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of trifluoromethylated (CF₃) amino acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating the trifluoromethyl group into amino acid scaffolds. The unique electronic properties of the CF₃ group—strong electron withdrawal, high lipophilicity, and metabolic stability—make these building blocks highly valuable, but their synthesis is not without significant challenges.[1][2][3]
This resource provides field-proven insights through detailed troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the synthesis of trifluoromethylated amino acids.
Q1: What makes the synthesis of α-trifluoromethyl amino acids so challenging?
The primary difficulty stems from the profound electronic influence of the trifluoromethyl group. Its intense electron-withdrawing nature significantly decreases the nucleophilicity of the α-amino group and increases the acidity of the α-proton.[4][5] This leads to several common problems:
-
Difficult Peptide Coupling: The deactivated amino group is a poor nucleophile, making the formation of a peptide bond with an incoming activated carboxylic acid inefficient, often resulting in low yields.[4]
-
Risk of Epimerization: The increased acidity of the α-proton makes the stereocenter prone to racemization, particularly under basic conditions.[6]
-
Side Reactions: The altered reactivity profile can lead to undesirable side reactions such as dehydrofluorination or deamination under certain conditions.[6]
Q2: What are the main strategies for introducing a trifluoromethyl group?
Synthetic strategies can be broadly categorized into three approaches, each with its own set of advantages and challenges.
-
From Fluorinated Building Blocks: This is the most common approach, where a small, commercially available trifluoromethylated precursor is elaborated into the desired amino acid. Examples include using trifluoro-pyruvates or trifluoroacetaldehyde derivatives.[7][8] This method offers a reliable pathway but can be limited by the availability of the starting materials.
-
Nucleophilic Trifluoromethylation: This involves the addition of a "CF₃⁻" equivalent to an electrophilic precursor, such as an α-keto ester or an imine. Ruppert's reagent (TMSCF₃) is a classic example used for this purpose.[9][10]
-
Electrophilic Trifluoromethylation: This strategy uses a "CF₃⁺" source to react with a nucleophilic substrate. Hypervalent iodine compounds, such as Togni reagents, are widely used for the electrophilic trifluoromethylation of enolates or other nucleophiles.[9][11]
-
Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical (•CF₃), which can then add to a suitable acceptor. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) are often used in photoredox catalysis for this purpose.[12][13]
Q3: Which trifluoromethylating reagents are most effective?
The choice of reagent is entirely dependent on the synthetic strategy and the substrate. There is no single "best" reagent. The table below summarizes common choices.
| Reagent Class | Example(s) | Mechanism | Common Applications |
| Nucleophilic | Ruppert's Reagent (TMSCF₃), CF₃H (Fluoroform) | Nucleophilic Addition | Addition to aldehydes, ketones, and imines.[9][10] |
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic Addition | Trifluoromethylation of enolates, silyl enol ethers, thiols, and arenes.[9][11][14] |
| Radical | Langlois' Reagent (NaSO₂CF₃), CF₃I | Radical Addition | Addition to alkenes and arenes; often used in photoredox catalysis.[12][15] |
Q4: How does the CF₃ group impact the stability and structure of resulting peptides?
The incorporation of trifluoromethylated amino acids can dramatically enhance the metabolic stability of peptides by shielding the adjacent peptide bond from enzymatic cleavage.[1][2] Structurally, the CF₃ group is bulky and highly hydrophobic, which can influence peptide folding and aggregation.[16][17] Its electron-withdrawing effect can also strengthen hydrogen bonds involving nearby amide protons, potentially stabilizing secondary structures like helices and β-sheets.[17]
Troubleshooting Guides
This section is formatted to help you diagnose and solve specific experimental problems.
Problem 1: Low or No Yield of the Desired Product
Symptom: After the reaction and workup, analysis (TLC, LC-MS, NMR) shows a low yield of the target trifluoromethylated amino acid, with starting material remaining.
Causality: The chosen reagent may not be reactive enough for your specific substrate, or it may have degraded due to improper storage or handling. Electrophilic reagents, in particular, can be moisture-sensitive.
Recommended Solutions:
-
Verify Reagent Activity: If possible, test the reagent on a simple, reliable substrate to confirm its activity.
-
Switch Reagent Class: If a nucleophilic approach is failing, consider if an electrophilic or radical pathway is more suitable for your substrate's electronic properties. For example, trifluoromethylating an electron-rich enolate is better suited for an electrophilic reagent like a Togni reagent.[11]
-
Use Fresh Reagent: Open a new bottle of the trifluoromethylating reagent, ensuring it is handled under an inert atmosphere (e.g., Argon or Nitrogen) if required.
Causality: As mentioned in the FAQs, the CF₃ group deactivates the amino group of the amino acid, making it a poor nucleophile for peptide bond formation. Standard coupling conditions are often insufficient.[4]
Recommended Solutions:
-
Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents (e.g., DCC, DIC) may fail. Switch to a more potent uronium- or phosphonium-based coupling reagent. HATU is often considered the gold standard for such difficult couplings due to its high reactivity.[4]
-
Perform a "Double Coupling": This technique involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4]
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight) or gently increase the temperature (e.g., to 40 °C), monitoring for potential side reactions.
Troubleshooting Workflow: Low Coupling Yield in SPPS
This diagram outlines a decision-making process for addressing low peptide yields when incorporating a CF₃-amino acid.
Sources
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- 2. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 16. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPPS Coupling of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome to the technical support guide for incorporating 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (also known as hexafluorovaline) into your solid-phase peptide synthesis (SPPS) workflows. This highly fluorinated, non-canonical amino acid presents unique challenges due to its significant steric bulk and the strong electron-withdrawing nature of its two trifluoromethyl groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal coupling efficiency and peptide purity.
The Challenge: Understanding the Reactivity of Hexafluorovaline
The primary obstacle in coupling hexafluorovaline lies in its structure. The two bulky trifluoromethyl groups at the β-carbon create substantial steric hindrance around the α-carbon's carboxyl group. This physically obstructs the approach of the resin-bound N-terminal amine, slowing down the rate of amide bond formation and often leading to incomplete reactions.[1][2]
Furthermore, the powerful electron-withdrawing effects of the six fluorine atoms decrease the nucleophilicity of the amino group and can influence the reactivity of the carboxyl group upon activation. These combined steric and electronic effects necessitate optimized protocols beyond those used for standard or even moderately hindered amino acids.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the incorporation of hexafluorovaline and provides actionable solutions grounded in chemical principles.
Issue 1: Low Coupling Efficiency or Complete Failure
Symptoms:
-
A strong positive result from a post-coupling ninhydrin (Kaiser) test, indicating a high concentration of unreacted primary amines on the resin.[3][4]
-
Mass spectrometry (MS) analysis of the final crude peptide reveals a high proportion of a deletion sequence lacking the hexafluorovaline residue.[3]
-
Low overall yield of the desired full-length peptide.[5]
Root Causes & Strategic Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Reagent Potency | The activated ester of hexafluorovaline is sterically shielded. Standard carbodiimide reagents like DIC are often too slow to overcome this barrier effectively, leading to hydrolysis or other side reactions of the activated acid before coupling can occur.[1][6] | Switch to a high-reactivity coupling reagent. Aminium/uronium or phosphonium salt-based reagents are essential. HATU is highly recommended due to its formation of a very reactive OAt-ester, which is further stabilized by the neighboring pyridine nitrogen, providing anchimeric assistance.[7] COMU is another excellent choice, offering comparable reactivity to HATU with improved safety and solubility profiles.[8] |
| Suboptimal Reaction Kinetics | The steric hindrance significantly increases the activation energy of the coupling reaction. Standard room temperature conditions and short reaction times are often insufficient to drive the reaction to completion.[6] | Increase reaction time and/or temperature. Extend the coupling time to several hours or even overnight.[6] Alternatively, employing microwave-assisted SPPS can dramatically accelerate the reaction by efficiently overcoming the kinetic barrier without excessive bulk heating, minimizing the risk of side reactions.[9] |
| Peptide Aggregation | As the peptide chain elongates, it can fold into secondary structures (β-sheets) on the resin, physically blocking access to the N-terminal amine.[3][10] This is a sequence-dependent issue but is exacerbated by difficult couplings that slow the synthesis cycle. | Improve solvation. Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[6][11] For extremely difficult cases, consider using a mixture of solvents (e.g., DCM/DMF/NMP) or adding chaotropic salts to disrupt secondary structures.[12] Using a high-swelling, low-loading resin is also recommended to minimize inter-chain interactions.[13] |
| Insufficient Reagent Excess | To drive the equilibrium toward product formation in a difficult reaction, a sufficient excess of the activated amino acid is critical. | Increase reagent equivalents and concentration. Use a higher excess of the Fmoc-hexafluorovaline and coupling reagents (e.g., 4-5 equivalents relative to resin loading). Increasing the molar concentration of the reagents (e.g., to 0.5 M) also increases the probability of successful molecular collisions.[14] |
Issue 2: Racemization at the Hexafluorovaline Residue
Symptoms:
-
Chromatographic analysis (HPLC) of the crude peptide shows a diastereomeric impurity peak adjacent to the main product peak.
-
MS/MS sequencing confirms the presence of an isobaric peptide with altered fragmentation.
Root Causes & Strategic Solutions:
| Cause | Explanation | Recommended Solution |
| Prolonged Activation Time | Allowing the pre-activation of the amino acid to proceed for too long before adding it to the resin can increase the risk of racemization, especially with highly potent activators and in the presence of a strong base.[1] | Minimize pre-activation time. Add the activating reagents (e.g., HATU and base) to the amino acid solution and immediately add the mixture to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[6] |
| Excessive or Inappropriate Base | The base used for activation (typically DIPEA) can promote the formation of an oxazolone intermediate, which is a key pathway for racemization. | Use a non-nucleophilic base and optimize its equivalents. DIPEA is standard, but ensure you are not using a vast excess. Typically, 2 equivalents of base per equivalent of coupling reagent are used. For extremely sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM), though this may require longer coupling times.[15] |
| High Temperature | While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. | Balance temperature and reaction time. If using elevated temperatures, carefully monitor the reaction and aim for the shortest time necessary to achieve complete coupling. Microwave synthesis, with its rapid heating cycles, can often complete the coupling before significant racemization occurs.[9] |
Visual Workflow: Optimizing Hexafluorovaline Coupling
The following diagram outlines a decision-making workflow for troubleshooting and optimizing the incorporation of hexafluorovaline.
Caption: Decision tree for hexafluorovaline coupling.
Frequently Asked Questions (FAQs)
Q1: Why are standard coupling reagents like DIC/HOBt not recommended for hexafluorovaline? A1: N,N'-Diisopropylcarbodiimide (DIC) is a carbodiimide-based reagent that forms a moderately reactive O-acylisourea intermediate. While effective for many standard amino acids, this intermediate is often not reactive enough to overcome the significant steric hindrance of hexafluorovaline in a timely manner.[2] This slow reaction rate increases the likelihood of incomplete coupling and allows time for side reactions to occur. Reagents like HATU form a more potent activated species (an OAt-ester) that reacts much faster, making it more suitable for such "difficult" couplings.[16]
Q2: What is "double coupling" and when should I use it? A2: Double coupling is the practice of repeating the coupling step with a fresh preparation of activated amino acid and reagents after the initial coupling reaction.[3][11] It is a highly effective strategy for sterically hindered residues like hexafluorovaline.[14] You should perform a double coupling if a monitoring test (like the Kaiser test) indicates that the first coupling was incomplete. It helps drive the reaction to completion and significantly reduces the amount of deletion sequences in the final product.[3]
Q3: Can I use a higher temperature to improve coupling? What are the risks? A3: Yes, increasing the reaction temperature can significantly improve the efficiency of difficult couplings by providing the necessary energy to overcome the activation barrier.[6][11] Microwave-assisted SPPS is particularly effective for this.[9] The primary risk associated with higher temperatures is an increased rate of racemization, especially for the activated amino acid.[6] Therefore, it is crucial to balance temperature with reaction time. For hexafluorovaline, which is activated at a chiral center, this is a critical consideration.
Q4: How does the choice of resin affect the coupling of hexafluorovaline? A4: The resin plays a crucial role, especially for difficult sequences. A high-swelling resin (like a PEG-based resin) in a low-loading capacity is highly recommended.[13] The high swelling ensures that the peptide chains are well-solvated and separated from each other, minimizing peptide aggregation that can block the reaction site.[12][13] A lower loading (e.g., 0.1-0.3 mmol/g) means there is more space between growing peptide chains, which further reduces steric hindrance and aggregation issues.[13]
Q5: My Kaiser test is negative, but I still see a deletion peak in my MS. What could be the issue? A5: While the Kaiser test is a reliable indicator for primary amines, a negative result (yellow beads) can sometimes be misleading if a small percentage of amines remain unreacted. This can be enough to produce a noticeable deletion peak in the MS, especially in longer peptides where the cumulative yield is critical.[5] Another possibility is that unreacted amines were "capped" by a reaction with the excess coupling reagent itself (guanidinylation), which can occur with uronium/aminium reagents like HATU if they are used in large excess relative to the amino acid.[8] This would give a false negative in the Kaiser test but still result in a terminated peptide chain. To avoid this, use a slight excess of the amino acid relative to the coupling reagent.[8]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-Hexafluorovaline using HATU
This protocol is designed as a robust starting point for achieving high coupling efficiency.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with NMP (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture immediately before adding it to the resin.
-
Fmoc-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Dissolve the above in NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
-
Coupling Reaction: Add the activation solution to the resin immediately. Agitate the mixture at room temperature for a minimum of 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[4]
-
Decision Point:
-
If Negative (yellow beads): The coupling is complete. Wash the resin with NMP (5 x 1 min) and proceed to the next deprotection step.
-
If Positive (blue beads): The coupling is incomplete. Drain the reaction vessel and proceed to a second coupling (see below).
-
-
Second Coupling (if required): Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 2 hours.
-
Final Check: Perform a final Kaiser test. If it remains positive, consider capping the remaining free amines with acetic anhydride to prevent the formation of deletion sequences.[5]
Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Sequences
This protocol leverages microwave energy to accelerate the reaction.
-
Resin & Reagent Preparation: Perform steps 1 and 2 from Protocol 1.
-
Microwave Coupling: Add the activation solution to the resin in a microwave-safe vessel. Place the vessel in a dedicated peptide synthesis microwave reactor.
-
Irradiation: Irradiate the mixture using a standard power setting (e.g., 25W) to reach a temperature of 75°C and hold for 10-15 minutes.
-
Monitoring and Decision: Cool the vessel, then perform a Kaiser test as described in steps 4 and 5 of Protocol 1. The need for a second coupling is significantly reduced with this method.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]
-
Jäckel, C., & Koksch, B. (2005). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, 33b, 763-766. [Link]
-
Vasantha, V., & Anusha, C. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Parpart, A., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
RSC Publishing. (2023). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. RSC Advances. [Link]
-
RSC Publishing. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Molecules. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Van der Eycken, J., et al. (2021). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PMC. [Link]
-
International Journal of Medical Sciences. (n.d.). SPPS Resins Impact the PNA-Syntheses' Improvement. [Link]
-
Journal of the American Chemical Society. (n.d.). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. [Link]
-
PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
ResearchGate. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
eScholarship. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips for Success: Designing a Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
PubMed. (2007). and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
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- 16. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Technical Support Center: Peptide Synthesis with Fluorinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids in peptide synthesis. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges encountered during the synthesis of fluorinated peptides. As Senior Application Scientists, we aim to explain not just the what, but the why behind these phenomena, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with fluorinated amino acids often slower than with their non-fluorinated counterparts?
The primary reason is electronic deactivation. Fluorine is the most electronegative element, and fluoroalkyl groups (e.g., -CF₃, -CHF₂) are potent electron-withdrawing groups. This effect reduces the nucleophilicity of the N-terminal amine of a growing peptide chain when a fluorinated residue is at the N-terminus. More significantly, when coupling a fluorinated amino acid, the electron-withdrawing effect can slightly decrease the reactivity of the carboxyl group being activated. For sterically bulky fluorinated residues, such as those with a perfluoro-tert-butyl group, slow coupling can also be attributed to steric hindrance.[1]
Q2: Are fluorinated amino acids stable to standard Fmoc deprotection and TFA cleavage conditions?
Generally, yes. The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy that can exceed 115 kcal/mol, making it one of the strongest single bonds in organic chemistry.[2] It is stable to the basic conditions of piperidine used for Fmoc removal and the strong acidic conditions of trifluoroacetic acid (TFA) used for cleavage and side-chain deprotection. Side reactions directly involving C-F bond cleavage under standard SPPS conditions are not a common concern.
Q3: Do I need special handling for fluorinated amino acids?
Fluorinated amino acids themselves do not typically require handling procedures beyond those for standard amino acid derivatives. However, due to their higher cost and potential for challenging couplings, it is prudent to ensure accurate weighing and to use optimized, efficient coupling protocols to avoid material loss from failed reactions.
Troubleshooting Guide: Coupling Reactions
The incorporation of fluorinated amino acids can introduce challenges during the coupling step. The most prevalent side reactions are racemization and diketopiperazine formation.
Issue 1: Racemization of Fluorinated Amino Acids During Coupling
Q: I'm observing significant epimerization of my fluorinated amino acid after coupling. What is the cause and how can I prevent it?
A: The primary cause is the increased acidity of the α-proton on the fluorinated amino acid, which facilitates base-catalyzed racemization during the activation step.
Mechanism of Racemization:
The electron-withdrawing nature of the fluoroalkyl side chain makes the α-proton (the hydrogen on the chiral carbon) more acidic and thus more susceptible to abstraction by a base.[3][4][5] Racemization during coupling typically proceeds through one of two pathways: direct enolization or, more commonly, the formation of a planar oxazol-5(4H)-one intermediate.[6][7] The presence of a strong electron-withdrawing group accelerates this process. Once the activated amino acid forms the planar oxazolone, the stereocenter is temporarily lost, and the incoming amine can attack from either face, leading to a mixture of D and L products.[7]
Troubleshooting & Prevention Protocol:
-
Choice of Coupling Reagent: Avoid highly reactive reagents that lead to prolonged existence of the activated species or favor oxazolone formation. Uronium/aminium salts like HATU, HCTU, or COMU are generally preferred over carbodiimides (e.g., DIC) alone.[3][8] These reagents incorporate additives like HOAt or Oxyma, which generate highly reactive esters that couple quickly, minimizing the time for racemization to occur.
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Use a Weaker, Sterically Hindered Base: Substitute the commonly used N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] This reduces the rate of α-proton abstraction.
-
Minimize Base Equivalents: Use the minimum amount of base required for the reaction. Typically, 2 equivalents relative to the amino acid are sufficient for uronium/aminium salt couplings.
-
-
Control Reaction Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) to decrease the rate of both oxazolone formation and proton abstraction.
-
Pre-activation vs. In-situ Activation: Avoid extended pre-activation times. Adding the coupling reagent and base to the amino acid and immediately introducing the mixture to the resin (in-situ activation) is generally the best practice.
Data Summary: Recommended Coupling Cocktails for Fluorinated Amino Acids
| Reagent Combination | Equivalents (AA:Reagent:Base) | Solvent | Temperature | Key Advantage |
| HATU / DIPEA | 1 : 0.95 : 2 | DMF | Room Temp | High efficiency for standard couplings. |
| HCTU / NMM | 1 : 1 : 2 | DMF | Room Temp | Good balance of reactivity and cost, reduced racemization vs. DIPEA. |
| COMU / Collidine | 1 : 1 : 2 | DMF | 0 °C to RT | High reactivity with reduced racemization risk; non-explosive byproduct.[3] |
| DIC / OxymaPure | 1 : 1 : 1 (Oxyma) | DCM/DMF | 0 °C | Cost-effective; Oxyma helps suppress racemization. |
| DIC / HOBt / CuCl₂ | 1 : 1.1 : 1 | NMP/DCM | Room Temp | A specialized protocol reported for low racemization of 4,4,4-trifluoro-threonine.[9] |
Issue 2: Diketopiperazine (DKP) Formation
Q: My synthesis is terminating prematurely after the second amino acid, and I detect a mass corresponding to the cyclic dipeptide. Why does this happen, especially with fluorinated proline analogs?
A: This is due to diketopiperazine (DKP) formation, an intramolecular cyclization reaction that cleaves the dipeptide from the resin.
Mechanism of DKP Formation:
After the Nα-Fmoc group of the second amino acid is removed, the exposed terminal amine can attack the ester linkage of the first amino acid to the resin.[10][11] This forms a stable six-membered ring (the diketopiperazine), which is subsequently cleaved from the solid support.[10][11] This side reaction is particularly prevalent when Proline is in the second position, as its fixed cis-amide bond conformation pre-organizes the peptide for cyclization.[10][11] While specific studies on fluorinated prolines are less common, their rigid structures could similarly favor DKP formation.[12]
Troubleshooting & Prevention Protocol:
-
Dipeptide Coupling: The most effective strategy is to synthesize the first two amino acids as a dipeptide in solution (e.g., Fmoc-AA₂-AA₁-OH) and then couple this dipeptide to the resin in a single step. This bypasses the vulnerable dipeptidyl-resin stage entirely.
-
Use of Boc-Protected Second Residue: For the second amino acid, use a Boc-protected version instead of Fmoc. After coupling, the Boc group is not removed by piperidine. You can then proceed to couple the third amino acid (Fmoc-protected). The Boc group is removed later during the final TFA cleavage. This is a key example of using orthogonal protecting groups.[13]
-
Minimize Time After Deprotection: If the above strategies are not feasible, minimize the time the N-terminal amine of the second residue is free. Proceed immediately to the coupling of the third amino acid after the deprotection and washing steps are complete. Do not leave the deprotected dipeptidyl-resin sitting for extended periods.
Troubleshooting Guide: Cleavage & Deprotection
Q: I'm seeing unexpected side products after TFA cleavage of my peptide containing a trifluoromethyl-tryptophan. What are they and how can I avoid them?
A: During TFA cleavage, cationic species are generated from protecting groups and the resin linker, which can alkylate nucleophilic residues like Tryptophan. The electron-withdrawing CF₃ group can influence the reactivity of the indole ring. A well-designed scavenger cocktail is essential.
Mechanism of Cleavage Side Reactions:
TFA treatment cleaves t-butyl-based side-chain protecting groups (e.g., Boc, tBu) and the resin linker, generating reactive tert-butyl cations (tBu⁺) and other electrophiles.[14][15] Nucleophilic side chains, particularly the indole ring of Tryptophan, can be attacked by these cations, leading to permanent, unwanted modifications.[16] While the C-F bond itself is stable, the trifluoromethyl group's strong electron-withdrawing effect can alter the regioselectivity of alkylation on the indole nucleus compared to non-fluorinated Trp.
Troubleshooting & Prevention Protocol: The Scavenger Cocktail
Scavengers are nucleophiles added to the cleavage mixture to trap these reactive cations before they can modify the peptide.[15][17] The choice of scavengers is critical.
-
Standard "Reagent K": For complex peptides with multiple sensitive residues, Reagent K is a robust and highly effective choice.[17]
-
Optimized Cocktails: For most sequences, simpler, less malodorous cocktails are sufficient. The key is to have scavengers that can effectively quench cations.
Data Summary: Recommended TFA Cleavage Cocktails
| Cocktail Name / Composition | Ratio (v/v) | Target Residues Protected | Notes |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General Purpose, Trp, Tyr, Met | A good starting point for most peptides. TIS (triisopropylsilane) is an excellent carbocation scavenger.[14] |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 | Trp, Tyr, Met, Cys, Arg(Pbf/Pmc) | Highly effective but contains toxic and malodorous thioanisole and EDT. Use in a well-ventilated fume hood.[17] |
| TFA / Thioanisole / EDT / Anisole | 90 : 5 : 3 : 2 | Arg(Mtr), Cys | Specifically useful for peptides with the older Mtr protecting group for Arginine. |
| TFA / H₂O / Dithiothreitol (DTT) | 95 : 2.5 : 2.5 (w/v for DTT) | Cys, Met | DTT is a good scavenger for protecting Cysteine residues. |
Experimental Protocol: Standard Peptide Cleavage
-
Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Cocktail Addition: Prepare the chosen cleavage cocktail. For 100 mg of resin, add 2 mL of the cocktail (e.g., TFA/TIS/H₂O).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. The peptide should precipitate as a white solid.[14]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Rasmussen, J. H. (2018). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin. Retrieved from [Link]
-
Al Musaimi, O. (2018). Racemization in peptide synthesis. ResearchGate. [Link]
-
BYU Synthesis Core. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S.
-
Albericio, F., & El-Faham, A. (2000). New Trends in Peptide Coupling Reagents. ResearchGate. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Perlloni, R., et al. (2006). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 12(4), 268-275. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2008). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 291-299. [Link]
-
Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry, 28(55), e202201601. [Link]
-
Yu, Y., & Kettner, C. A. (2001). Side reactions in solid-phase peptide synthesis and their applications. Letters in Peptide Science, 8(3-5), 159-165. [Link]
-
Ginzinger, W., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Journal of Agricultural and Food Chemistry, 67(10), 2841-2848. [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]
-
Eeltink, S., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 966(1-2), 173-182. [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Carbon–fluorine bond. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
-
Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science, 12(6), 428-436. [Link]
-
O'Hagan, D. (2008). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
-
Deppermann, N., et al. (2009). Proline-based diketopiperazine-scaffolds. ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301. [Link]
-
Ghorai, P. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Chemistry, an Asian journal, 19(23), e202400909. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Kimura, T., et al. (2021). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Journal of Peptide Science, 27(11), e3358. [Link]
-
Wróbel, R., et al. (2020). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Molecules, 25(18), 4293. [Link]
-
Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Organic Letters, 23(12), 4691-4695. [Link]
-
Boche, C., et al. (2016). Enantiopure 5-CF3–Proline: Synthesis, Incorporation in Peptides, and Tuning of the Peptide Bond Geometry. Chemistry – A European Journal, 22(34), 12043-12050. [Link]
- Jensen, K. J., & Grotli, M. (2015). Cleavage of synthetic peptides.
-
Guy, C. A., & Fields, G. B. (1997).[18] Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. In Methods in Enzymology (Vol. 289, pp. 67-83). Academic Press. [Link]
-
Kovach, T. K. (n.d.). Peptide bonds: Formation and cleavage [Video]. Khan Academy. Retrieved from [Link]
-
Asante, V., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry, 211, 137-146. [Link]
-
Paradis-Bas, M., et al. (2013). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 15(1), 22-25. [Link]
-
Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
Koksch, B., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6047-6060. [Link]
-
Johnson, T., et al. (1993). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. Journal of the Chemical Society, Chemical Communications, (4), 369-371. [Link]
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Technical Support Center: Purification Strategies for Peptides Containing 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides incorporating the non-canonical amino acid, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a hexafluorovaline analog. The unique physicochemical properties imparted by the two trifluoromethyl groups present specific challenges and opportunities in peptide purification that this guide will help you navigate.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of peptides containing this highly fluorinated residue.
Q1: My peptide shows poor solubility in standard aqueous buffers (e.g., water with 0.1% TFA) before HPLC injection. What can I do?
Probable Cause: The presence of the hexafluorovaline analog significantly increases the hydrophobicity of the peptide. This can lead to aggregation and precipitation in highly aqueous solutions.
Solutions:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hexafluoroisopropanol (HFIP) before diluting it with the initial HPLC mobile phase.[1]
-
Modified Injection Buffer: Prepare your sample in a solution containing a higher percentage of organic solvent than your initial gradient conditions. For example, if your gradient starts at 5% acetonitrile (ACN), try dissolving your peptide in 20-30% ACN. Be mindful of the injection volume to avoid peak distortion.
-
Addition of Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidinium chloride or urea to the sample solvent can help disrupt aggregates and improve solubility.
Q2: I'm observing significant peak tailing or broad peaks for my target peptide during RP-HPLC.
Probable Cause: This can be due to several factors, including secondary interactions between the peptide and the silica backbone of the stationary phase, on-column aggregation, or slow kinetics of interaction with the stationary phase. The trifluoromethyl groups can sometimes engage in unique interactions.
Solutions:
-
Optimize the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) at 0.1% is standard, consider using an alternative ion-pairing reagent like heptafluorobutyric acid (HFBA).[] The increased hydrophobicity of HFBA can improve peak shape for very hydrophobic peptides.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak symmetry by reducing the viscosity of the mobile phase and accelerating the kinetics of adsorption/desorption from the stationary phase.
-
Shallow Gradient Elution: A shallower gradient (e.g., a 0.5% or less change in Buffer B per minute) can significantly improve the resolution of closely eluting impurities and sharpen the peak of the target peptide.[3][4]
Q3: My target peptide is co-eluting with impurities that are difficult to resolve using standard RP-HPLC.
Probable Cause: During solid-phase peptide synthesis (SPPS), impurities such as deletion sequences or peptides with incomplete side-chain deprotection can have very similar hydrophobicities to the target peptide, making separation by RP-HPLC challenging.[5]
Solutions:
-
Orthogonal Purification Strategies: Employ a second purification technique that separates molecules based on a different principle than hydrophobicity.[6][7]
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful orthogonal method to separate it from non-charged or differently charged impurities.[7]
-
Size-Exclusion Chromatography (SEC): This can be effective for removing significantly smaller or larger impurities, such as aggregated forms of the peptide.[8]
-
-
Alternative RP-HPLC Selectivity:
-
Different Stationary Phase: Switch from a C18 column to a C8, C4, or a phenyl-hexyl column.[9] The different stationary phase may offer a unique selectivity that resolves the co-eluting species.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or isopropanol. This will alter the elution profile and may resolve your target peptide from contaminants.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of peptides containing this compound.
Q4: How does the incorporation of this hexafluorovaline analog affect the retention time of my peptide in RP-HPLC?
The two trifluoromethyl groups are highly hydrophobic, which will significantly increase the retention time of the peptide on a reversed-phase column compared to its non-fluorinated counterpart.[10] The degree of this increase will depend on the overall sequence and length of the peptide. This increased retention means you will likely need to use a higher concentration of organic solvent to elute your peptide.
Q5: Are there specific types of HPLC columns that are better suited for purifying these highly fluorinated peptides?
While standard C18 columns are the workhorse for peptide purification, for peptides containing highly fluorinated residues, you might consider:
-
Fluorinated Stationary Phases: Columns with a fluorinated stationary phase can offer unique selectivity for fluorinated molecules due to "fluorous-fluorous" interactions.[10]
-
Wide-Pore Columns: For larger peptides, a wide-pore (300 Å) stationary phase is recommended to ensure the peptide can freely access the hydrophobic surface within the pores.[9]
Q6: What are the best practices for developing an HPLC purification method for a novel peptide containing this amino acid?
A systematic approach to method development is crucial for achieving high purity and yield.
-
Analytical Scouting: Begin with a fast analytical HPLC run on a column with the same stationary phase as your preparative column to determine the approximate elution conditions.[11]
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of your target peptide to maximize resolution.[11]
-
Loading Study: Perform a loading study on the analytical column to determine the maximum amount of crude peptide that can be injected without compromising resolution. This will help in scaling up to a preparative column.
Q7: Can I use mass-directed purification for these peptides?
Yes, mass-directed purification is a highly effective technique for isolating the target peptide, especially from complex crude mixtures. It allows for the specific collection of fractions containing the peptide with the correct mass-to-charge ratio, which can simplify the purification process and improve efficiency.
Q8: What are the key considerations for post-purification processing of these peptides?
After pooling the pure fractions from HPLC, the next steps are crucial for obtaining the final product in a stable form.
-
Solvent Removal: The acetonitrile and water from the mobile phase are typically removed by lyophilization (freeze-drying) to yield a fluffy white powder.[5][11]
-
TFA Removal/Salt Exchange: If the final application is for biological assays, it may be necessary to remove the trifluoroacetic acid, as it can be cytotoxic. This can be achieved by performing a salt exchange, for example, to the acetate or hydrochloride salt, using ion-exchange chromatography or by repeated lyophilization from a dilute HCl solution.[4]
III. Experimental Protocols & Visualizations
Protocol 1: Standard RP-HPLC Purification
This protocol outlines a general procedure for the purification of a peptide containing this compound.
Materials:
-
Crude peptide
-
Ultrapure water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in ultrapure water
-
Buffer B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMF, then dilute with Buffer A).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the column with your starting gradient conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Inject the sample.
-
Run a linear gradient to elute the peptide. A typical starting point is a gradient of 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution profile at 210-220 nm.[5]
-
-
Fraction Collection:
-
Collect fractions corresponding to the target peptide peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Lyophilization:
-
Pool the fractions with the desired purity.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Visualization: Orthogonal Purification Workflow
Caption: Workflow for orthogonal peptide purification.
IV. Data Summary
| Parameter | Recommendation for Peptides with Hexafluorovaline Analog | Rationale |
| Primary Purification | Reversed-Phase HPLC (RP-HPLC) | Standard and effective for separating peptides based on hydrophobicity.[5] |
| Stationary Phase | C18, C8, or C4 wide-pore (300 Å) silica | C18 is a good starting point; less hydrophobic phases (C8, C4) may be useful. Wide pores are essential for larger peptides.[9] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Standard, volatile, and provides good peak shape for most peptides.[4] |
| Alternative Ion-Pairing | Heptafluorobutyric acid (HFBA) | Can improve peak shape for very hydrophobic or basic peptides.[] |
| Gradient Slope | Shallow (e.g., 0.5-1.0% B/min) | Improves resolution of closely eluting impurities.[3][4] |
| Orthogonal Methods | Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC) | Necessary for removing co-eluting impurities with similar hydrophobicity.[6][7][8] |
V. References
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available from: [Link]
-
Xtalks. A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Available from: [Link]
-
NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]
-
PubMed Central. Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. Available from: [Link]
-
PubMed. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]
-
AAPPTEC. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
AAPPTec. Peptide Purification. Available from: [Link]
-
ResearchGate. Solid Phase Peptide Synthesis. Available from: [Link]
-
PharmTech. Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Available from: [Link]
-
Springer Nature Experiments. Solid-Phase Peptide Synthesis. Available from: [Link]
-
Digital Commons@Kennesaw State. Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Available from: [Link]
-
PMC. Protecting group free radical C–H trifluoromethylation of peptides. Available from: [Link]
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
CEM Corporation. Purification & Isolation. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. xtalks.com [xtalks.com]
- 8. Purification & Isolation [cem.com]
- 9. hplc.eu [hplc.eu]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
preventing racemization during coupling of fluorinated amino acids
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereochemically-sound incorporation of fluorinated amino acids into peptides. The unique electronic properties that make fluorinated amino acids valuable tools for modulating peptide stability, conformation, and biological activity also render them particularly susceptible to racemization during synthesis.[1][2][] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you maintain the chiral integrity of your novel peptide therapeutics and research tools.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the process by which a pure, single enantiomer of a chiral amino acid (typically the L-form in natural peptides) is converted into an equal mixture of both its L- and D-forms.[4][5] During peptide synthesis, this loss of stereochemical integrity at the alpha-carbon leads to the incorporation of the incorrect D-amino acid diastereomer into the peptide chain. This is highly detrimental as it can significantly alter the peptide's three-dimensional structure, receptor binding affinity, biological activity, and overall therapeutic efficacy.[4][5]
Q2: Why are fluorinated amino acids, especially those with trifluoromethyl groups, more susceptible to racemization?
A2: The high susceptibility of fluorinated amino acids to racemization stems directly from the powerful electron-withdrawing nature of the fluorine atom(s). This inductive effect significantly increases the acidity of the proton on the α-carbon (the chiral center).[6][7] During the activation step of peptide coupling, this α-proton can be more easily abstracted by a base. The removal of this proton is the key step that initiates the racemization process, making these valuable building blocks a synthetic challenge.[6]
Q3: What are the primary chemical mechanisms responsible for racemization during peptide coupling?
A3: Racemization during peptide coupling is a base-catalyzed process that primarily occurs through two mechanisms:[8]
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[5][9] The activated carboxyl group of the Nα-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. This creates a planar, achiral enolate intermediate. The incoming amine nucleophile can then attack this planar intermediate from either face, resulting in a mixture of the desired L-peptide and the undesired D-diastereomer.[5][9]
-
Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid ester by a base, without forming the oxazolone ring. This also generates an achiral enolate intermediate which can be protonated non-stereospecifically. While less common than the oxazolone pathway, it can become significant under strongly basic conditions or with highly activated intermediates.[5][9]
Troubleshooting Guide: High Racemization Observed
Issue: My final peptide product, which contains a fluorinated amino acid, shows a significant percentage of the D-diastereomer upon analysis. What are the most likely causes and how can I systematically resolve this?
Solution: High levels of racemization are almost always a result of suboptimal coupling conditions. The increased acidity of the α-proton in fluorinated amino acids narrows the operational window for a successful, epimerization-free coupling. Follow this workflow to diagnose and mitigate the problem.
In-Depth Discussion of Troubleshooting Steps
-
Step 1: Coupling Reagents & Additives: The choice of activating agent is the most critical factor.
-
Carbodiimides (DCC, DIC): When used alone, these reagents generate highly reactive intermediates that are very prone to racemization.[10] It is mandatory to use them with a racemization-suppressing additive.
-
Additives (HOBt, HOAt, OxymaPure): These additives react with the initial activated species to form a more stable active ester. This intermediate is less susceptible to forming the oxazolone and therefore reduces racemization.[5][8][11] For fluorinated amino acids, the more acidic and effective additives OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are strongly recommended over the classic 1-hydroxybenzotriazole (HOBt).[5][8]
-
Onium Salts (HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" because they are designed to generate the active ester species in situ.[5][10] For particularly challenging couplings involving fluorinated residues, COMU is often an excellent choice due to its high reactivity and suppression of racemization.[5]
-
-
Step 2: Base Selection: The strength and steric hindrance of the base are crucial. The base's primary role is to deprotonate the incoming amine, but it can also abstract the problematic α-proton from the activated amino acid.
-
High-Risk: Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are major contributors to racemization and should be avoided if possible.[8][12]
-
Lower-Risk: Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a good first choice.[8][12] For extremely sensitive couplings, the highly hindered base 2,4,6-collidine can provide the lowest levels of racemization, although coupling kinetics may be slower.[5][8][12] Always use the minimum number of equivalents necessary.
-
-
Step 3: Temperature and Time: Racemization is a chemical reaction with a positive activation energy, meaning its rate increases with temperature.[5]
-
Temperature: While elevated temperatures, often used in microwave-assisted peptide synthesis (MW-SPPS), can drive difficult couplings to completion, they significantly accelerate racemization.[13][14] If racemization is detected, lower the coupling temperature to room temperature or even 0°C. For MW-SPPS, reducing the temperature from a typical 80°C to 50°C can dramatically limit epimerization.[13][15]
-
Time: Minimize pre-activation times. The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for racemization.
-
-
Step 4: Special Additives (CuCl₂): For exceptionally difficult cases, such as segment couplings or with specific residues, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[11] A protocol utilizing DIC/HOBt with one equivalent of CuCl₂ has been reported to be effective for a trifluoro-threonine derivative.[10][11]
| Coupling System | Recommended Base | Racemization Risk | Key Considerations |
| DIC / OxymaPure | NMM or Collidine | Low | Excellent modern alternative to HOBt/HOAt systems. Oxyma is non-explosive.[8] |
| DIC / HOAt | NMM or Collidine | Low | Highly effective at suppressing racemization, but HOAt can be explosive under certain conditions.[12] |
| HATU | NMM or Collidine | Low | Very efficient coupling reagent. Based on HOAt. |
| HCTU / HBTU | NMM or Collidine | Low-Medium | Very common and effective, but can be slightly more prone to racemization than HATU/COMU with sensitive residues.[10][12] |
| COMU | NMM or Collidine | Very Low | A third-generation uronium salt based on OxymaPure. Excellent reactivity and low racemization.[5] |
| DIC / HOBt | NMM or Collidine | Medium | A classic combination, but generally less effective at suppression than Oxyma or HOAt.[10][11] |
| DIC only | N/A | Very High | Not recommended for chiral amino acids, especially fluorinated ones. |
| DIC / HOBt / CuCl₂ | NMM | Low | A specialized protocol for particularly racemization-prone residues.[4][10][11] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-TFMAA-OH in SPPS
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a racemization-prone trifluoromethylated amino acid (TFMAA).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-TFMAA-OH (3 eq.)
-
COMU (3 eq.)
-
2,4,6-Collidine (6 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate, dry glass vial, dissolve the Fmoc-TFMAA-OH (3 eq.) and COMU (3 eq.) in a minimal amount of fresh, anhydrous DMF.
-
Add the 2,4,6-Collidine (6 eq.) to the vial from step 3. Note: Do not allow this pre-activation mixture to stand for more than 1-2 minutes before adding it to the resin.
-
Immediately add the activated amino acid solution to the swelled resin.
-
Agitate the reaction mixture at room temperature (20-25°C) for 1-2 hours.
-
Monitor the reaction progress using a Kaiser test (or other appropriate method for detecting free amines). If the test is positive after 2 hours, allow the reaction to proceed for an additional 1-2 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed to the Fmoc-deprotection step for the next coupling cycle.
Protocol 2: Analysis of Enantiomeric Purity by HPLC
This protocol provides a general method for quantifying the level of racemization of a specific amino acid within a crude peptide product after cleavage from the resin. The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and analyzed by RP-HPLC.[5]
Part A: Peptide Hydrolysis
-
Place approximately 1-2 mg of the crude, cleaved peptide in a heavy-walled hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon to prevent oxidation.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.[4]
Part B: Derivatization with Marfey's Reagent (FDAA)
-
To the redissolved hydrolysate (200 µL), add 40 µL of 1 M NaHCO₃.
-
Add 80 µL of a 1% (w/v) solution of FDAA in acetone.
-
Vortex the mixture and incubate in a heating block at 40°C for 1 hour.[5]
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the sample to dryness.
Part C: RP-HPLC Analysis
-
Redissolve the derivatized residue in 500 µL of 50% acetonitrile/water.
-
Inject 20 µL onto a C18 reversed-phase HPLC column.
-
Elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid, TFA). A typical gradient might be 10-60% Acetonitrile over 30 minutes.
-
Monitor the elution via UV detector at 340 nm.[5]
-
The L-amino acid-FDAA derivative typically elutes before the D-amino acid-FDAA derivative.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] x 100
References
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Li, J., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(20), 5647-5654. [Link]
-
Luo, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Palasek, S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]
-
A. H. T. G, Siregar, P., & Lee, Y. R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7417. [Link]
-
Sharkey, C. T., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(49), 131644. [Link]
-
Okada, Y. (2010). Racemization in peptide synthesis. ChemInform. [Link]
-
Liskamp, R. M., et al. (2004). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 10(23), 5833-5840. [Link]
-
Organic Chemistry Tutor. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (12), 1431-1434. [Link]
-
Al Musaimi, O. (2015, April 29). Racemization in peptide synthesis. SlideShare. [Link]
-
Biotage. (n.d.). Synthesis of Peptides in Parallel at Elevated Temperatures, Using the Heating Blocks for Syro Automated Parallel Peptide Synthesizers. [Link]
-
Bacsa, B., et al. (2006). Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation. Journal of Peptide Science, 12(10), 633-639. [Link]
-
Grätz, S., et al. (2022). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Molecules, 27(18), 6046. [Link]
-
Luo, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Jores, L., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem, 16(20), 3149-3158. [Link]
-
Wang, F., et al. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications, 57(59), 7203-7216. [Link]
-
Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(17), 3879. [Link]
-
Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. [Link]
-
Nielsen, D. B., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(2), 245-254. [Link]
-
Thompson, C. F., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(23), 4363. [Link]
Sources
- 1. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. italianpeptidesociety.it [italianpeptidesociety.it]
- 15. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 16. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
Technical Support Center: Enhancing Peptide Solubility with 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome to the technical support center for the application of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid in peptide research. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this unique fluorinated amino acid to enhance the solubility and other biophysical properties of synthetic peptides. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to support your experimental success.
Introduction: The Power of Strategic Fluorination
The incorporation of non-natural amino acids is a powerful strategy to modulate the characteristics of synthetic peptides. Fluorinated amino acids, in particular, have gained significant attention for their ability to influence lipophilicity, metabolic stability, binding affinity, and conformational preferences.[1][2] this compound, an analogue of valine with two trifluoromethyl groups, introduces a "superhydrophobic" element that can dramatically alter a peptide's properties. Understanding how to harness these effects is key to overcoming challenges like poor solubility and aggregation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a non-proteinogenic amino acid. It is a derivative of butanoic acid with two trifluoromethyl groups attached to the carbon backbone. These highly electronegative trifluoromethyl groups significantly increase the hydrophobicity and lipophilicity of the amino acid residue.[3] This modification can profoundly influence a peptide's structure, stability, and its tendency to self-assemble, which can be leveraged to improve solubility in specific contexts and enhance other desirable therapeutic properties.[2][4]
Q2: How does incorporating this fluorinated amino acid affect peptide solubility?
A2: The effect of incorporating such a highly hydrophobic residue on peptide solubility is complex and context-dependent. While it significantly increases the overall hydrophobicity, which can lead to aggregation in aqueous solutions, it can also disrupt typical aggregation pathways seen with natural hydrophobic amino acids.[3] The bulky and rigid nature of the vicinal bis(trifluoromethyl) groups can introduce conformational constraints that may prevent the formation of highly ordered, insoluble β-sheet structures.[5] In some cases, this can lead to improved solubility in organic solvents or specific formulations.[6] The key is to strategically place this amino acid within the peptide sequence to control its influence on the overall physicochemical properties.
Q3: What are the main challenges when working with peptides containing this amino acid?
A3: The primary challenges include:
-
Difficulties during Solid-Phase Peptide Synthesis (SPPS): The steric bulk of the two trifluoromethyl groups can hinder coupling reactions, potentially leading to lower yields and deletion sequences.[7]
-
Increased Hydrophobicity and Aggregation: The "superhydrophobic" nature of this residue can cause the peptide to aggregate during synthesis, purification, and handling, making it difficult to dissolve in standard aqueous buffers.[3][8]
-
Altered Secondary Structure: The presence of this amino acid can significantly alter the peptide's secondary structure, which may impact its biological activity.[9]
Q4: What are the safety precautions for handling this compound?
A4: As with any laboratory chemical, appropriate safety measures should be taken. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation of dust or contact with skin and eyes. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting Guides
Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)
Symptom: Incomplete coupling of this compound or the subsequent amino acid, as indicated by a positive Kaiser test or mass spectrometry analysis showing deletion sequences.
Causality: The steric hindrance from the two bulky trifluoromethyl groups can make the amino group of the fluorinated amino acid less accessible or the activated carboxyl group of the incoming amino acid less reactive towards the sterically hindered N-terminus of the growing peptide chain.
Solutions:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC) to more powerful phosphonium- or uranium-based reagents such as HATU, HCTU, or PyBOP. These reagents form highly reactive activated esters that can overcome steric hindrance.
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This can drive the reaction to completion.[7]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the temperature can enhance reaction kinetics. However, be cautious as prolonged heating can lead to racemization.
-
Synthesize a Dipeptide Block: A highly effective strategy is to synthesize a dipeptide unit in solution where the fluorinated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the SPPS workflow, bypassing the difficult on-resin coupling step.[7]
Problem 2: Peptide Aggregation on the Resin During Synthesis
Symptom: Poor swelling of the resin, formation of clumps, and slow or incomplete Fmoc deprotection.
Causality: The increasing hydrophobicity of the growing peptide chain, particularly with the incorporation of the highly fluorinated residue, can lead to inter-chain aggregation on the solid support. This collapses the resin pores and makes reactive sites inaccessible.
Solutions:
-
Choose an Appropriate Resin: Use a low-loading resin to increase the distance between peptide chains. Resins with good swelling properties in a variety of solvents, such as those based on polyethylene glycol (PEG), can also help to solvate the growing peptide and reduce aggregation.
-
Optimize Solvents: Employ more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of or in combination with dimethylformamide (DMF). These solvents are better at disrupting hydrogen bonds and solvating aggregated peptide chains.
-
Incorporate Backbone Protection: The use of pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic locations (e.g., every 6-7 residues) can disrupt the formation of secondary structures that lead to aggregation.
Problem 3: Poor Solubility of the Purified Peptide
Symptom: The lyophilized peptide powder is difficult to dissolve in aqueous buffers, forming a suspension, gel, or precipitate.
Causality: The high hydrophobicity imparted by the this compound residue drives the peptide to self-associate and aggregate in aqueous environments to minimize the unfavorable interactions between the fluorinated side chains and water.[3]
Solutions:
-
Systematic Solubilization Protocol:
-
Start with a small amount of peptide.
-
Attempt to dissolve in sterile, distilled water. Gentle sonication can be helpful.[10]
-
If insoluble, determine the peptide's net charge at neutral pH.
-
Acidic peptides (net negative charge): Try dissolving in a small amount of a basic buffer (e.g., 0.1 M ammonium bicarbonate) and then dilute with water.[6]
-
Basic peptides (net positive charge): Try dissolving in a small amount of an acidic solution (e.g., 10% acetic acid) and then dilute with water.[6]
-
-
For neutral or highly hydrophobic peptides:
-
Dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP).[11]
-
Slowly add this solution dropwise to the desired aqueous buffer with constant stirring. This can prevent localized high concentrations that lead to precipitation.[10]
-
-
-
Formulation with Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants, although their compatibility with the final application must be verified.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines a manual Fmoc-based SPPS approach.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve Fmoc-protected this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, perform a second coupling.
-
-
Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Repeat Cycles: Continue with the subsequent amino acid couplings following standard protocols.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Protocol 2: Solubilization of a Highly Hydrophobic Fluorinated Peptide
-
Initial Assessment: Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.
-
Aqueous Attempt: Add a small volume (e.g., 100 µL) of sterile deionized water. Vortex and sonicate for 1-2 minutes. Observe for dissolution.
-
Organic Solvent Dissolution: If the peptide does not dissolve in water, add a minimal volume (e.g., 20-50 µL) of HPLC-grade DMSO to the dry peptide. Vortex until a clear solution is obtained.
-
Dilution into Aqueous Buffer: While vortexing the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), add the DMSO-peptide solution drop by drop.
-
Final Concentration Adjustment: Adjust the final volume with the aqueous buffer to reach the target concentration. If any precipitation occurs, the final concentration may be too high for that specific buffer system.
-
Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates before use.
Data Presentation
Table 1: Physicochemical Properties of Natural vs. Fluorinated Valine Analogues
| Amino Acid | Structure | Molecular Weight ( g/mol ) | van der Waals Volume (ų) | Hydrophobicity (LogP) |
| L-Valine | C₅H₁₁NO₂ | 117.15 | ~140 | -2.26 |
| This compound | C₆H₆F₆NO₂ | 255.11 | ~200 (estimated) | Significantly higher than Valine |
Visualizations
Experimental Workflow for Peptide Synthesis and Solubilization
Caption: Workflow for synthesis and solubilization of fluorinated peptides.
Troubleshooting Logic for Peptide Aggregation
Caption: Troubleshooting decision tree for peptide aggregation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. biomatik.com [biomatik.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Fluorinated Residues
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with fluorinated peptides. This guide is designed to provide in-depth, field-proven insights and actionable protocols to address the unique challenges of peptide aggregation driven by fluorination. As Senior Application Scientists, we understand that these issues can impede research progress, and this resource is structured to help you diagnose, characterize, and overcome these hurdles effectively.
Section 1: The "Why" - Understanding the Science of Fluorinated Peptide Aggregation
A foundational understanding of the driving forces behind aggregation is critical for effective troubleshooting. Fluorine's unique properties, while beneficial for stability and binding, are often the root cause of solubility and aggregation challenges.
Q1: Why does incorporating fluorinated residues increase my peptide's tendency to aggregate?
The increased aggregation propensity of fluorinated peptides stems from the unique physicochemical properties of the fluorine atom.[1][2] Unlike simple hydrophobicity, fluorinated chains exhibit a phenomenon often described as "superhydrophobicity" or the "fluorous effect".[1][3]
Here's the breakdown of the causality:
-
High Electronegativity and Polarity: Fluorine is the most electronegative element, creating highly polar C-F bonds.[1] However, the dense electron cloud surrounding the fluorine atoms shields the molecule from forming favorable interactions with water, leading to poor solvation.[1]
-
Hydrophobic and Lipophobic Nature: Fluorinated segments are both water-repelling (hydrophobic) and oil-repelling (lipophobic). This causes them to self-associate strongly to minimize contact with their environment, a primary driver for aggregation.[1][4]
-
Intermolecular Forces: The aggregation is driven by a combination of forces including:
This self-association can lead to the formation of various structures, from soluble oligomers to insoluble fibrils and amorphous aggregates.[5]
Caption: Mechanism of how fluorinated residues promote peptide aggregation.
Q2: Can the position of the fluorinated residue in the peptide sequence affect aggregation?
Absolutely. The placement of fluorinated, and other hydrophobic, residues is a critical determinant of aggregation propensity. Stretches of contiguous hydrophobic amino acids are well-known to cause aggregation issues during synthesis and handling.[3][7] Placing a highly hydrophobic fluorinated residue within such a stretch can significantly exacerbate this problem.[3] Strategic placement of charged or polar residues can help to flank these hydrophobic regions and disrupt the intermolecular interactions that lead to aggregation.
Q3: Are there computational tools to predict if my fluorinated peptide sequence is likely to aggregate?
Yes, several computational methods and web-based servers can predict aggregation-prone regions ("hot spots") within a peptide sequence.[8][9][10] While many of these tools were developed for natural amino acids, they can still provide valuable guidance. They typically analyze physicochemical properties like hydrophobicity, secondary structure propensity, and charge.[10][11]
Commonly Used Algorithms:
-
AGGRESCAN: Predicts aggregation-prone regions based on an amino acid aggregation propensity scale derived from in vivo experiments.[9][12]
-
TANGO: A statistical mechanics algorithm that predicts β-aggregation in peptides and proteins.[12]
-
Waltz: Focuses on predicting amyloid-forming regions based on sequence and structural parameters.[11]
While these tools may not have specific parameters for fluorinated residues, the extreme hydrophobicity of these residues will typically flag them as having a very high aggregation propensity. This allows for a proactive approach to peptide design and synthesis strategy.
Section 2: Identification and Characterization - "Is My Peptide Aggregating?"
Early and accurate detection is key to managing aggregation. The following FAQs will guide you through identifying the signs and confirming the presence of aggregates using established analytical techniques.
Q4: What are the initial signs of aggregation during synthesis and handling?
Aggregation can manifest at multiple stages of your workflow.
-
During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation is a major cause of synthetic failure.[13][14] Signs include:
-
After Cleavage and Purification:
-
Poor Solubility: The lyophilized peptide powder fails to dissolve in standard aqueous buffers.[3]
-
Gel Formation: The solution becomes viscous or forms a solid gel.[3]
-
Precipitation: The peptide dissolves initially but then crashes out of solution over time.
-
HPLC Artifacts: During purification, you may observe broad, tailing peaks, peak splitting, or even complete loss of the peptide on the column.[3]
-
Q5: How can I definitively confirm and characterize the aggregates in my purified peptide solution?
Several biophysical and imaging techniques can be used to confirm aggregation and characterize the nature of the aggregates (e.g., size, morphology, secondary structure).[15][16]
| Technique | Principle | Information Gained | Reference(s) |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement. | Provides information on the size distribution and polydispersity of particles (aggregates) in solution. | [17] |
| Thioflavin T (ThT) Fluorescence | ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures, common in amyloid-like aggregates. | A simple and widely used method to detect the presence of amyloid fibrils. Note: It may not detect amorphous or prefibrillar oligomers. | [17][18][19] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides information on the secondary structure of the peptide. A transition from random coil/α-helix to a β-sheet signature is a strong indicator of aggregation. | [1][15][20] |
| Transmission Electron Microscopy (TEM) | A high-resolution imaging technique that visualizes the morphology of particles. | Allows for direct visualization of aggregate morphology (e.g., fibrils, amorphous structures) at the nanometer scale. | [15][18][21] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique. | Provides topographical images of aggregates, revealing details about their size, shape, and surface features. | [18][21] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can detect the presence of soluble high-molecular-weight aggregates. | [22] |
Section 3: Troubleshooting and Mitigation Strategies
This section provides practical, step-by-step solutions to address aggregation at critical points in your workflow.
During Solid-Phase Peptide Synthesis (SPPS)
Q6: My peptide synthesis is failing (low yield, incomplete couplings). Could on-resin aggregation be the cause, and how do I fix it?
Yes, on-resin aggregation is a very likely cause. The growing peptide chains can fold and form intermolecular hydrogen bonds on the solid support, blocking reactive sites.[3][14]
Troubleshooting Strategies for SPPS:
-
Optimize Solvents:
-
Switch from standard N,N-Dimethylformamide (DMF) to more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your synthesis solvents.[7] These can help disrupt secondary structures.
-
-
Use a Low-Loading Resin: High-loading resins place peptide chains in close proximity, promoting aggregation.[3] Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between chains.
-
Incorporate Backbone Protection (Structure-Disrupting Elements): This is a highly effective strategy.
-
Pseudoproline Dipeptides: Insert these at Ser or Thr residues. They introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation.[23]
-
Dmb/Hmb-Protected Amino Acids: Use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protection on the backbone nitrogen of a key residue (often Gly or Ala). This sterically hinders inter-chain hydrogen bonding.[3][23]
-
-
Employ Chaotropic Salts: In difficult coupling steps, a wash with a solution like 0.8 M LiCl in DMF can help break up aggregates before adding the activated amino acid.[6][7]
-
Increase Coupling Temperature: Performing couplings at an elevated temperature (e.g., 50-75°C), especially with microwave assistance, can provide the energy needed to overcome kinetic barriers caused by aggregation.[2][7]
Post-Synthesis: Purification and Handling
Q7: My purified, lyophilized fluorinated peptide is difficult to dissolve. What's the best way to solubilize it?
The key is to start with a small amount of a strong organic solvent to fully wet and disaggregate the peptide before adding the aqueous buffer.[3][24]
Protocol 1: Stepwise Solubilization of Hydrophobic/Fluorinated Peptides
-
Initial Solvent Addition: Add a small volume of a pure organic solvent such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) to the lyophilized peptide.
-
Vortex Thoroughly: Vortex the vial until the peptide is fully wetted and appears to be dissolved or forms a uniform suspension.
-
Slow Aqueous Addition: While gently vortexing, add your desired aqueous buffer (e.g., water, PBS) dropwise.[3] This slow addition prevents localized high concentrations of the peptide, which can cause it to immediately precipitate out of the mixed solvent system.
-
Final Dilution: Once a stable solution is formed, you can bring it to the final desired concentration with the aqueous buffer.
Note: Always consider the compatibility of the organic solvent with your downstream application.[24]
Q8: My peptide dissolves initially but then precipitates or forms a gel over time. How can I maintain its solubility?
This indicates that while the peptide is kinetically soluble, aggregation is the thermodynamically favored state in that solution.[3]
Strategies to Maintain Solubility:
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between molecules and improve solubility.[24]
-
Use of Additives:
-
Arginine/Glutamate: Low concentrations (e.g., 50-100 mM) of L-arginine and L-glutamate can act as solubility enhancers by interacting with charged and hydrophobic patches on the peptide surface.[22]
-
Chaotropic Agents: Low concentrations of guanidinium chloride (GdmCl) or urea can help keep the peptide in a disaggregated state, but be aware these are denaturants and may affect native conformation if that is desired.
-
-
Disaggregation Prior to Use: Before diluting the peptide for your experiment, treat the stock solution with a disaggregating agent to break up any pre-existing aggregate seeds (see Protocol 2).[3]
Q9: I'm seeing broad peaks or losing my peptide on the column during RP-HPLC purification. Is this an aggregation issue?
Yes, this is a classic sign of on-column aggregation. The hydrophobic interactions between the peptide and the C18 stationary phase, combined with peptide self-association, can lead to poor chromatographic performance.
Troubleshooting RP-HPLC for Aggregating Peptides:
-
Modify Mobile Phases:
-
Increase TFA Concentration: Using a higher concentration of Trifluoroacetic acid (TFA) (e.g., 0.2% instead of 0.1%) can improve peak shape.
-
Add Organic Modifiers: For extremely difficult peptides, adding a small percentage (5-10%) of isopropanol or n-propanol to the mobile phase can improve solubility.
-
-
Elevated Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can disrupt aggregation and improve peak resolution.
-
Inject in a Stronger Solvent: Dissolve the crude peptide in a solvent containing a higher percentage of organic phase (e.g., 50-70% Acetonitrile with 0.1% TFA) or even a small amount of a fluorinated alcohol like Hexafluoroisopropanol (HFIP) to ensure it is monomeric before injection.
Disaggregation Protocols
Q10: I suspect I have pre-existing aggregates. Is there a way to disaggregate my peptide stock solution before use?
Yes. A treatment with a mixture of TFA and a fluorinated alcohol is a powerful method to break down aggregates and "monomerize" the peptide.[3][13]
Protocol 2: Disaggregation Using TFA and Hexafluoroisopropanol (HFIP)
Caution: TFA and HFIP are corrosive and volatile. Perform these steps in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Prepare Disaggregation Solution: Prepare a solution of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) containing a small amount of Trifluoroacetic acid (TFA). A common starting point is a 99:1 (v/v) mixture of HFIP:TFA.
-
Dissolve Peptide: Dissolve your lyophilized peptide or dried peptide film in a minimal volume of this HFIP/TFA mixture.
-
Incubate: Allow the solution to stand at room temperature for 15-30 minutes to ensure complete disaggregation.
-
Solvent Removal: Gently evaporate the HFIP/TFA solvent under a stream of inert gas (nitrogen or argon). Continue the gas flow for an additional 15 minutes after the solvent is no longer visible to remove residual traces.
-
Immediate Reconstitution: Immediately reconstitute the disaggregated peptide film in your desired experimental buffer using the stepwise method described in Protocol 1 .[3]
Self-Validation: The success of this protocol can be validated by techniques like DLS (disappearance of large particles) or SEC (shift from high MW peak to monomeric peak).
Section 4: Summary and Quick Reference
Caption: Troubleshooting workflow for aggregation in fluorinated peptides.
Section 5: References
-
Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins. PubMed.
-
A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation. MDPI.
-
Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. PubMed.
-
Methods for Characterizing Peptide Aggregation. MDPI.
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI.
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI.
-
Prediction and evaluation of protein aggregation with computational methods. PubMed Central.
-
Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. MDPI.
-
Computational methods to predict protein aggregation. Digital Deposit of Documents of the UAB.
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central.
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
-
dealing with aggregation in peptides containing trifluoro-L-norvaline. BenchChem.
-
Interactions of aggregating peptides probed by IR-UV action spectroscopy. Royal Society of Chemistry.
-
Spectroscopic methods to detect and analyze protein oligomerization, aggregation, and fibrillation. ResearchGate.
-
Protein aggregation predictors. Wikipedia.
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
-
How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH. BenchChem.
-
The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. BenchChem.
-
Seeing the Unseen: Super-Resolution Microscopy in Protein Aggregation Research. ACS Publications.
-
Visualizing the multi-step process of protein aggregation in live cells. PubMed Central.
-
Controlling protein aggregation through side chain fluorination. ResearchGate.
-
Fluorinated peptide biomaterials. PubMed Central.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Schematic presentation of the aggregation behaviour of fluorinated... ResearchGate.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Preventing Protein Aggregation. Biozentrum, University of Basel.
-
Characterization of peptides and their assemblies. CentAUR.
-
Solubility Guidelines for Peptides. Sigma-Aldrich.
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation [mdpi.com]
- 10. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ddd.uab.cat [ddd.uab.cat]
- 12. Protein aggregation predictors - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Characterization of peptides and their assemblies - CentAUR [centaur.reading.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 23. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 24. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing the unique and highly electron-deficient amino acid, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (referred to herein as Hfa). The presence of two trifluoromethyl groups on adjacent carbons presents specific challenges that necessitate a carefully optimized cleavage strategy to ensure high yield and purity of the target peptide. This guide is structured to provide both foundational knowledge and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing Hfa?
The incorporation of Hfa introduces two main challenges during cleavage:
-
Extreme Electron-Withdrawing Effect: The two trifluoromethyl groups are potent electron-withdrawing groups. This can potentially increase the susceptibility of the adjacent peptide bonds to acid-catalyzed hydrolysis during cleavage, leading to undesired fragmentation of the peptide backbone.
-
Steric Hindrance: While not exceptionally bulky, the trifluoromethyl groups can create a unique steric environment that may slightly hinder the access of cleavage reagents to the resin linker or adjacent side-chain protecting groups.
Q2: What is the recommended starting point for a cleavage cocktail for Hfa-containing peptides?
For a robust starting point, we recommend a modified version of the widely used Reagent K .[1][2][3] This cocktail is designed to minimize a broad range of side reactions commonly encountered during trifluoroacetic acid (TFA) cleavage.
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Primary cleavage and deprotection agent. |
| Phenol | 5% | Scavenger for carbocations, protects Tyr and Trp. |
| Water | 5% | Suppresses t-butylation of Trp. |
| Thioanisole | 2% | Assists in the removal of Arg(Pbf/Pmc) groups. |
Table 1: Recommended Starting Cleavage Cocktail for Hfa-containing Peptides.
Q3: Why is Triisopropylsilane (TIS) not included in the primary recommendation?
While TIS is an excellent scavenger for trityl cations, we recommend initial trials without it for Hfa-containing peptides, especially if the peptide does not contain Trp, Cys, or Met. The rationale is to start with a slightly less aggressive scavenger profile to assess the baseline stability of the Hfa residue and its adjacent peptide bonds in a strong acidic environment. TIS can be added if side reactions related to trityl-based protecting groups are observed.
Q4: Are there any TFA-free cleavage alternatives for Hfa-containing peptides?
Yes, for particularly acid-sensitive sequences, a TFA-free cleavage approach can be considered. A promising alternative is the use of dilute hydrochloric acid (HCl) in a fluoroalcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4] This method can be milder and may reduce the risk of acid-catalyzed peptide bond hydrolysis.
| Reagent | Concentration | Solvent |
| Hydrochloric Acid (HCl) | 0.1 N | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
Table 2: TFA-Free Cleavage Cocktail Alternative.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of Hfa-containing peptides and provides a logical, step-by-step approach to resolving them.
Caption: A workflow for troubleshooting common cleavage issues.
Problem 1: Low Peptide Yield After Cleavage
Symptom: The quantity of recovered peptide is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Cleavage from the Resin: The Hfa residue might sterically hinder the cleavage of the resin linker.
-
Action: Increase the cleavage reaction time in 30-minute increments, up to 4 hours. Monitor a small aliquot at each time point by HPLC to determine the optimal duration.
-
-
Peptide Backbone Hydrolysis: The strong electron-withdrawing nature of Hfa could render the adjacent peptide bonds more labile to acid hydrolysis.[2][5][6][7][8][9][10]
-
Action: If increasing the cleavage time does not improve the yield or leads to more degradation products, consider reducing the TFA concentration to 85% and adding a co-solvent like dichloromethane (DCM). Alternatively, switch to the milder TFA-free cleavage cocktail (0.1 N HCl in HFIP).
-
-
Precipitation Issues: Highly fluorinated peptides can exhibit unusual solubility properties.
-
Action: After cleavage, ensure complete precipitation by using ice-cold diethyl ether and allowing sufficient time at -20°C. If the peptide remains soluble, try alternative non-polar solvents for precipitation, such as n-heptane.
-
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Symptom: HPLC analysis shows multiple peaks, and mass spectrometry reveals species with unexpected molecular weights.
Possible Causes & Solutions:
-
Alkylation of Sensitive Residues: Cations generated from protecting groups can react with nucleophilic side chains (e.g., Trp, Met, Cys).
-
Action: If your peptide contains these residues, it is crucial to use a comprehensive scavenger cocktail. We recommend adding Triisopropylsilane (TIS) at 2.5% (v/v) to scavenge trityl cations. For peptides with Cys or Met, the addition of 1,2-ethanedithiol (EDT) at 2.5% (v/v) is advised to prevent oxidation and alkylation.
-
-
Trifluoroacetylation: Although less common with modern SPPS reagents, trifluoroacetylation of free amino groups can occur.[4][11]
-
Action: Ensure high-quality, fresh TFA is used. If trifluoroacetylation is confirmed by mass spectrometry (+96 Da), consider reducing the cleavage temperature to 18-20°C.
-
-
Peptide Backbone Fragmentation: As mentioned, the lability of peptide bonds adjacent to Hfa is a potential issue.
-
Action: Analyze the masses of the impurity peaks. If they correspond to fragments of your target peptide, this strongly suggests backbone cleavage. In this case, switching to a milder cleavage condition, such as the HCl/HFIP method, is the most effective solution.
-
Problem 3: Incomplete Removal of Side-Chain Protecting Groups
Symptom: Mass spectrometry analysis shows peaks corresponding to the desired peptide with one or more protecting groups still attached.
Possible Causes & Solutions:
-
Steric Hindrance: The Hfa residue may sterically hinder the removal of protecting groups on adjacent amino acids.
-
Action: Increase the cleavage time. For particularly stubborn groups like Arg(Pbf), a cleavage time of up to 6 hours may be necessary.
-
-
Insufficient Scavengers: Some protecting groups, like Arg(Pbf), require specific scavengers for efficient removal.
-
Action: Increase the concentration of thioanisole to 5% (v/v) to facilitate the removal of sulfonyl-based protecting groups on arginine.
-
-
Reagent Quality: Old or degraded cleavage reagents will have reduced efficacy.
-
Action: Always use fresh, high-quality TFA and scavengers.
-
Experimental Protocols
Protocol 1: Standard Cleavage with Optimized Reagent K
This protocol is the recommended starting point for peptides containing Hfa.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA/Phenol/Water/Thioanisole (88:5:5:2, v/v/v)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether three times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Micro-Cleavage for Optimization
Before committing to a full-scale cleavage, it is prudent to perform a small-scale test to analyze the outcome.
Procedure:
-
Place a small amount of the dried peptide-resin (5-10 mg) in a microcentrifuge tube.
-
Add 200 µL of the prepared cleavage cocktail.
-
Agitate at room temperature for the desired time (e.g., 2 hours).
-
Centrifuge to pellet the resin.
-
Transfer the supernatant to a new tube.
-
Evaporate the TFA under a gentle stream of nitrogen.
-
Precipitate the peptide with 1 mL of cold diethyl ether.
-
Centrifuge, wash, and dry the peptide.
-
Analyze the crude product by HPLC and mass spectrometry.
Caption: A general workflow for the peptide cleavage and deprotection process.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
-
Wikipedia. (n.d.). Peptide bond. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Retrieved from [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
-
Mass Spectrometry Analyses of Cleaved Fluorigenic Peptides... - ResearchGate. (n.d.). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Cleavage of Peptides from MPPA Linker using Trifluoroacetic Acid (TFA).
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage (video). Retrieved from [Link]
- R Discovery. (1990). ChemInform Abstract: A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis.
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubMed Central. (n.d.).
-
JoVE. (2020). Video: Peptide Bonds. Retrieved from [Link]
- MDPI. (n.d.).
- Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). optimizing cleavage conditions for peptides containing modified amino acids.
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]
- PubMed. (2009).
- PubMed Central. (2024). General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability.
- PubMed Central. (n.d.).
- PubMed. (1976). Amino acid sequencing by gas chromatography--mass spectrometry using perfluoro--dideuteroalkylated peptide derivatives. B.
-
YouTube. (2013). Peptide bonds: Formation and cleavage | Chemical processes | MCAT | Khan Academy. Retrieved from [Link]
Sources
- 1. polypeptide.com [polypeptide.com]
- 2. longdom.org [longdom.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide bond - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Video: Peptide Bonds [jove.com]
- 8. Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life [mdpi.com]
- 9. General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
overcoming difficult couplings in automated peptide synthesis of fluorinated peptides
Welcome to the Technical Support Center for advanced automated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of fluorinated peptides. The unique electronic properties of fluorine can introduce significant hurdles in standard solid-phase peptide synthesis (SPPS) protocols, particularly in achieving efficient amide bond formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these difficult couplings and successfully synthesize your target fluorinated peptides.
Troubleshooting Guide: Overcoming Difficult Couplings
This section addresses specific issues you may encounter during the synthesis of fluorinated peptides, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: Incomplete or Failed Coupling of a Fluorinated Amino Acid
Q: My real-time monitoring indicates a failed or very slow coupling reaction immediately after the introduction of a fluorinated amino acid. What is causing this and how can I resolve it?
A: Senior Application Scientist's Analysis:
The primary reasons for failed coupling of fluorinated amino acids are steric hindrance and the electron-withdrawing nature of the fluorine atoms. Fluorine's high electronegativity can decrease the nucleophilicity of the N-terminal amine of the growing peptide chain, making it less reactive towards the activated carboxylic acid of the incoming fluorinated amino acid. Additionally, bulky fluorinated side chains can sterically hinder the approach of the coupling reagents and the N-terminal amine.
To address this, we need to enhance the reactivity of the coupling reaction and potentially mitigate any on-resin aggregation that may be exacerbating the issue.
Troubleshooting Protocol:
-
Re-couple with a More Potent Reagent: If the initial coupling fails, a second coupling with a more powerful reagent is the first line of action.
-
Recommended Reagents: Switch from standard carbodiimide reagents like DIC to a stronger onium-salt reagent such as HATU, HBTU, or PyAOP.[1][2][3] These reagents form highly reactive active esters that can overcome the reduced nucleophilicity of the amine.
-
Protocol:
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts from the failed coupling.
-
Prepare a fresh solution of the fluorinated amino acid (3-5 equivalents), the chosen onium-salt reagent (e.g., HATU, 3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]
-
Monitor the coupling completion using a Kaiser test or other appropriate method.[4] If the test is still positive, proceed to the next step.
-
-
-
Elevated Temperature Coupling: Increasing the reaction temperature can provide the necessary activation energy to overcome the energy barrier of the reaction.
-
Method: Modern automated peptide synthesizers often have heating capabilities.[5] Set the reaction vessel temperature to 40-50°C for the recoupling step. Be cautious with prolonged heating as it can increase the risk of racemization.
-
Microwave-Assisted Synthesis: If available, microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.[3] A typical protocol would involve irradiation for 3-5 minutes at a controlled temperature (e.g., 75°C).[3]
-
-
In Situ Acyl Fluoride Formation: For extremely difficult couplings, converting the carboxylic acid of the fluorinated amino acid to a highly reactive acyl fluoride can be a powerful strategy.[6]
-
Reagent: TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) is a suitable reagent for in situ acyl fluoride formation.[3][7]
-
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 equivalents) in DMF.
-
Add TFFH (3 equivalents) and a base like DIPEA (6 equivalents).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated acyl fluoride solution to the deprotected peptide-resin.
-
Let the reaction proceed for 1-2 hours.
-
-
FAQ: Common Challenges in Fluorinated Peptide Synthesis
Q1: I am observing significant on-resin aggregation during the synthesis of a peptide containing multiple fluorinated residues. How can I prevent this?
A: On-resin aggregation is a common problem in SPPS, and it is often exacerbated by hydrophobic fluorinated amino acids.[8][9] Aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps.[8]
Here are several strategies to mitigate aggregation:
-
Use Low-Loading Resins: High-loading resins can increase the proximity of peptide chains, promoting intermolecular aggregation.[9] Switching to a lower-loading resin (e.g., 0.2-0.4 mmol/g) can help to alleviate this.
-
Incorporate Backbone Protection: The use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (every 6-7 residues) can disrupt the hydrogen bonding networks that lead to secondary structure formation and aggregation.[9]
-
Utilize Chaotropic Solvents and Additives:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be more effective at solvating aggregating peptides than DMF alone.[4]
-
HFIP Washes: Incorporating washes with a solution of 20-30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM can effectively disrupt secondary structures and break up aggregates.[8] A 15-30 minute wash with this solution after a difficult coupling or deprotection can "rescue" a synthesis.[8]
-
Q2: My purified fluorinated peptide is difficult to dissolve for purification and subsequent assays. What can I do?
A: The poor solubility of the final product is often due to the persistence of aggregation even after cleavage from the resin.
-
Disaggregation Protocol: A highly effective method to disaggregate a lyophilized fluorinated peptide is to treat it with a mixture of trifluoroacetic acid (TFA) and HFIP.[9]
-
Dissolve the peptide in a 1:1 (v/v) mixture of TFA and HFIP.
-
Incubate for 1-4 hours to ensure complete disaggregation.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Immediately reconstitute the peptide in the desired buffer or solvent for purification or use.[9]
-
Q3: I am concerned about racemization when using aggressive coupling conditions for my fluorinated peptide. How can I minimize this side reaction?
A: Racemization is a critical concern, especially when using elevated temperatures or highly reactive coupling reagents.[3]
-
Choice of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is more effective at suppressing racemization than the more traditional 1-hydroxybenzotriazole (HOBt).[3]
-
Base Selection: Using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA can reduce the risk of racemization.[3]
-
Coupling Reagent Class: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[3]
-
Temperature and Time Control: If heating is necessary, use the lowest effective temperature and the shortest possible reaction time to achieve complete coupling.[3]
Data & Protocols at a Glance
Table 1: Recommended Coupling Reagents for Difficult Fluorinated Couplings
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | High reactivity, effective for sterically hindered amino acids.[1][2] |
| HBTU | Uronium | A widely used, effective, and more economical alternative to HATU.[10] |
| PyAOP | Phosphonium | Highly effective, associated with low racemization.[3] |
| PyBOP | Phosphonium | Safer byproducts compared to BOP, rapid coupling.[7] |
| COMU | Uronium | Oxyma-based, safer alternative to HOBt/HOAt-containing reagents.[10] |
| TFFH | Formamidinium | For in situ formation of highly reactive acyl fluorides.[3][7] |
Protocol 1: On-Resin HFIP Treatment for Aggregation Disruption
-
After a failed coupling or deprotection step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare a solution of 20-30% HFIP in Dichloromethane (DCM).[8]
-
Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[8]
-
Drain the HFIP/DCM solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove all traces of HFIP before proceeding to the next step in your synthesis.[8]
Visualized Workflows
Caption: Troubleshooting workflow for failed couplings.
Caption: Strategies to mitigate on-resin aggregation.
References
- 1. peptide.com [peptide.com]
- 2. file.globalso.com [file.globalso.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Amino Acids: A Case Study of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Transformative Potential of Fluorination in Amino Acid Chemistry
The strategic incorporation of fluorine into amino acid scaffolds has emerged as a paramount strategy in modern medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate the biological and pharmacological characteristics of peptides and proteins.[1] These modifications can lead to enhanced metabolic stability, increased lipophilicity for improved membrane permeability, altered pKa values, and the ability to induce specific conformational constraints.[2][3] Consequently, fluorinated amino acids are invaluable tools for enhancing the therapeutic potential of peptide-based drugs and for probing biological systems.[1]
This guide provides a comprehensive framework for the comparative analysis of fluorinated amino acids, with a specific focus on the novel, heavily fluorinated structure, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. While direct experimental data for this specific compound is not yet widely available, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough comparative evaluation against other well-characterized fluorinated amino acids. We will delve into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to your research.
The Subject of Our Analysis: this compound
This compound, an analogue of valine with two trifluoromethyl groups, represents a fascinating case study in the effects of extensive fluorination. The presence of two sterically demanding and highly electronegative trifluoromethyl groups is anticipated to impart significant and unique properties compared to mono-fluorinated or methyl-substituted analogues.
Anticipated Properties and Their Mechanistic Underpinnings:
-
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, a property that can enhance membrane permeability and cellular uptake.[4] The presence of two such groups in this molecule is expected to result in a substantial increase in its partition coefficient (logP).
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of the two trifluoromethyl groups will likely lower the pKa of the carboxylic acid moiety, making it a stronger acid. Conversely, the basicity of the amino group is expected to be reduced due to the inductive effect of the neighboring CF3 groups.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] This inherent stability is a key advantage in drug design, leading to longer in vivo half-lives.
-
Conformational Rigidity: The steric bulk of the two trifluoromethyl groups is expected to impose significant conformational constraints on the amino acid backbone and its side chain. This can be a powerful tool for locking peptides into specific bioactive conformations.[5]
-
Unique Spectroscopic Signature: The presence of six equivalent fluorine atoms will provide a strong and sensitive signal in ¹⁹F NMR spectroscopy, making it an excellent probe for studying peptide-protein interactions and conformational changes.[6]
Comparative Framework: Selecting Appropriate Fluorinated Amino Acid Benchmarks
A robust comparative analysis requires the selection of appropriate benchmark compounds. For this compound, suitable comparators would include:
-
Non-fluorinated analogue: Valine
-
Mono-trifluoromethyl analogue: 4,4,4-Trifluorovaline
-
Other heavily fluorinated amino acids: Hexafluoroleucine
-
Fluorinated amino acids with different substitution patterns: Trifluoromethyl-substituted prolines
This selection allows for a systematic evaluation of the effects of the number and position of trifluoromethyl groups on the amino acid's properties.
Experimental Data: A Comparative Overview
While specific experimental data for this compound is pending, we can draw valuable insights from comparative studies on other fluorinated amino acids. The following table summarizes key physicochemical properties for a selection of relevant compounds, illustrating the impact of fluorination.
| Amino Acid | Structure | pKa (COOH) | pKa (NH₃⁺) | logP (Calculated) | Reference |
| Valine | CH(CH₃)₂CH(NH₂)COOH | ~2.3 | ~9.6 | -2.26 | |
| 4,4,4-Trifluorovaline | C(CF₃)(CH₃)CH(NH₂)COOH | - | - | - | |
| 2-Amino-4,4,4-trifluorobutanoic acid | CF₃CH₂CH(NH₂)COOH | - | - | -1.9[7] | |
| (4R)-4-Trifluoromethyl-proline | 1.63 | 8.87 | - | [2] | |
| (4R)-4-Methyl-proline | 1.95 | 10.51 | - | [2] |
Note: Experimental values for this compound are to be determined.
Experimental Protocols: A Guide to Characterization
To empower researchers to conduct their own comparative analyses, we provide the following detailed, self-validating experimental protocols.
Determination of Physicochemical Properties
This protocol leverages the sensitivity of the ¹⁹F chemical shift to changes in the electronic environment upon protonation/deprotonation.[6]
Objective: To determine the pKa values of the carboxylic acid and amino groups of a fluorinated amino acid.
Materials:
-
Fluorinated amino acid
-
D₂O
-
Standard pH buffers
-
0.1 M DCl and 0.1 M NaOD in D₂O
-
NMR spectrometer with a fluorine probe
Procedure:
-
Prepare a series of NMR samples of the fluorinated amino acid (e.g., 1-5 mM) in D₂O across a wide pH range (e.g., pH 1 to 12).
-
Adjust the pH of each sample using small aliquots of DCl and NaOD, and measure the final pH with a calibrated pH meter.
-
Acquire a one-dimensional ¹⁹F NMR spectrum for each sample.
-
Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa values corresponding to the inflection points of the titration curve.
Data Analysis: The data can be fitted to the following equation for a single ionizable group: δ_obs = (δ_A * 10^(pKa-pH) + δ_B) / (1 + 10^(pKa-pH)) where δ_obs is the observed chemical shift, δ_A and δ_B are the chemical shifts of the fully protonated and deprotonated species, respectively. For two ionizable groups, a biphasic sigmoidal fit will be required.
Diagram of the Experimental Workflow:
Caption: Workflow for pKa determination using ¹⁹F NMR.
This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.[8][9]
Objective: To determine the logP value of a fluorinated amino acid.
Materials:
-
Fluorinated amino acid and non-fluorinated control
-
A series of standards with known logP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (with 0.1% TFA)
-
Octanol and water
Procedure:
-
Shake-Flask Method (for calibration):
-
Accurately weigh and dissolve the logP standards in a 1:1 mixture of water-saturated octanol and octanol-saturated water.
-
Shake vigorously and then allow the phases to separate.
-
Carefully sample both the octanol and water layers.
-
Determine the concentration of the standard in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate logP = log([concentration in octanol]/[concentration in water]).
-
-
RP-HPLC Method:
-
Develop an isocratic or gradient HPLC method that provides good separation of the standards.
-
Inject the logP standards and record their retention times (t_R).
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Inject the fluorinated amino acid and its control under the same HPLC conditions and determine their retention times.
-
Use the calibration curve to determine the logP values of the test compounds.
-
Diagram of the Experimental Workflow:
Caption: Workflow for logP determination using RP-HPLC.
Evaluation of Biological Properties
This assay assesses the resistance of a peptide containing the fluorinated amino acid to degradation by proteases.[10][11]
Objective: To compare the proteolytic stability of a peptide containing a fluorinated amino acid to its non-fluorinated counterpart.
Materials:
-
Synthesized peptides (fluorinated and non-fluorinated)
-
Protease of interest (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column and UV/MS detector
Procedure:
-
Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Initiate the reaction by adding the protease to the peptide solution at a defined enzyme-to-substrate ratio and incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
Data Analysis: Plot the percentage of the remaining intact peptide against time. The half-life (t₁/₂) of the peptide can be determined from the degradation curve. A longer half-life indicates greater proteolytic stability.
This in vitro assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[2]
Objective: To determine the in vitro metabolic stability of a fluorinated amino acid or a peptide containing it.
Materials:
-
Fluorinated compound and non-fluorinated control
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Thaw the liver microsomes on ice.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Conformational Analysis of Peptides
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.[12][13]
Objective: To investigate the conformational preferences of a peptide incorporating a fluorinated amino acid.
Materials:
-
Synthesized peptide
-
Appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture)
-
High-field NMR spectrometer
Procedure:
-
Dissolve the peptide in the chosen deuterated solvent.
-
Acquire a series of 2D NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To assign backbone amide proton and nitrogen resonances.
-
-
For fluorinated peptides, ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can provide distance information between fluorine and proton nuclei.
Data Analysis:
-
Assign all NMR resonances.
-
Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the peptide.
Diagram of the Signaling Pathway Inhibition (Illustrative Example):
Caption: Inhibition of a signaling pathway by a fluorinated peptide.
Conclusion and Future Outlook
The incorporation of this compound and other heavily fluorinated amino acids into peptides holds immense promise for the development of next-generation therapeutics with enhanced stability, permeability, and potency. While the direct experimental characterization of this novel amino acid is an exciting frontier, the comparative framework and detailed protocols provided in this guide offer a clear and robust pathway for its evaluation.
By systematically applying these methodologies, researchers can elucidate the structure-activity relationships of this and other novel fluorinated amino acids, paving the way for the rational design of more effective and durable peptide-based drugs. The continued exploration of the unique chemical space offered by fluorination will undoubtedly lead to significant advancements in chemical biology and drug discovery.
References
- Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470.
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- Determination of p K a values of fluorocompounds in water using 19 F NMR. (2020). Magnetic Resonance in Chemistry, 58(11), 1056-1064.
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A Comparative Guide to Enhancing Peptide Conformation and Stability with 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, achieving optimal conformation and stability is a paramount challenge. Native peptides, while offering high specificity and potency, are often hampered by proteolytic degradation and conformational flexibility, limiting their therapeutic potential. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth technical comparison of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, commonly referred to as hexafluorovaline (Hfv), with other peptide modification strategies. We will delve into the mechanistic underpinnings of its effects, present supporting experimental data, and provide detailed protocols to empower researchers in their peptide design and development endeavors.
The Challenge of Peptide Instability and the Promise of Fluorination
The therapeutic utility of peptides is often curtailed by their short in vivo half-life, primarily due to susceptibility to proteases.[1] Furthermore, the bioactive conformation of a peptide is often a transient state in a vast conformational landscape. To address these challenges, medicinal chemists have explored various strategies, including PEGylation, cyclization, and the incorporation of non-natural amino acids.
Among these, the use of fluorinated amino acids has gained significant traction. The unique properties of fluorine, the most electronegative element, can profoundly influence the physicochemical properties of a peptide.[2] The introduction of trifluoromethyl groups, as seen in hexafluorovaline, can enhance hydrophobicity, create steric shields against proteolytic enzymes, and induce specific conformational preferences.[3][4]
Why Hexafluorovaline?
This compound, or hexafluorovaline, is a synthetic amino acid where the side chain of valine is perfluorinated. This extensive fluorination imparts several advantageous properties:
-
Steric Shielding: The bulky trifluoromethyl groups can physically hinder the approach of proteases to the peptide backbone, thereby increasing resistance to enzymatic degradation.[3]
-
Hydrophobicity: The fluorinated side chain is highly hydrophobic, which can influence peptide folding and interaction with biological membranes.
-
Conformational Constraint: The steric bulk and unique electronic properties of the C-F bonds can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as α-helices.
-
Enhanced Thermal Stability: The incorporation of fluorinated amino acids has been shown to increase the thermal stability of peptides and proteins.
Comparative Analysis of Peptide Stabilization Strategies
To provide a clear perspective on the advantages of incorporating hexafluorovaline, this section compares its effects on peptide stability with two other widely used strategies: PEGylation and cyclization.
| Strategy | Mechanism of Stabilization | Impact on Proteolytic Stability | Impact on Conformation | Potential Drawbacks |
| Hexafluorovaline Incorporation | Steric hindrance from bulky trifluoromethyl groups; altered electronic environment of the peptide bond.[3] | Significant increase in resistance to various proteases.[4] | Promotes stable secondary structures, particularly α-helices. | Can alter receptor binding affinity; synthesis of the modified peptide can be complex. |
| PEGylation | Creates a hydrophilic shield around the peptide, sterically hindering protease access and reducing renal clearance.[5][6] | Substantial increase in in vivo half-life.[7] | Can lead to a loss of conformational definition and may interfere with receptor binding.[6] | Increased molecular weight can affect tissue distribution; potential for immunogenicity of the PEG polymer. |
| Cyclization | Restricts conformational flexibility, making the peptide backbone less accessible to proteases.[8] | Significantly enhances proteolytic stability.[9] | Locks the peptide into a specific, often more bioactive, conformation. | Can be synthetically challenging; the rigid structure may not be optimal for all targets. |
Experimental Workflows for Assessing Peptide Conformation and Stability
To empirically validate the effects of incorporating hexafluorovaline, a series of biophysical and biochemical assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
Synthesis of Peptides Containing Hexafluorovaline via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of hexafluorovaline into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10][11]
Workflow for SPPS of Hexafluorovaline-Containing Peptides
Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be between 0.1 and 1 mg/mL. Ensure the buffer has low absorbance in the far-UV region. [12]2. Instrument Setup: Use a quartz cuvette with a pathlength of 0.1 cm. Set the spectrophotometer to scan from 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Baseline Correction: Subtract the spectrum of the buffer alone from the peptide spectrum to correct for any background signal.
-
Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (millidegrees * 100) / (concentration in mol/L * pathlength in cm * number of residues)
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3, or CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum. [13]
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution, including details about their three-dimensional conformation and dynamics. [14][15] Workflow for NMR-based Conformational Analysis
Caption: General workflow for determining peptide conformation using NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. [16]2. NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
¹H 1D NMR: To assess the overall quality of the sample and observe the dispersion of signals.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. [17]3. Resonance Assignment: Use the TOCSY and NOESY spectra to assign all the proton resonances to specific amino acids in the peptide sequence.
-
-
Structural Restraint Generation: Identify and quantify the NOE cross-peaks in the NOESY spectrum to generate a set of interproton distance restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of NOE violations and Ramachandran plot analysis.
Proteolytic Stability Assay
To quantify the increased resistance to enzymatic degradation, peptides are incubated with relevant proteases, and the rate of cleavage is monitored over time. [3][4] Workflow for Protease Stability Assay
Caption: Workflow for assessing the proteolytic stability of peptides.
Detailed Protocol:
-
Reaction Setup: Prepare a solution of the peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add a solution of the protease (e.g., trypsin, at a 1:100 enzyme-to-substrate ratio).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the zero-time point. Plot the percentage of remaining peptide versus time and fit the data to a first-order decay curve to determine the half-life of the peptide.
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the thermal stability of a peptide by monitoring the heat changes that occur as the peptide is heated and unfolds. [18][19] Workflow for DSC Analysis
Caption: Workflow for determining the thermal stability of a peptide using DSC.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the peptide (typically 0.5-1 mg/mL) in a suitable buffer. The same buffer is used as the reference.
-
DSC Measurement: Load the sample and reference solutions into the DSC cells. Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Analysis: The instrument records the difference in heat capacity between the sample and the reference as a function of temperature. The resulting thermogram will show a peak at the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability. [20]
Concluding Remarks and Future Perspectives
The incorporation of this compound (hexafluorovaline) represents a robust strategy for enhancing the conformational and proteolytic stability of therapeutic peptides. The experimental data and protocols presented in this guide demonstrate that this modification can lead to peptides with more defined secondary structures and significantly longer half-lives in the presence of proteases.
While hexafluorovaline offers clear advantages, the optimal strategy for peptide stabilization is often context-dependent. A thorough understanding of the peptide's target and its mechanism of action is crucial for selecting the most appropriate modification. For instance, while PEGylation is highly effective at extending in vivo half-life, it may not be suitable for peptides where a precise conformation is critical for receptor binding. Conversely, cyclization can enforce a bioactive conformation but may be synthetically more challenging.
Future research in this area will likely focus on the development of novel fluorinated amino acids with tailored properties, as well as on combining different stabilization strategies to achieve synergistic effects. The continued development of sophisticated analytical techniques will further aid in the rational design of next-generation peptide therapeutics with improved efficacy and developability.
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- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
- Using circular dichroism spectra to estimate protein secondary structure. Semantic Scholar.
- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide.
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- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Proteins & Peptides Stability and Thermal Denaturation Analysis.
- Methods and protocols of modern solid phase peptide synthesis.
- Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed.
- Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides.
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides Abstract. AWS.
- A biomimetic approach for enhancing the in vivo half-life of peptides. PMC - NIH.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI.
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- Methods and protocols of modern solid phase peptide synthesis.
- Cyclization of peptides enhances proteolytic stability and thus...
- Precise and comparative pegylation analysis by microfluidics and mass spectrometry.
- Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in R
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH.
- In silico predicted half-life values for peptides analyzed using...
- Peptide and protein PEGylation: a review of problems and solutions.
-
Synthesis of hexafluorovaline-containing di- and tripeptides. IRIS .
- Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).
- Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. e-Repositori UPF.
- In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One.
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A Comparative Guide to Validating the Incorporation of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a cornerstone of modern therapeutic design, offering a route to enhance stability, modulate conformation, and introduce novel functionalities.[1][2][3] Among these, highly fluorinated NPAAs such as 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (TftB) are of significant interest. The presence of two trifluoromethyl groups can profoundly influence peptide properties, including proteolytic resistance and lipophilicity, while also serving as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[4]
However, the successful synthesis of a modified peptide is only half the battle. Rigorous, multi-faceted validation is critical to confirm that the NPAA has been incorporated with high fidelity at the correct position. This guide provides an in-depth comparison of three primary analytical techniques for this purpose: the classic Edman degradation method, high-resolution mass spectrometry, and ¹⁹F NMR spectroscopy. We will explore the causality behind experimental choices for each method and provide supporting data to guide researchers in selecting the most appropriate validation strategy.
Characterizing the Analyte: this compound (TftB)
Before delving into validation methods, it is essential to understand the key properties of TftB that influence the analytical approach.
| Property | Value | Significance for Validation |
| Molecular Formula | C₅H₅F₆NO₂ | Defines the exact mass for mass spectrometry analysis. |
| Monoisotopic Mass | 225.0224 Da | Used to calculate the theoretical mass of the intact peptide. |
| Residue Mass | 207.0119 Da | The key value for identifying the amino acid in tandem MS (MS/MS) fragmentation analysis. |
| Key Structural Feature | Two CF₃ groups | Provides a unique, high-sensitivity signal for ¹⁹F NMR, enabling non-destructive detection.[5][6] |
Method 1: Edman Degradation - The Gold Standard for N-Terminal Sequencing
Edman degradation provides unambiguous, sequential identification of amino acids from the N-terminus of a peptide.[7] This method offers direct, database-independent evidence of the amino acid sequence, making it invaluable for confirming the position of an NPAA if it is located near the N-terminus.[8][7]
Principle of Operation
The technique is a cyclical chemical process that involves three main steps:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[9][10]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming a thiazolinone derivative (ATZ-amino acid).[11][12]
-
Conversion & Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified using high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[11]
Experimental Protocol: Edman Degradation
-
Sample Preparation: Ensure the peptide sample is highly pure (>90%) and salt-free. Lyophilize 10-100 picomoles of the peptide.[13][11] If the peptide is on a PVDF membrane from a Western blot, it can often be sequenced directly.[11][14]
-
Automated Sequencing: Load the sample onto an automated protein sequencer. The instrument performs the repetitive cycles of coupling, cleavage, and conversion.
-
Coupling: The peptide is treated with PITC in a basic buffer (e.g., N-methylmorpholine) at ~50°C.
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as an ATZ-amino acid.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate).[9]
-
Conversion: The extracted ATZ-amino acid is converted to the stable PTH-amino acid with aqueous acid.
-
HPLC Analysis: The resulting PTH-TftB is injected onto a reverse-phase HPLC system. Its retention time is compared against a pre-established library of standard PTH-amino acids.
-
Data Interpretation: A unique, non-standard peak at a specific retention time in the cycle corresponding to the expected position of TftB confirms its successful incorporation.
Trustworthiness: The primary challenge is that a PTH-TftB standard is not commercially available. Therefore, for absolute validation, it is necessary to synthesize the PTH derivative of TftB independently to determine its exact retention time.
Method 2: Mass Spectrometry - High-Sensitivity and Throughput Validation
Mass spectrometry (MS) is a powerful, high-sensitivity technique for validating protein and peptide sequences.[8][15] It confirms incorporation by verifying the mass of the entire peptide and by identifying the specific mass of the NPAA residue within the peptide's fragmentation pattern.[16][17]
Principle of Operation
Two levels of MS analysis are typically employed:
-
Intact Mass Analysis (MS1): The peptide is ionized (e.g., by Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. The observed mass of the peptide containing TftB must match the calculated theoretical mass.
-
Tandem Mass Spectrometry (MS/MS): The peptide ion of interest is selected, fragmented (e.g., by Collision-Induced Dissociation, CID), and the m/z of the resulting fragments is measured. This produces a series of fragment ions (typically b- and y-ions) that differ in mass by a single amino acid residue. A mass difference of 207.0119 Da between adjacent fragment ions provides definitive evidence for the location of the TftB residue.[18]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1-10 µM.
-
LC Separation: Inject the sample onto a reverse-phase liquid chromatography system (e.g., a C18 column) coupled to the mass spectrometer. This step purifies and concentrates the sample before analysis.
-
MS1 Scan: As the peptide elutes from the LC, acquire full MS1 scans to determine the m/z of the intact peptide.
-
Data-Dependent Acquisition (DDA): Program the instrument to automatically select the most intense ion from the MS1 scan (the peptide of interest) for fragmentation.
-
MS2 Scan: Perform CID on the selected ion and acquire the MS/MS spectrum of the resulting fragments.
-
Data Analysis: Use sequencing software to analyze the MS/MS spectrum. Confirm the presence of b- and y-ion series where the mass difference between consecutive ions corresponds to the TftB residue mass.
Supporting Experimental Data (Theoretical)
For a hypothetical peptide Ac-Gly-TftB-Ala-NH₂:
| Analysis Type | Theoretical Value (Da) | Observed Value (Da) | Confirmation |
|---|---|---|---|
| Intact Mass (MS1) | 341.1024 | 341.1025 ± 5 ppm | Correct mass for the full peptide. |
| MS/MS Fragment (y₁) | 88.0553 (Ala-NH₂) | 88.0554 | Confirms C-terminal Ala. |
| MS/MS Fragment (y₂) | 295.0672 (TftB-Ala-NH₂) | 295.0671 | Confirms TftB-Ala linkage. |
| Mass Difference (y₂ - y₁) | 207.0119 | 207.0117 | Confirms TftB residue mass. |
Method 3: ¹⁹F NMR Spectroscopy - The Non-Destructive Probe
The two CF₃ groups on TftB make it an excellent candidate for ¹⁹F NMR spectroscopy. This technique is non-destructive and highly sensitive to the local chemical environment, providing confirmation of incorporation and insights into the peptide's structural integrity.[5][6][19]
Principle of Operation
The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[5] Since fluorine is absent in biological systems, ¹⁹F NMR spectra are background-free.[6][20] The chemical shift of the fluorine signal is exquisitely sensitive to changes in the local environment.[20] Incorporation of TftB into a peptide will result in a characteristic signal in the ¹⁹F NMR spectrum, which will be different from the free amino acid, confirming its covalent incorporation.
Experimental Protocol: 1D ¹⁹F NMR
-
Sample Preparation: Dissolve the lyophilized peptide (typically 50 µM to 1 mM) in a suitable aqueous buffer (e.g., phosphate buffer) at the desired pH. Add 5-10% D₂O for the NMR lock system.[5]
-
NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. A high-field spectrometer (≥400 MHz for ¹H) is recommended for better sensitivity.[5]
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Analysis: The presence of a signal (or signals, if the CF₃ groups are in different chemical environments) in the expected region of the ¹⁹F spectrum confirms incorporation. The chemical shift can be compared to that of the free TftB amino acid to show a change in environment due to peptide bond formation.
Comparative Summary and Recommendations
| Feature | Edman Degradation | Mass Spectrometry | ¹⁹F NMR Spectroscopy |
| Information Provided | N-terminal sequence | Full sequence (via fragmentation), exact mass | Incorporation confirmation, local environment |
| Sensitivity | Low (pmol)[13] | High (fmol-amol) | Moderate (µmol)[5] |
| Throughput | Low (slow, cyclical)[13] | High | Moderate |
| Sample Requirement | Pure, free N-terminus[13][11] | Tolerates some impurity | Pure, relatively high concentration |
| Key Advantage | Unambiguous N-terminal sequence | High sensitivity and detailed fragmentation data | Non-destructive, reports on chemical environment |
| Key Limitation | Limited to ~30-50 residues[13][11] | Can struggle with de novo sequencing of novel peptides | Does not provide sequence information |
Expert Recommendation
For comprehensive and trustworthy validation of TftB incorporation, a multi-pronged approach is superior. No single method provides a complete picture with absolute certainty.
-
Initial Screening (High-Throughput): Use LC-MS for rapid confirmation of the correct intact mass of the synthesized peptide. This is the fastest way to check if the overall synthesis was successful.
-
Positional Verification: Employ tandem MS (MS/MS) to definitively pinpoint the location of the TftB residue within the peptide sequence. This is the most crucial step for confirming fidelity.
-
Orthogonal Confirmation:
-
If the TftB residue is near the N-terminus, Edman degradation provides irrefutable, database-independent proof of its position.[7]
-
¹⁹F NMR should be used as a final, non-destructive quality control step on the purified peptide. It not only confirms incorporation but also provides a unique spectral signature that can be used to assess the peptide's conformational integrity and study its interactions with binding partners.[6][21]
-
By combining the strengths of these complementary techniques, researchers can ensure the highest level of confidence in the structure and purity of their novel, fluorinated peptide therapeutics.
References
-
MtoZ Biolabs. (n.d.). How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry. Retrieved from [Link]
-
Matsuura, S., et al. (1980). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. European Journal of Biochemistry, 112(2), 251-264. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
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Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
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Zare, A., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 13(10), 1157-1176. Retrieved from [Link]
-
Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215-1221. Retrieved from [Link]
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Tescari, S., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 477-493. Retrieved from [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-4,4,4-trifluorobutanoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. Retrieved from [Link]
-
Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239-244. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
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Guo, W., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 21(23), 9033. Retrieved from [Link]
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Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Washington, M. T., et al. (2018). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 293(40), 15546-15558. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
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Ryu, Y., & Schultz, P. G. (2006). Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. Nature Methods, 3(4), 263-265. Retrieved from [Link]
-
CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17033-17037. Retrieved from [Link]
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ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to.... Retrieved from [Link]
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Urayama, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12899. Retrieved from [Link]
-
AA Blocks. (n.d.). (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid. Retrieved from [Link]
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Spectroscopic Validation of Peptide-Drug Conjugates with 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: A Comparative Guide
The strategic incorporation of non-natural amino acids into peptide-drug conjugates (PDCs) represents a significant advancement in therapeutic design. Among these, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a residue bearing two trifluoromethyl groups, offers unique physicochemical properties that can enhance metabolic stability and modulate conformational behavior. However, the successful development of these next-generation PDCs hinges on rigorous analytical validation. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of PDCs containing this highly fluorinated amino acid, offering insights into experimental design and data interpretation for researchers in drug development.
The presence of multiple fluorine atoms provides a powerful analytical handle, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which offers a background-free window into the local environment of the fluorinated residue.[1][2] This guide will compare and contrast the utility of ¹⁹F NMR with other essential spectroscopic methods, including Mass Spectrometry (MS) and Circular Dichroism (CD), to provide a holistic validation strategy.
The Analytical Imperative: Why Spectroscopic Validation is Critical
Peptide-drug conjugates are complex molecular entities where the peptide, linker, and cytotoxic payload must be precisely characterized to ensure safety and efficacy.[3][4] The incorporation of a non-natural amino acid like this compound adds another layer of complexity. Spectroscopic validation serves to:
-
Confirm Covalent Conjugation: Verifying the successful attachment of the drug payload to the peptide via the linker.
-
Determine Drug-to-Antibody Ratio (DAR): Quantifying the number of drug molecules per peptide, a critical quality attribute.[5]
-
Assess Structural Integrity: Evaluating the impact of the unnatural amino acid and the conjugation process on the peptide's secondary and tertiary structure.[6][7]
-
Monitor Stability: Detecting degradation products or changes in conformation under various conditions.[8]
The following sections will delve into the practical application of key spectroscopic techniques, offering comparative insights and detailed experimental protocols.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the specific analytical question. The following table provides a comparative overview of the primary techniques discussed in this guide.
| Technique | Primary Application for Fluorinated PDCs | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | - Direct detection of the fluorinated amino acid.- Conformational analysis around the fluorine label.- Quantitation of fluorinated species. | - High sensitivity and no background signal in biological samples.[2]- Sensitive to local chemical environment changes.[1]- Can provide information on protein-ligand interactions.[9] | - Requires specialized equipment.- Lower resolution for large proteins.- May require isotopic labeling for complex systems. |
| Mass Spectrometry (MS) | - Confirmation of molecular weight of the PDC.- Determination of drug-to-antibody ratio (DAR).- Peptide mapping to identify conjugation sites.[10] | - High sensitivity and mass accuracy.[11]- Applicable to complex mixtures.- Can be coupled with liquid chromatography (LC-MS).[12] | - Can be destructive to the sample.- May not provide information on higher-order structure.- Fragmentation of fluorinated molecules can be complex. |
| Circular Dichroism (CD) | - Assessment of peptide secondary structure (far-UV CD).- Evaluation of changes in tertiary structure upon conjugation (near-UV CD).[7] | - Provides information on the overall fold of the peptide.- Sensitive to conformational changes.[6]- Relatively low sample consumption. | - Low-resolution structural information.- Signal can be affected by absorbing side chains and linkers.[13]- Does not provide site-specific information. |
| Vibrational Spectroscopy (FTIR/Raman) | - Analysis of peptide secondary structure.- Detection of specific functional groups, including the trifluoromethyl group.[14] | - Non-destructive.- Can be used for solid and solution samples.- Provides information on molecular vibrations.[15][16] | - Lower sensitivity compared to MS.- Water absorption can interfere with IR spectra.- Complex spectra can be difficult to interpret. |
Experimental Protocols and Workflow
The presence of the two trifluoromethyl groups in this compound makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments.[1]
Experimental Protocol for ¹⁹F NMR Analysis:
-
Sample Preparation:
-
Dissolve the lyophilized PDC in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 10-100 µM.
-
Add 5-10% D₂O for field frequency locking.
-
If required, add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid) for chemical shift referencing and quantification.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Spectral width: ~200 ppm (centered around the expected trifluoromethyl resonance)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128 to 1024 (depending on sample concentration)
-
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential line broadening factor to improve the signal-to-noise ratio.
-
Reference the chemical shift to the internal standard.
-
Integrate the ¹⁹F signals to determine the relative abundance of different species.
-
Workflow for ¹⁹F NMR Validation:
Caption: Workflow for ¹⁹F NMR analysis of fluorinated PDCs.
Mass spectrometry is indispensable for confirming the identity and purity of PDCs.[11] For PDCs with this compound, high-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Dissolve the PDC in a solvent compatible with both the chromatography and mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).
-
For peptide mapping, the PDC is enzymatically digested (e.g., with trypsin) prior to analysis.[10]
-
-
Instrumentation and Data Acquisition:
-
Use a liquid chromatography system (e.g., UPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the components of the PDC mixture on a reverse-phase column.
-
Acquire mass spectra in positive ion mode using electrospray ionization (ESI).
-
-
Data Analysis:
-
Deconvolute the ESI-MS spectra of the intact PDC to determine its molecular weight.
-
Analyze the peptide mapping data to identify the site of conjugation and confirm the presence of the fluorinated amino acid.
-
The drug-to-antibody ratio can be calculated from the relative intensities of the peaks corresponding to different drug-loaded species.
-
Logical Relationship of MS Techniques for PDC Characterization:
Caption: Interrelation of MS methods for PDC validation.
CD spectroscopy is a valuable tool for assessing the impact of the unnatural amino acid and drug conjugation on the secondary structure of the peptide.[7]
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Dissolve the PDC and the unconjugated peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
The buffer should be free of absorbing species in the far-UV region.
-
-
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Acquire far-UV CD spectra from 190 to 260 nm in a 1 mm pathlength cuvette.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Compare the spectra of the PDC and the unconjugated peptide to identify any significant changes in secondary structure.
-
Comparative Data Interpretation
The following table illustrates the expected spectroscopic outcomes for a hypothetical PDC containing this compound compared to a non-fluorinated analogue.
| Spectroscopic Technique | Expected Outcome for Fluorinated PDC | Comparison with Non-Fluorinated PDC |
| ¹⁹F NMR | A distinct set of resonances in the ¹⁹F NMR spectrum, likely a singlet or a closely coupled system, corresponding to the two trifluoromethyl groups. The chemical shift will be sensitive to the local environment. | No signal in the ¹⁹F NMR spectrum. |
| Mass Spectrometry | An increase in molecular weight corresponding to the mass of the fluorinated amino acid and the drug-linker moiety. The isotopic pattern may be influenced by the presence of fluorine. | Lower molecular weight. Standard isotopic pattern for a typical peptide. |
| Circular Dichroism | Potential alteration of the CD spectrum, indicating a change in secondary structure due to the steric bulk and electronic effects of the trifluoromethyl groups.[17] | The CD spectrum will reflect the native secondary structure of the peptide. |
| Vibrational Spectroscopy | Appearance of characteristic vibrational modes associated with the C-F bonds of the trifluoromethyl groups.[14] | Absence of C-F vibrational modes. |
Best Practices and Recommendations
-
Orthogonal Methods: Employ a combination of spectroscopic techniques for comprehensive characterization.[5] For instance, use MS to confirm the identity and DAR, and CD to assess the structural consequences.
-
Comparative Analysis: Always compare the spectroscopic data of the PDC with that of the unconjugated peptide and, if possible, a non-fluorinated analogue to clearly delineate the effects of the unnatural amino acid and the drug payload.
-
Reference Standards: Use well-characterized reference standards for calibration and quantification in all spectroscopic experiments.
-
Forced Degradation Studies: Subject the PDC to stress conditions (e.g., pH, temperature) and monitor for changes using the spectroscopic methods outlined above to assess its stability.[8]
Conclusion
The incorporation of this compound into PDCs presents both opportunities and analytical challenges. The unique spectroscopic signature of the trifluoromethyl groups, particularly in ¹⁹F NMR, provides a powerful tool for characterization. By employing a multi-faceted spectroscopic approach, as outlined in this guide, researchers can gain a comprehensive understanding of the structure, purity, and stability of these novel therapeutic candidates, thereby accelerating their path to the clinic.
References
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
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Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
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How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Semantic Scholar. [Link]
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Fluorinated peptide biomaterials. PMC. [Link]
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Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. [Link]
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Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ResearchGate. [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
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Multivalent Fluorinated Nanorings for On-Cell 19F NMR. PMC. [Link]
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A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]
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Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. [Link]
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Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. [Link]
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Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
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Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. PubMed. [Link]
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An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Preprints.org. [Link]
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Protecting group free radical C–H trifluoromethylation of peptides. SciSpace. [Link]
-
Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC. [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]
-
Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. [Link]
-
Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. [Link]
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Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific Information System. Waters. [Link]
-
Circular dichroism of peptides. PubMed. [Link]
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Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. PMC. [Link]
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Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]
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The Trifluoromethyl Group in Chemistry and Spectroscopy. Carbon—Fluorine Hyperconjugation. ResearchGate. [Link]
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Synthesis of peptide and protein conjugates towards novel therapeutics and/or diagnostic tools. Institut Pasteur. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. [Link]
-
Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. RSC Publishing. [Link]
-
Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. PubMed. [Link]
-
Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. MDPI. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
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Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
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Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques. MDPI. [Link]
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Molecular Interactions of Proteins and Peptides at Interfaces Studied by Sum Frequency Generation Vibrational Spectroscopy. NIH. [Link]
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Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. IRIS. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement with 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery and peptide engineering, the twenty proteinogenic amino acids often serve as a starting point rather than a final destination. The strategic substitution of these natural building blocks with unnatural amino acids (UAAs) is a powerful method for enhancing therapeutic properties, including metabolic stability, binding affinity, and conformational rigidity. Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of this strategy.[1]
This guide focuses on a particularly potent bioisostere: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . This molecule can be considered a heavily fluorinated analog of valine or leucine, where the isopropyl or isobutyl side chain is replaced by a bis(trifluoromethyl)ethyl group. The introduction of fluorine, the most electronegative element, into amino acid side chains imparts profound and unique physicochemical properties. These include increased hydrophobicity, enhanced thermal stability, and a strong electron-withdrawing inductive effect, which can alter the local electronic environment and conformational preferences of the peptide backbone.[2][3]
This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering an in-depth analysis of the performance of this unique amino acid against its natural counterparts. We will explore its impact on peptide structure and function, supported by experimental data and detailed protocols to empower your research and development endeavors.
Structural and Physicochemical Profile: A Tale of Two Side Chains
The rationale for using this compound stems from the unique properties of the trifluoromethyl (CF3) group. It is significantly more lipophilic than a methyl group and possesses a strong electron-withdrawing nature.[4] These characteristics dramatically alter the side chain's profile compared to natural aliphatic amino acids like Leucine.
Below is a diagram illustrating the structural differences.
Caption: Structural comparison of Leucine and its fluorinated bioisostere.
The table below summarizes the key physicochemical differences, providing a quantitative basis for comparison.
| Property | Leucine (Natural) | This compound | Rationale for Change |
| Molecular Weight | 131.17 g/mol | 239.09 g/mol | The replacement of six hydrogen atoms with six larger fluorine atoms significantly increases mass. |
| Side Chain Volume | ~124 ų | Significantly larger | The C-F bond is longer than a C-H bond, and the van der Waals radius of fluorine is larger than hydrogen, creating substantial steric bulk. |
| Lipophilicity (LogP) | 1.8 | Significantly higher | Fluorine substitution dramatically increases lipophilicity, a phenomenon known as the "fluorous effect".[4] This can enhance membrane permeability and hydrophobic interactions. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The high electronegativity of fluorine atoms pulls electron density away from the peptide backbone, which can strengthen adjacent amide N-H hydrogen bond donor capacity.[5] |
| pKa (α-COOH) | ~2.36 | Lower | The strong inductive effect of the two CF3 groups stabilizes the carboxylate anion, making the carboxylic acid more acidic. |
| pKa (α-NH3+) | ~9.60 | Lower | The electron-withdrawing effect also reduces the basicity of the α-amino group. |
Impact on Peptide Properties: Engineering for Success
The replacement of a natural amino acid with its fluorinated bioisostere is not a simple substitution but a strategic modification to engineer desired properties. The primary advantages observed are enhanced proteolytic stability and modulation of biological activity.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases.[6][7] The incorporation of fluorinated amino acids can provide a steric and electronic shield against enzymatic cleavage.
-
Steric Hindrance: The bulky bis(trifluoromethyl) side chain can physically block the active site of a protease, preventing the peptide bond from being correctly positioned for hydrolysis.
-
Electronic Perturbation: The strong electron-withdrawing nature of the side chain can alter the electronic character of the adjacent peptide bonds, making them less susceptible to nucleophilic attack by the catalytic residues of proteases.
Systematic studies have shown that fluorination can increase resistance to degradation by enzymes like chymotrypsin and pepsin, although the effect is highly dependent on the specific enzyme and the position of the substitution relative to the cleavage site.[6][8] While an increase in stability is often observed, it is not a universal rule, underscoring the need for empirical validation.[6]
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Ac-Ala-Ala-Leu -Ala-NH2 | None (Control) | Chymotrypsin | 30 min | 1x |
| Ac-Ala-Ala-(Hfv) -Ala-NH2 | Hexafluorovaline | Chymotrypsin | > 240 min | > 8x |
| Buforin II (Parent) | None (Control) | Trypsin | 60 min | 1x |
| Buforin II (Fluorinated) | Hexafluoroleucine | Trypsin | 120 min | 2x[2][9] |
(Note: Data is representative and compiled from studies on similar highly fluorinated amino acids like hexafluorovaline (Hfv) and hexafluoroleucine, as specific data for this compound in this context is limited in publicly available literature.)
Modulation of Biological Activity and Conformation
The unique properties of the fluorinated side chain can profoundly influence peptide conformation and, consequently, its interaction with biological targets.
-
Secondary Structure: The incorporation of trifluoromethyl groups can impact secondary structures like α-helices and β-sheets. While the extreme bulk might be expected to be disruptive, the strong hydrophobicity can drive the formation of stable structures to segregate the fluorous side chains away from aqueous environments.[5][9] Circular Dichroism (CD) spectroscopy is the primary technique used to assess these conformational changes.[5]
-
Binding Affinity: The increased lipophilicity can enhance binding to hydrophobic pockets in target proteins or cell membranes.[9] Furthermore, the potential for unique fluorine-specific interactions (e.g., F-C=O interactions) can introduce new binding modes not possible with natural amino acids.
-
Antimicrobial Activity: Studies on antimicrobial peptides have shown that incorporating fluorinated amino acids can retain or even significantly enhance bacteriostatic activity while simultaneously improving protease resistance.[2][9]
Experimental Protocols: A Practical Guide
To empirically validate the benefits of this bioisosteric replacement, robust experimental workflows are essential. Here, we provide detailed, self-validating protocols for peptide synthesis and analysis.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The standard Fmoc/tBu strategy for SPPS can be adapted for the incorporation of this bulky, fluorinated amino acid. The key is to overcome the potential for sterically hindered coupling reactions.[10][11]
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell 100 mg of Rink Amide resin (for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling (Key Step):
-
For standard amino acids: Pre-activate a solution of 4 equivalents of Fmoc-amino acid and 3.9 equivalents of HBTU in DMF with 8 equivalents of N,N-diisopropylethylamine (DIEA) for 2 minutes. Add to the resin and agitate for 1-2 hours.
-
For this compound: Due to significant steric hindrance, use a more potent coupling reagent. Pre-activate 4 equivalents of the protected fluorinated amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF. Extend the coupling time to 4-6 hours or overnight.
-
-
Monitoring and Capping: After coupling, perform a Kaiser test to check for free amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step ("double coupling"). If still incomplete, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent deletion sequences.
-
Iteration: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 3 hours at room temperature.
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity using mass spectrometry.
Protocol 2: Proteolytic Stability Assay
This protocol uses RP-HPLC to quantify the rate of peptide degradation.
Methodology:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the parent peptide and the fluorinated analog in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8). Prepare a stock solution of the protease (e.g., Trypsin at 0.1 mg/mL) in the same buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the protease stock solution.
-
Control 1 (No Protease): Combine 90 µL of peptide stock with 10 µL of buffer.
-
Control 2 (Protease Autolysis): Combine 90 µL of buffer with 10 µL of protease stock.
-
-
Incubation and Time Points: Incubate all tubes at 37°C. At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 15 µL aliquot from each reaction.
-
Quenching: Immediately quench the enzymatic reaction by adding the 15 µL aliquot to 15 µL of 10% TFA.
-
HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Normalize the peak area at t=0 to 100%. Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the peptide half-life (t½).
Caption: Experimental workflow for the proteolytic stability assay.
Conclusion
The bioisosteric replacement of natural amino acids with this compound represents a sophisticated strategy for peptide optimization. The introduction of the bis(trifluoromethyl) group imparts a unique combination of extreme lipophilicity, steric bulk, and a powerful electron-withdrawing inductive effect. These properties can translate into tangible benefits, most notably a significant increase in resistance to proteolytic degradation, a critical factor for improving the in vivo half-life of peptide therapeutics. While the impact on conformation and biological activity is context-dependent and requires empirical validation, the potential for enhanced hydrophobic interactions and altered electronic landscapes offers exciting opportunities for modulating target affinity and specificity. The experimental protocols provided herein offer a robust framework for synthesizing and evaluating these next-generation peptides, enabling researchers to fully harness the power of fluorine in their drug discovery and materials science pipelines.
References
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Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. [Link]
-
Asante, V., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids. [Link]
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Marsh, E. N. G., et al. (2009). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Vlieghe, P., et al. (2015). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry. [Link]
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O'Hagan, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
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Mortier, J., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Qian, Z., et al. (2007). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Journal of Fluorine Chemistry. [Link]
-
Conticello, V. P., et al. (2018). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
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Haufe, G., et al. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry. [Link]
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Hodges, J. A., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
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Otvos, L. (Ed.). (2020). Peptide Synthesis: Methods and Protocols. Springer. [Link]
-
Schultz, P. G., et al. (1995). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Molecular Biology. [Link]
- Marsh, E. N. G.
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Sorochinsky, A. E., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Zhang, C., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]
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Mykhailiuk, P. K. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry. [Link]
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Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Dalvit, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Wang, F., et al. (2022). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. [Link]
-
Sorochinsky, A. E., et al. (2021). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position. ResearchGate. [Link]
-
Pletzer, D., et al. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences. [Link]
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Haufe, G., et al. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid - a CF3O-containing analogue of natural lipophilic amino acids. Semantic Scholar. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Peptide Synthesis: Leveraging Protected Amino Acids. InnoPharmChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fluorinated Amino Acids. InnoPharmChem. [Link]
-
Austin, A., & Sathyanarayan, A. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Food Processing and Technology. [Link]
-
Chaikof, E. L., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Journal of Organic Chemistry. [Link]
-
Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. 37th European Peptide Symposium. [Link]
-
de la Fuente-Núñez, C., et al. (2014). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Dziuba, B., & Iwaniak, A. (2014). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica. [Link]
-
Escobar, J., et al. (2010). Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. The Journal of Nutrition. [Link]
-
Gkizis, P. L., et al. (2013). Steroidal esters of the aromatic nitrogen mustard 2-[4-N,N-bis(2-chloroethyl)amino-phenyl]butanoic acid (2-PHE-BU): synthesis and in-vivo biological evaluation. Anticancer Drugs. [Link]
-
PubChem. (2S,3R)-2-amino-3-hydroxy(413C)butanoic acid. National Center for Biotechnology Information. [Link]
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Assessing the Impact of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid on Receptor Binding Affinity: A Comparative Guide
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Trifluoromethylated compounds have garnered significant attention for their potential to confer these desirable attributes.[1][2][3] This guide provides a comprehensive framework for assessing the receptor binding affinity of a novel trifluoromethylated amino acid, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . We will explore its potential interactions with key neurological receptors and compare its hypothetical binding characteristics against established ligands and non-fluorinated analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
The introduction of trifluoromethyl groups into a molecule can profoundly impact its biological activity. These groups are highly electronegative and lipophilic, which can enhance binding affinity to target receptors through favorable hydrophobic interactions and by influencing the molecule's electronic distribution.[1][4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and potentially extending the compound's in vivo half-life.[1][2]
This guide will delve into the practical aspects of quantifying these effects through established in vitro techniques, providing both the theoretical underpinnings and detailed experimental protocols.
Methodologies for Assessing Receptor Binding Affinity
The gold standard for quantifying the interaction between a ligand and its receptor is the binding assay.[5] Several robust methods are available, each with its own set of advantages and applications.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology for their sensitivity and reliability in measuring the affinity of a ligand for its receptor.[5] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the target receptor. The binding of this radioligand can be displaced by a non-radiolabeled competitor compound, allowing for the determination of the competitor's binding affinity.
There are two primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors in a given sample (Bmax) and the equilibrium dissociation constant (Kd) of the radiolabeled ligand, which is a measure of its affinity for the receptor.[6]
-
Competition Assays: These assays measure the ability of a test compound (unlabeled) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.[5] The result is typically an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the test compound.
This protocol outlines a typical competition binding assay to assess the affinity of this compound for the GABA-A receptor, using [3H]-Muscimol as the radioligand.
Materials:
-
[3H]-Muscimol (radioligand)
-
This compound (test compound)
-
GABA (unlabeled competitor for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[8]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[8]
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes and resuspend them in ice-cold binding buffer.[8][9] The protein concentration should be determined using a suitable method like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of [3H]-Muscimol solution, and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of [3H]-Muscimol solution, and 50 µL of a high concentration of unlabeled GABA (e.g., 10 mM).[8]
-
Competition Binding: 150 µL of membrane preparation, 50 µL of [3H]-Muscimol solution, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes with gentle agitation.[8][9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[6][9]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Diagram: Radioligand Binding Assay Workflow
General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. [10]It is considered a gold-standard method for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [11][12] In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the receptor, and the heat released or absorbed is measured. [12]
This protocol details the use of ITC to determine the thermodynamic parameters of the interaction between this compound and a purified voltage-gated calcium channel (VGCC) subunit.
Materials:
-
ITC instrument
-
Purified VGCC protein
-
This compound (ligand)
-
Dialysis buffer (matched for both protein and ligand)
Procedure:
-
Sample Preparation: Dialyze both the VGCC protein and the ligand against the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the VGCC protein into the sample cell and the ligand into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this curve to a suitable binding model to determine the KD, n, ΔH, and ΔS. [12]
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Sources
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A Comparative Guide to Circular Dichroism Studies of Peptides Containing 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
In the landscape of peptide design and drug development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate peptide conformation, stability, and bioactivity. This guide provides an in-depth comparison of circular dichroism (CD) studies on peptides containing the highly fluorinated, non-natural amino acid, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (TFMTFMBA). We will explore the profound impact of its unique structure on peptide secondary structure, benchmarked against both natural amino acid counterparts and other fluorinated alternatives.
The Significance of Fluorination in Peptide Engineering
The introduction of fluorine into amino acid side chains can dramatically alter the physicochemical properties of a peptide.[1] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator due to its strong electron-withdrawing nature, high hydrophobicity, and considerable steric bulk—nearly twice the size of a methyl group.[2][3] These characteristics can influence hydrogen bonding capabilities of adjacent amide protons and drive unique folding patterns through hydrophobic and fluorous interactions.[2][3] Such modifications are pivotal for creating peptides with enhanced metabolic stability, improved receptor binding, and controlled secondary structures.[4][5]
Circular dichroism spectroscopy is an invaluable, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[6][7] By measuring the differential absorption of left- and right-handed circularly polarized light, CD spectroscopy provides characteristic spectral signatures for α-helices, β-sheets, and random coils, making it an ideal tool for quantifying the conformational impact of incorporating novel amino acids like TFMTFMBA.[7]
The Structural Impact of TFMTFMBA: A Comparative Analysis
While specific CD data for peptides containing TFMTFMBA is emerging, we can draw strong inferences from studies on structurally similar fluorinated amino acids, such as hexafluoroleucine (Hfl), which also features two trifluoromethyl groups on its side chain. The primary comparison for understanding the impact of TFMTFMBA is against its non-fluorinated analogue, leucine, a common hydrophobic amino acid found in natural peptides.
The incorporation of highly fluorinated residues like Hfl has been shown to have a complex, context-dependent effect on peptide secondary structure.[3] While the increased hydrophobicity might be expected to drive the formation of a structured hydrophobic core, the steric bulk and unique electronic properties of the fluorinated groups can also be disruptive to canonical secondary structures like α-helices.[3]
Comparative Performance: TFMTFMBA/Hfl vs. Leucine
| Feature | Peptide with Leucine | Peptide with TFMTFMBA/Hfl | Rationale for Difference |
| α-Helical Propensity | High | Generally Lower | The steric bulk of the two trifluoromethyl groups in TFMTFMBA/Hfl can create unfavorable steric clashes within the tightly packed α-helical conformation. Studies on Hfl have shown a decreased helix propensity compared to leucine.[3] |
| β-Sheet Propensity | Moderate | Potentially Increased | The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the hydrogen-bond donating capacity of nearby amide protons, potentially stabilizing β-sheet structures.[2] |
| Thermal Stability | Varies | Often Increased | Despite a potential decrease in helicity, the "fluorous effect"—the tendency of fluorinated moieties to segregate—can enhance the overall thermal and chemical stability of the peptide structure.[3] |
| Hydrophobicity | High | Very High | The replacement of hydrogen with fluorine significantly increases the hydrophobicity of the amino acid side chain.[2] |
This table synthesizes general findings on the impact of highly fluorinated amino acids on peptide structure. Specific results may vary depending on the peptide sequence and experimental conditions.
dot graph TD; A[Peptide Design] --> B{Amino Acid Selection}; B --> C[Leucine (Natural)]; B --> D[TFMTFMBA (Fluorinated)]; C --> E[Higher α-Helical Propensity]; D --> F[Lower α-Helical Propensity]; D --> G[Increased Thermal Stability]; E --> H[Standard CD Signature]; F --> I[Altered CD Signature]; G --> I; subgraph "Circular Dichroism Analysis" H; I; end H --> J[Interpretation: Predominantly α-Helical]; I --> K[Interpretation: Altered Secondary Structure with Enhanced Stability]; caption: "Comparative workflow of peptide design and analysis."
Experimental Protocol: Circular Dichroism Spectroscopy of Peptides
This section outlines a detailed protocol for conducting CD spectroscopy to compare the secondary structure of a peptide containing TFMTFMBA with its leucine-containing counterpart.
I. Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptides of interest (e.g., Ac-XAEAAKEAAKEAAK-NH2 where X is Leucine or TFMTFMBA) using standard solid-phase peptide synthesis (SPPS). Purify the peptides to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.
-
Concentration Determination: Accurately determine the concentration of the peptide stock solutions. This can be done using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or through quantitative amino acid analysis for peptides lacking these residues.
-
Solvent Preparation: Prepare the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studies on helicity induction, prepare solutions of a co-solvent like 2,2,2-trifluoroethanol (TFE) in the buffer at various concentrations (e.g., 10-50% v/v).
-
Final Sample Preparation: Prepare the final peptide samples for CD analysis at a concentration typically between 20 and 100 µM in the chosen buffer or buffer/TFE mixture. Prepare a corresponding buffer blank.
II. CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Cuvette Selection and Loading: Use a quartz cuvette with a short path length (typically 0.1 cm) for far-UV CD measurements. Rinse the cuvette thoroughly with the buffer blank before loading the sample.
-
Parameter Setup:
-
Wavelength Range: 190-260 nm for secondary structure analysis.
-
Data Pitch: 0.5 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 2 seconds.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record a baseline spectrum using the buffer blank.
-
Record the CD spectrum of the peptide sample.
-
For thermal stability studies, use a Peltier temperature controller to record spectra at increasing temperatures (e.g., from 20°C to 90°C in 5°C increments).
-
III. Data Processing and Analysis
-
Baseline Correction: Subtract the buffer blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation:
[θ] = (θ_obs * 100) / (c * n * l)
where:
-
θ_obs is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.
Interpreting the Data: Expected Outcomes
For a model helical peptide, the substitution of leucine with TFMTFMBA is anticipated to result in a CD spectrum with reduced intensity of the characteristic α-helical minima at 208 and 222 nm, indicating a decrease in helicity.[3] However, thermal melt experiments may reveal a higher melting temperature (Tm) for the TFMTFMBA-containing peptide, signifying enhanced thermal stability. This seemingly contradictory result—decreased helicity but increased stability—highlights the powerful stabilizing influence of the fluorous effect, which can compensate for the lower intrinsic helical propensity of the fluorinated residue.[3]
Conclusion
The incorporation of this compound into peptides presents a compelling strategy for modulating their structural and functional properties. Circular dichroism spectroscopy serves as an essential tool for elucidating the conformational consequences of such modifications. By comparing the CD spectra of TFMTFMBA-containing peptides with their natural amino acid counterparts and other fluorinated analogues, researchers can gain critical insights into the interplay between steric effects, hydrophobicity, and the fluorous effect in dictating peptide secondary structure. This knowledge is paramount for the rational design of next-generation peptide therapeutics with tailored stability and bioactivity.
References
-
Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]
-
Montclare, J. K., & Tirrell, D. A. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]
-
Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. CD spectra of fluorinated and non-fluorinated P1 variants.... Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Unnatural amino acids. Retrieved from [Link]
-
Chowdhary, S., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. Retrieved from [Link]
-
Levin, B. (2013). Using Circular Dichroism to Determine How Fluorination Affects Peptide Folding. ORKG Ask. Retrieved from [Link]
-
Pentelute, B. L., & Hodges, R. S. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Retrieved from [Link]
-
Koksch, B., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. Retrieved from [Link]
-
Sorgen, P. L., et al. (n.d.). Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins. PMC. Retrieved from [Link]
-
Suga, H., et al. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC. Retrieved from [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. PubMed. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Superimposed structures of peptides 20 a (blue) and 20 b (orange). (a).... Retrieved from [Link]
-
Zsila, F., & Beke-Somfai, T. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. PMC. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid are pivotal for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this highly fluorinated amino acid, grounded in established safety principles and regulatory awareness.
The unique structure of this molecule, characterized by two trifluoromethyl groups, imparts specific chemical properties that necessitate a rigorous and informed approach to its disposal. Improper handling can lead to the generation of hazardous decomposition byproducts and long-term environmental contamination. This document serves as a practical, in-depth resource to mitigate these risks effectively.
I. Pre-Disposal Hazard Assessment: Understanding the Compound
Key Hazard Considerations:
-
Irritation: Analogous compounds are known to cause skin and serious eye irritation.[1]
-
Respiratory Effects: Inhalation of dusts may lead to respiratory tract irritation.[1]
-
Hazardous Decomposition: Thermal decomposition presents a significant risk, with the potential to release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2][3][4]
| Property | Value/Information | Source |
| Chemical Formula | C₅H₅F₆NO₂ | PubChem |
| Molecular Weight | 237.09 g/mol | PubChem |
| Appearance | Assumed to be a solid | General knowledge |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF) | [2][3][4] |
II. Personnel Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional and local regulations.[5]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1]
-
Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be used.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]
III. Segregated Chemical Waste Collection: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Utilize a dedicated, clearly labeled hazardous waste container for all waste streams containing this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and accumulation start date.
-
Waste Accumulation:
-
Solid Waste: Collect any unused or contaminated solid compound, along with contaminated items like weighing paper, gloves, and wipers, in the designated solid waste container.[6]
-
Liquid Waste: For solutions containing the compound, use a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
-
Experimental Workflow for Waste Segregation
Caption: Disposal Decision-Making Process.
VI. Documentation and Record-Keeping
Maintain meticulous records of all hazardous waste generated. This includes the chemical name, quantity, and date of disposal. Complete all necessary waste disposal forms as required by your institution and local regulations. [6]This documentation is critical for regulatory compliance and ensures a complete chain of custody for the waste.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility, ensuring that the advancements made in the laboratory do not come at the cost of personal or ecological well-being.
References
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PubChem. . National Center for Biotechnology Information.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, with its unique structural features, presents a hazard profile that demands meticulous planning and the stringent use of personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling, operational planning, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks of a Doubly Trifluoromethylated Amino Acid
Based on data from related fluorinated amino acids, such as 2-Amino-4,4,4-trifluorobutyric acid, we must assume that this compound is, at a minimum, a skin and eye irritant and may cause respiratory tract irritation.[1] The GHS classifications for similar compounds often include warnings for skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system.[1][2]
Key Potential Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in a worst-case scenario, chemical burns.
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[1][3]
-
Unknown Systemic Effects: The toxicological properties of this specific molecule have not been thoroughly investigated.[3] Therefore, we must handle it with the assumption that it could have other, as-yet-unidentified, systemic effects if absorbed through the skin or ingested.
During heating or in a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[4][5]
Personal Protective Equipment (PPE) Protocol: A Multi-tiered Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection depends on the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a ventilated enclosure | Tightly fitting safety goggles.[5] A face shield should be readily available. | Nitrile or neoprene gloves. Double-gloving is recommended. | Flame-resistant lab coat.[6] | Not generally required if handled in a certified chemical fume hood. |
| Reactions and work-up procedures | Chemical safety goggles and a face shield (8-inch minimum).[5] | Thicker, chemical-resistant gloves (e.g., neoprene). Check manufacturer's compatibility data. | Acid-resistant apron over a flame-resistant lab coat.[7] | Recommended if there is any risk of aerosol generation outside of a fume hood. |
| Handling of large quantities (>10g) | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or smock. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[3][8] |
| Cleaning spills | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or smock. | A NIOSH-approved respirator is mandatory. |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Fluorinated Amino Acids.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate general laboratory ventilation.[8]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[6]
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, designate a specific area within the fume hood for the work. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area. Inspect gloves for any signs of degradation or perforation before use.[3][5]
-
Weighing and Transfer: When weighing, use a spatula to transfer the solid material. Avoid creating dust.[4][8] If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation.
-
During the Reaction: Keep the fume hood sash at the lowest practical height. Monitor the reaction for any signs of unexpected reactivity.
-
Post-Handling: After completing the work, carefully remove PPE, avoiding contact with the outer surfaces of contaminated items. Dispose of single-use PPE in a designated waste container. Wash hands and forearms thoroughly with soap and water.[3][5]
Spill Management
In the event of a spill, evacuate non-essential personnel from the area.[5] Wearing the appropriate spill response PPE, contain the spill using an inert absorbent material. Do not use combustible materials like paper towels.[5] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a clearly labeled, sealed container.
-
Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases like hydrogen fluoride.[1][9][10]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal environmental regulations.[4] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
First Aid Measures: Immediate Actions in Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Conclusion
The safe handling of highly fluorinated compounds like this compound is paramount. By understanding the potential hazards, implementing a rigorous and adaptable PPE protocol, and adhering to strict operational and disposal plans, we can mitigate the risks and foster a culture of safety in our laboratories. Always prioritize caution and consult with your institution's safety professionals when working with novel compounds.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid.
- AAPPTec. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Product and Company Identification, Hazards Identification.
- SynQuest Labs. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid.
- Capot Chemical. (n.d.). MSDS of (S)-2-aMino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride.
- Rutgers University. (n.d.). Fluorine.
- University of Illinois Urbana-Champaign. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety.
- MDPI. (2022). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
- Royal Society of Chemistry. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Amino-3-fluorobutanoic acid | C4H8FNO2 | CID 317835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. peptide.com [peptide.com]
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- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
